3-ethylbenzenesulfonic Acid
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-ethylbenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3S/c1-2-7-4-3-5-8(6-7)12(9,10)11/h3-6H,2H2,1H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXVYJZNEWIGHQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50452095 | |
| Record name | 3-Ethylbenzene-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50452095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138-29-4 | |
| Record name | 3-Ethylbenzenesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=138-29-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Ethylbenzene-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50452095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-ethylbenzenesulfonic acid synthesis reaction mechanism
An in-depth analysis of the synthesis of 3-ethylbenzenesulfonic acid reveals that a direct sulfonation of ethylbenzene is inefficient for producing the meta-isomer due to the ortho-, para-directing nature of the ethyl group. This technical guide outlines the mechanistic principles and provides a viable multi-step synthetic pathway to achieve the desired product.
The sulfonation of ethylbenzene is an electrophilic aromatic substitution (EAS) reaction. The ethyl group, being an electron-donating group, activates the benzene ring and directs incoming electrophiles to the ortho and para positions.
Reaction Mechanism of Electrophilic Aromatic Sulfonation
The reaction proceeds via the following steps:
-
Generation of the Electrophile: In the presence of a strong acid like sulfuric acid (H₂SO₄), sulfur trioxide (SO₃) acts as the electrophile. It may also be protonated to form the even more reactive ⁺SO₃H.[1][2][3]
-
Nucleophilic Attack: The π-electron system of the ethylbenzene ring attacks the electrophilic sulfur atom of SO₃. This step forms a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate.[1][3]
-
Deprotonation: A weak base in the reaction mixture, such as HSO₄⁻ or H₂O, removes a proton from the carbon atom bearing the sulfonic acid group, restoring the aromaticity of the ring.[3]
Caption: General Mechanism of Electrophilic Aromatic Sulfonation.
Isomer Distribution in Ethylbenzene Sulfonation
Due to the directing effect of the ethyl group, direct sulfonation yields primarily the ortho and para isomers. The meta isomer is formed in only a minor amount.
| Isomer | Percentage Yield (with Fluorosulfonic Acid)[4] |
| 2-ethylbenzenesulfonic acid (ortho) | 7.7% |
| This compound (meta) | 4.0% |
| 4-ethylbenzenesulfonic acid (para) | 88.3% |
| Table 1: Isomer distribution from the direct sulfonation of ethylbenzene. |
This distribution makes direct sulfonation an impractical route for the synthesis of this compound.
A Viable Synthetic Pathway
To overcome the regiochemical challenge, a multi-step synthesis is required. This strategy involves introducing a meta-directing group, performing the sulfonation, and then converting the meta-directing group into an ethyl group.
The proposed pathway is as follows:
-
Friedel-Crafts Acylation: Benzene is acylated with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form acetophenone. The acetyl group is a meta-director.
-
Sulfonation: Acetophenone is sulfonated. The acetyl group directs the incoming sulfonic acid group to the meta position, forming 3-acetylbenzenesulfonic acid.
-
Reduction: The carbonyl group of 3-acetylbenzenesulfonic acid is reduced to a methylene group (–CH₂–) to yield the final product, this compound. This can be accomplished via methods like the Clemmensen or Wolff-Kishner reduction.
Caption: Multi-step synthesis of this compound.
Experimental Protocols and Methodologies
Step 1: Friedel-Crafts Acylation of Benzene to Acetophenone
-
Mechanism: The Lewis acid (AlCl₃) activates the acetyl chloride, generating a highly electrophilic acylium ion. Benzene attacks this ion, and subsequent deprotonation yields acetophenone.
-
Experimental Protocol:
-
To a stirred, cooled (0-5°C) mixture of anhydrous aluminum chloride (1.2 mol) in dry benzene (10 mol), slowly add acetyl chloride (1.0 mol).
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to a gentle reflux for 1-2 hours until the evolution of HCl gas ceases.
-
Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash it with water, then with a dilute sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the excess benzene by distillation.
-
Purify the resulting acetophenone by vacuum distillation.
-
Step 2: Sulfonation of Acetophenone
-
Mechanism: The strong electron-withdrawing acetyl group deactivates the ring and directs the electrophile (SO₃) to the meta position. The mechanism follows the general EAS pathway described in Section 1.1.
-
Experimental Protocol:
-
Add acetophenone (1.0 mol) dropwise to a stirred solution of fuming sulfuric acid (oleum, containing 20% free SO₃; 2.5 mol) while maintaining the temperature below 40°C.
-
After the addition, stir the mixture at room temperature for 3-4 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
The product, 3-acetylbenzenesulfonic acid, will precipitate or can be isolated by salting out with sodium chloride.
-
Filter the solid product and wash with a saturated NaCl solution. The product can be used in the next step with or without further purification.
-
Step 3: Reduction of 3-Acetylbenzenesulfonic Acid
The acidic conditions of the Clemmensen reduction are generally compatible with the sulfonic acid group.
-
Mechanism (Clemmensen Reduction): The reaction involves zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid. The exact mechanism is complex and thought to occur on the surface of the zinc, involving electron transfer steps.
-
Experimental Protocol:
-
Prepare zinc amalgam by adding zinc dust (2.5 mol) to a solution of mercuric chloride (0.1 mol) in dilute HCl, followed by washing.
-
Place the zinc amalgam in a flask with concentrated hydrochloric acid.
-
Add the 3-acetylbenzenesulfonic acid (1.0 mol) to the flask.
-
Heat the mixture under reflux for 24-48 hours. Additional portions of HCl may be needed during the reaction.
-
After the reaction is complete, cool the mixture and filter to remove any unreacted zinc.
-
The aqueous solution contains the product, this compound. It can be isolated by evaporation of the water or by forming a salt (e.g., sodium salt) and crystallizing it.
-
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected yields for the proposed synthetic pathway. Note that yields can vary significantly based on the precise conditions and scale of the reaction.
| Step | Reactants | Key Conditions | Typical Yield |
| 1. Acylation | Benzene, Acetyl Chloride, AlCl₃ | 0°C to reflux, 1-2 hours | ~85-95% |
| 2. Sulfonation | Acetophenone, Fuming H₂SO₄ (Oleum) | < 40°C, 3-4 hours | ~70-80% |
| 3. Reduction | 3-Acetylbenzenesulfonic Acid, Zn(Hg), HCl | Reflux, 24-48 hours | ~60-75% |
| Table 2: Summary of reaction parameters for the synthesis of this compound. |
References
An In-depth Technical Guide to 3-ethylbenzenesulfonic acid (CAS: 138-29-4)
This technical guide provides a comprehensive overview of the core properties, safety information, and synthetic pathways of 3-ethylbenzenesulfonic acid, tailored for researchers, scientists, and professionals in drug development.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C8H10O3S | [1][2] |
| Molecular Weight | 186.23 g/mol | [1][2][3] |
| IUPAC Name | This compound | [3] |
| CAS Number | 138-29-4 | [1][3] |
| Computed XLogP3 | 1.5 | [3] |
| Computed Exact Mass | 186.03506535 Da | [3] |
| Computed Monoisotopic Mass | 186.03506535 Da | [3] |
| Computed Topological Polar Surface Area | 62.8 Ų | [3] |
Note: Experimental values for properties such as melting point, boiling point, density, and solubility are not consistently reported in the reviewed literature.[2]
Spectroscopic Data
Detailed experimental spectra for this compound are not widely available. However, spectral data for the isomeric compound, 4-ethylbenzenesulfonic acid, can provide some reference.
-
13C NMR: A 13C NMR spectrum for this compound is referenced in the PubChem database, acquired on a Bruker WH-90 instrument.[3]
-
Mass Spectrometry (for 4-ethylbenzenesulfonic acid): The NIST Mass Spectrometry Data Center provides GC-MS data for 4-ethylbenzenesulfonic acid, showing a top peak at m/z 105, a second-highest at m/z 107, and a third-highest at m/z 186.[4]
-
IR Spectra (for 4-ethylbenzenesulfonic acid): FTIR and ATR-IR spectra for 4-ethylbenzenesulfonic acid are available in the SpectraBase database.[4]
Synthesis Pathway
The synthesis of this compound can be achieved through the sulfonation of ethylbenzene. A direct Friedel–Crafts alkylation of benzenesulfonic acid with bromoethane is generally unsuccessful because the sulfonic acid group is strongly deactivating.[5] Therefore, the recommended approach is to first introduce the ethyl group onto the benzene ring, followed by sulfonation.[5]
Experimental Protocols
While a detailed, peer-reviewed experimental protocol for the synthesis of this compound was not found in the search results, a general procedure based on the sulfonation of ethylbenzene is described below.
General Procedure for the Sulfonation of Ethylbenzene:
-
Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and addition funnel, place ethylbenzene.
-
Cooling: Cool the reaction vessel in an ice bath to maintain a low temperature.
-
Addition of Sulfonating Agent: Slowly add fuming sulfuric acid (oleum) or concentrated sulfuric acid to the cooled ethylbenzene with constant stirring. The temperature should be carefully controlled to prevent side reactions.
-
Reaction: After the addition is complete, allow the mixture to react. The reaction time and temperature will influence the isomer distribution of the product.
-
Quenching: Carefully pour the reaction mixture over crushed ice to quench the reaction.
-
Isolation: The product can be isolated from the aqueous solution. This may involve techniques such as salting out or extraction.
-
Purification: The crude product can be purified by methods such as recrystallization of its salts.
Safety and Handling
For 4-ethylbenzenesulfonic acid, which is expected to have similar hazards, the GHS classification indicates it causes severe skin burns and eye damage.[4]
GHS Hazard Information (for 4-ethylbenzenesulfonic acid)
| Pictogram | Signal Word | Hazard Statement |
| Corrosion | Danger | H314: Causes severe skin burns and eye damage.[4] |
| Corrosion | Danger | H318: Causes serious eye damage.[4] |
Recommended Safety Precautions:
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash skin thoroughly after handling.
-
Storage: Store in a well-ventilated place. Keep the container tightly closed.
Reactivity Profile
Detailed reactivity data for this compound is limited. However, as a benzenesulfonic acid derivative, it is a strong acid. It is expected to be reactive with bases and oxidizing agents. Thermal decomposition may produce oxides of carbon and sulfur.
Applications
This compound and its derivatives are utilized in various chemical processes. They can serve as catalysts and reagents in organic synthesis, particularly in the production of dyes and pharmaceuticals.[2] Additionally, they are used as intermediates in the manufacturing of surfactants and detergents.[2]
References
- 1. This compound | 138-29-4 [m.chemicalbook.com]
- 2. Cas 138-29-4,this compound | lookchem [lookchem.com]
- 3. Benzenesulfonic acid, 3-ethyl- | C8H10O3S | CID 11019581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Ethylbenzenesulfonic acid | C8H10O3S | CID 7402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. To synthesize m-ethylbenzenesulfonic acid, a student attempted th... | Study Prep in Pearson+ [pearson.com]
Spectroscopic Characterization of 3-Ethylbenzenesulfonic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic characterization of 3-ethylbenzenesulfonic acid. Due to the limited availability of experimentally derived spectra for this specific isomer, this guide integrates available data, predicted spectroscopic features, and comparative analysis with its isomers to offer a comprehensive analytical profile. This document is intended to support researchers and professionals in identifying and characterizing this compound in various experimental and developmental contexts.
Chemical and Physical Properties
This compound is an aromatic sulfonic acid. Its physical and chemical properties are summarized in the table below.
| Property | Value |
| Chemical Formula | C₈H₁₀O₃S |
| Molecular Weight | 186.23 g/mol |
| CAS Number | 138-29-4 |
| Appearance | Expected to be a solid or viscous liquid |
| Solubility | Soluble in water and polar organic solvents |
Synthesis of this compound
The primary method for synthesizing ethylbenzenesulfonic acids is through the electrophilic aromatic substitution of ethylbenzene with a sulfonating agent, typically fuming sulfuric acid (sulfuric acid containing dissolved sulfur trioxide, SO₃). It is important to note that direct Friedel-Crafts alkylation of benzenesulfonic acid is generally unsuccessful due to the strong deactivating nature of the sulfonic acid group.
The sulfonation of ethylbenzene yields a mixture of isomers, primarily the para (4-ethylbenzenesulfonic acid) and ortho (2-ethylbenzenesulfonic acid) products due to the ortho-, para-directing effect of the ethyl group. The meta isomer (this compound) is formed as a minor product. The separation of these isomers can be achieved through techniques such as fractional crystallization of their salts or chromatography.
An In-depth Technical Guide to the Solubility of 3-Ethylbenzenesulfonic Acid in Organic Solvents
This technical guide provides a comprehensive overview of the solubility characteristics of 3-ethylbenzenesulfonic acid in various organic solvents. The document is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work. The guide covers the theoretical basis for its solubility, presents qualitative solubility data, and outlines a general experimental protocol for solubility determination.
Introduction to this compound
This compound (C₈H₁₀O₃S) is an aromatic sulfonic acid. Its molecular structure, consisting of a benzene ring substituted with an ethyl group and a sulfonic acid group, dictates its physicochemical properties, including its solubility. The interplay between the hydrophobic ethyl-substituted benzene ring and the hydrophilic sulfonic acid group results in a nuanced solubility profile across different types of organic solvents.
Theoretical Framework for Solubility
The solubility of this compound is governed by the principle of "like dissolves like." The molecule possesses both a nonpolar (hydrophobic) component, the ethylbenzene moiety, and a highly polar (hydrophilic) component, the sulfonic acid group (-SO₃H).
-
Hydrophobic Character : The ethyl-substituted benzene ring is nonpolar and will interact favorably with nonpolar or weakly polar organic solvents through van der Waals forces. Ethylbenzene itself is highly soluble in many organic solvents such as benzene, ethanol, and hexane, but practically insoluble in water.[1][2]
-
Hydrophilic Character : The sulfonic acid group is highly polar and capable of strong hydrogen bonding. This group promotes solubility in polar solvents. Benzenesulfonic acid, the parent compound, is soluble in water and polar organic solvents like ethanol and acetone, but only slightly soluble in benzene and insoluble in nonpolar solvents like diethyl ether.[3][4][5]
The overall solubility of this compound in a given organic solvent will therefore depend on the solvent's polarity and its ability to interact with either the hydrophobic or hydrophilic part of the molecule.
Qualitative Solubility Profile
| Solvent Class | Example Solvents | Expected Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | The sulfonic acid group can engage in strong hydrogen bonding with the hydroxyl group of the solvent. The alkyl chain has some affinity for the alcohol's alkyl part. Benzenesulfonic acid is soluble in ethanol.[3] |
| Polar Aprotic | Acetone, DMSO, DMF | Moderate to High | These solvents can accept hydrogen bonds and have a significant dipole moment, which can solvate the polar sulfonic acid group. Benzenesulfonic acid is soluble in acetone.[3] |
| Weakly Polar | Diethyl Ether, Ethyl Acetate | Low to Moderate | The nonpolar character of the ethylbenzene moiety will contribute to some solubility, but the highly polar sulfonic acid group will be poorly solvated. Benzenesulfonic acid is insoluble in diethyl ether.[5] |
| Nonpolar | Hexane, Toluene, Benzene | Low | The hydrophobic ethylbenzene part will interact favorably, but the highly polar sulfonic acid group will not be well-solvated, limiting overall solubility. Benzenesulfonic acid is only slightly soluble in benzene.[4][5] |
Experimental Protocol for Solubility Determination
A standard method for determining the solubility of a solid compound like this compound in an organic solvent is the isothermal equilibrium method. This involves preparing a saturated solution at a constant temperature and then determining the concentration of the solute.
Materials and Equipment:
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Temperature-controlled shaker or water bath
-
Centrifuge
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC or UV-Vis spectrophotometer for concentration analysis
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed vial.
-
Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Solid and Liquid Phases:
-
After the equilibration period, allow the vial to stand undisturbed at the same temperature to let the excess solid settle.
-
To ensure complete separation, centrifuge the vial at a high speed.
-
-
Sample Preparation for Analysis:
-
Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-heated/cooled pipette to avoid temperature changes that could cause precipitation.
-
Transfer the aliquot to a volumetric flask and dilute with a suitable solvent to a concentration within the analytical range of the chosen analytical method.
-
-
Concentration Analysis:
-
Determine the concentration of this compound in the diluted sample using a calibrated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.
-
A calibration curve should be prepared using standard solutions of known concentrations of this compound.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as g/100 mL or mol/L.
-
Factors Influencing Solubility
Several factors can affect the solubility of this compound:
-
Temperature: For most solid solutes, solubility increases with temperature. However, this relationship should be determined experimentally for each solvent system.
-
pH: In protic solvents, the acidity of the solution can influence the ionization state of the sulfonic acid group, which may affect its solubility.
-
Presence of Other Solutes: The presence of other compounds in the solvent can alter the solubility through various interactions.
Conclusion
The solubility of this compound in organic solvents is a critical parameter for its application in research and industry. While quantitative data is sparse, a strong qualitative understanding can be derived from its molecular structure. It is expected to be highly soluble in polar protic solvents, moderately to highly soluble in polar aprotic solvents, and have low solubility in nonpolar solvents. For precise applications, it is recommended to determine the solubility experimentally using a standardized protocol as outlined in this guide.
References
An In-depth Technical Guide to the Thermal Stability and Decomposition of 3-Ethylbenzenesulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability and decomposition of 3-ethylbenzenesulfonic acid. Due to the limited availability of specific experimental data for this compound, this guide combines established principles from the thermal analysis of aromatic sulfonic acids with inferred data based on closely related compounds, such as benzenesulfonic acid and its alkylated derivatives. This approach provides a robust framework for understanding the thermal behavior of this compound.
Introduction
This compound is an aromatic sulfonic acid that finds applications in various chemical syntheses, including as an intermediate in the pharmaceutical industry. A thorough understanding of its thermal stability and decomposition pathways is crucial for ensuring safe handling, storage, and application in processes that may involve elevated temperatures. Thermal analysis techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are essential tools for characterizing these properties.
Thermal Stability Assessment
The thermal stability of this compound is governed by the strength of the carbon-sulfur (C-S) bond and the sulfonic acid moiety. The primary decomposition pathway for aromatic sulfonic acids is typically desulfonation.
Thermogravimetric analysis measures the change in mass of a sample as a function of temperature. For this compound, a TGA thermogram would be expected to show a multi-stage decomposition pattern. The initial weight loss is often attributed to the loss of absorbed water, followed by the main decomposition step involving the cleavage of the sulfonic acid group.
Table 1: Representative Thermogravimetric Analysis Data for this compound (Hypothetical)
| Temperature Range (°C) | Mass Loss (%) | Associated Process |
| 50 - 150 | ~ 2 - 5% | Loss of adsorbed water and/or residual solvent |
| 200 - 350 | ~ 40 - 45% | Desulfonation (loss of SO₃) |
| > 350 | Gradual | Decomposition of the remaining organic moiety |
Note: The data presented in this table is illustrative and based on the known thermal behavior of similar aromatic sulfonic acids. Actual experimental values may vary.
Differential Scanning Calorimetry measures the difference in heat flow between a sample and a reference as a function of temperature. A DSC thermogram can reveal thermal events such as melting, crystallization, and decomposition. For this compound, one would expect to observe an endothermic event corresponding to its melting point, followed by a broader endotherm or exotherm associated with its decomposition.
Table 2: Representative Differential Scanning Calorimetry Data for this compound (Hypothetical)
| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |
| Melting | ~ 80 - 90 | ~ 85 - 95 | Endothermic |
| Decomposition | ~ 200 - 220 | ~ 250 - 280 | Endothermic/Exothermic |
Note: This data is hypothetical and serves as an example of what might be observed for this compound based on related compounds.
Decomposition Pathway
The primary thermal decomposition pathway for benzenesulfonic acid and its derivatives is desulfonation, which is the reverse of the sulfonation reaction[1][2][3]. When heated, particularly in the presence of water or acid, the sulfonic acid group is cleaved from the aromatic ring.
The proposed decomposition for this compound would proceed as follows:
-
Desulfonation: The C-S bond breaks, releasing sulfur trioxide (SO₃) and forming ethylbenzene.
-
Further Decomposition: At higher temperatures, the ethylbenzene product may undergo further decomposition.
Caption: Proposed thermal decomposition pathway of this compound.
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible thermal analysis data.
This protocol outlines a standard procedure for the TGA of an organic sulfonic acid.
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically alumina or platinum).
-
Atmosphere: Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.
-
Temperature Program:
-
Equilibrate the sample at 30°C.
-
Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.
-
-
Data Analysis: Record the mass loss as a function of temperature. Determine the onset of decomposition and the temperature of maximum mass loss rate from the derivative of the TGA curve (DTG).
Caption: A typical experimental workflow for Thermogravimetric Analysis.
This protocol provides a standard method for the DSC analysis of an organic sulfonic acid.
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty, sealed pan is used as the reference.
-
Atmosphere: Purge the sample chamber with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate the sample at 25°C.
-
Ramp the temperature from 25°C to 350°C at a heating rate of 10°C/min.
-
-
Data Analysis: Record the heat flow as a function of temperature. Identify and integrate endothermic and exothermic peaks to determine transition temperatures and enthalpies.
Caption: A typical experimental workflow for Differential Scanning Calorimetry.
Conclusion
References
An In-depth Technical Guide to the Physical and Chemical Properties of 3-Ethylbenzenesulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethylbenzenesulfonic acid (CAS No. 138-29-4) is an aromatic sulfonic acid that, along with its isomers, holds relevance in various chemical and pharmaceutical applications. Aromatic sulfonic acids are characterized by their strong acidic nature and the presence of a sulfonyl functional group, which can influence the physicochemical properties of a molecule, such as solubility and reactivity. In the context of drug development, the sulfonic acid moiety is often utilized to enhance the aqueous solubility of drug candidates, thereby improving their pharmacokinetic profiles.[1][2] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, details relevant experimental protocols, and explores its potential significance in medicinal chemistry.
Physicochemical Properties
Quantitative data for this compound is summarized in the table below. Due to a lack of specific experimental data for the 3-ethyl isomer in some cases, data for the related 4-ethyl isomer and the parent compound, benzenesulfonic acid, are included for comparison where available.
| Property | This compound | 4-Ethylbenzenesulfonic Acid (for comparison) | Benzenesulfonic Acid (for comparison) |
| Molecular Formula | C₈H₁₀O₃S | C₈H₁₀O₃S | C₆H₆O₃S |
| Molecular Weight | 186.23 g/mol | 186.23 g/mol | 158.17 g/mol |
| Melting Point | Data not available | Data not available | 44 °C (hydrate); 51 °C (anhydrous)[3] |
| Boiling Point | Data not available | Data not available | 190 °C[3] |
| pKa | Estimated ~ -0.5 to -2.8 | Estimated ~ -2.8 | -2.8[3][4] |
| Solubility | Expected to be soluble in water | Expected to be soluble in water | Soluble in water and ethanol, slightly soluble in benzene, insoluble in nonpolar solvents like diethyl ether.[3] |
| Calculated LogP | 1.5 | 1.5 | -1.2 |
Chemical Synthesis and Reactivity
The synthesis of this compound is typically achieved through the sulfonation of ethylbenzene. The directing effects of the ethyl group (ortho-, para-directing) and the reaction conditions can be manipulated to influence the isomer distribution of the product.
Synthesis Pathway
General Reactivity
Benzenesulfonic acids are strong acids and exhibit typical reactions of this class of compounds. The sulfonic acid group is a meta-director in further electrophilic aromatic substitution reactions. Key reactions include the formation of sulfonamides, sulfonyl chlorides, and sulfonate esters. Desulfonation can occur at elevated temperatures.[3]
Experimental Protocols
Due to the limited availability of specific experimental protocols for this compound, the following sections provide generalized methodologies for key experiments relevant to its characterization.
Determination of Melting Point
A standard method for determining the melting point of a solid organic compound involves using a melting point apparatus.
Protocol:
-
A small, dry sample of the crystalline solid is finely powdered.
-
The powdered sample is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) near the expected melting point.
-
The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.[5][6][7][8]
Determination of Solubility
The solubility of an organic acid can be assessed in various solvents to understand its polarity.
Protocol:
-
Approximately 10-20 mg of the solid is placed in a test tube.
-
A small volume (e.g., 1 mL) of the solvent (e.g., water, ethanol, diethyl ether) is added.
-
The mixture is agitated vigorously for about 1 minute.
-
Visual inspection determines if the solid has dissolved completely, partially, or not at all.
-
For acidic compounds, solubility in aqueous base (e.g., 5% NaOH) can be tested, which would indicate the formation of a more soluble salt.[9][10][11][12][13]
Spectroscopic Analysis Workflow
FTIR spectroscopy is used to identify the functional groups present in a molecule. For this compound, characteristic absorption bands are expected for the sulfonic acid group and the substituted benzene ring.
Expected Absorptions:
-
O-H stretch (sulfonic acid): Broad band around 3000 cm⁻¹
-
S=O asymmetric stretch: Strong band around 1350 cm⁻¹
-
S=O symmetric stretch: Strong band around 1170 cm⁻¹
-
C-S stretch: Band around 650-700 cm⁻¹
-
Aromatic C-H stretch: Bands above 3000 cm⁻¹
-
Aromatic C=C stretch: Bands in the 1450-1600 cm⁻¹ region
-
Substitution pattern: Bands in the 690-900 cm⁻¹ region can help distinguish between ortho, meta, and para isomers.
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the precise structure of an organic molecule.
¹H NMR (Proton NMR):
-
Aromatic protons: Signals are expected in the aromatic region (typically 7.0-8.0 ppm). The splitting pattern of these signals will be indicative of the 1,3-disubstitution on the benzene ring.
-
Ethyl group protons: A quartet for the methylene (-CH₂-) protons (deshielded by the aromatic ring) and a triplet for the methyl (-CH₃-) protons are expected.
-
Sulfonic acid proton: The acidic proton is often broad and may exchange with residual water in the solvent, making its observation variable.
¹³C NMR (Carbon NMR):
-
Aromatic carbons: Six distinct signals are expected for the carbons of the benzene ring. The carbon attached to the sulfonic acid group will be significantly deshielded.
-
Ethyl group carbons: Two signals are expected for the methylene and methyl carbons.
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For aromatic sulfonic acids, common fragmentation pathways include the loss of SO₃, SO₂, and cleavage of the ethyl group.[14][15]
Relevance in Drug Development
The sulfonic acid group is a key pharmacophore that can be incorporated into drug candidates for several reasons:
-
Enhanced Aqueous Solubility: The high polarity of the sulfonic acid group can significantly improve the water solubility of a drug molecule, which is often a critical factor for oral bioavailability and formulation development.[1]
-
Modulation of Acidity: As a strong acid, the sulfonic acid group can be used to adjust the overall pKa of a drug molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties.[1]
-
Bioisosteric Replacement: The sulfonate group can act as a bioisostere for other functional groups, such as carboxylates, to modify the biological activity and pharmacokinetic profile of a compound.[16]
-
Molecular Interactions: The sulfonic acid group can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets such as enzymes and receptors.[17]
However, the increased polarity conferred by a sulfonic acid group can also lead to poor membrane permeability, a factor that must be carefully considered in drug design.[1]
Signaling Pathway Involvement
While there is limited specific information on the direct involvement of this compound in signaling pathways, benzenesulfonate derivatives have been investigated for their potential as anticancer agents, with some studies showing they can induce cell cycle arrest.[18] The general class of sulfonamides, derived from sulfonic acids, are well-known for their wide range of biological activities, including antibacterial and anticancer effects.
Conclusion
This compound is an aromatic sulfonic acid with properties that make it and its derivatives of interest in synthetic chemistry and potentially in pharmaceutical sciences. While specific experimental data for this particular isomer is not abundant in the literature, its characteristics can be inferred from related compounds and general chemical principles. The strong acidity and potential for enhancing solubility make the sulfonic acid moiety a valuable tool in drug design, although its impact on membrane permeability requires careful consideration. Further research into the specific biological activities of this compound and its derivatives could reveal novel applications in medicine and other scientific fields.
References
- 1. tandfonline.com [tandfonline.com]
- 2. hori-chem.com [hori-chem.com]
- 3. Benzenesulfonic acid - Wikipedia [en.wikipedia.org]
- 4. Benzenesulfonic acid - American Chemical Society [acs.org]
- 5. chem.ucalgary.ca [chem.ucalgary.ca]
- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 7. davjalandhar.com [davjalandhar.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.ws [chem.ws]
- 10. csub.edu [csub.edu]
- 11. scribd.com [scribd.com]
- 12. uobabylon.edu.iq [uobabylon.edu.iq]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. aaqr.org [aaqr.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Guide to the Synthesis of 3-Ethylbenzenesulfonic Acid from Ethylbenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3-ethylbenzenesulfonic acid from ethylbenzene. The process involves the direct sulfonation of ethylbenzene, which yields a mixture of ortho, para, and meta isomers, followed by a meticulous separation process to isolate the desired meta product. This document details the experimental protocols, presents quantitative data on isomer distribution, and visualizes the key process workflows.
Introduction
Ethylbenzenesulfonic acids are important intermediates in the synthesis of various organic compounds, including pharmaceuticals and detergents. The position of the sulfonic acid group on the benzene ring significantly influences the properties and reactivity of the molecule. The synthesis of the meta-substituted isomer, this compound, presents a challenge due to the directing effects of the ethyl group in electrophilic aromatic substitution, which predominantly favors the formation of ortho and para isomers. This guide outlines a robust methodology to synthesize and isolate this compound.
Reaction Pathway and Isomer Distribution
The synthesis of ethylbenzenesulfonic acid is achieved through the electrophilic aromatic substitution reaction of ethylbenzene with a sulfonating agent, typically concentrated sulfuric acid, fuming sulfuric acid (oleum), or sulfur trioxide. The ethyl group is an ortho-, para-directing activator, leading to a product mixture containing primarily 2-ethylbenzenesulfonic acid and 4-ethylbenzenesulfonic acid, with this compound as a minor component.
The general reaction is as follows:
C₆H₅CH₂CH₃ + SO₃/H₂SO₄ → CH₃CH₂C₆H₄SO₃H + H₂O
The distribution of the resulting isomers is influenced by various reaction parameters. While specific conditions can slightly alter the ratios, a typical distribution is observed.
Table 1: Isomer Distribution in the Sulfonation of Ethylbenzene
| Isomer | Typical Yield (%) |
| 2-Ethylbenzenesulfonic acid (ortho) | ~8-15% |
| This compound (meta) | ~4-8% |
| 4-Ethylbenzenesulfonic acid (para) | ~77-88% |
Note: The exact isomer distribution can vary based on the specific reaction conditions employed, such as temperature, reaction time, and the nature and concentration of the sulfonating agent.
Experimental Protocols
The synthesis of this compound is a two-stage process: the sulfonation of ethylbenzene to produce a mixture of isomers, followed by the separation of the desired meta isomer.
Stage 1: Sulfonation of Ethylbenzene
This protocol describes the direct sulfonation of ethylbenzene to yield a mixture of ethylbenzenesulfonic acid isomers.
Materials:
-
Ethylbenzene
-
Concentrated sulfuric acid (98%) or fuming sulfuric acid (oleum) with 20% free SO₃
-
Ice bath
-
Magnetic stirrer and stir bar
-
Reaction flask with a dropping funnel and a condenser
Procedure:
-
Place a calculated amount of ethylbenzene into the reaction flask equipped with a magnetic stirrer.
-
Cool the flask in an ice bath to maintain a low temperature (0-5 °C).
-
Slowly add the sulfonating agent (concentrated sulfuric acid or oleum) dropwise from the dropping funnel while stirring vigorously. The molar ratio of sulfonating agent to ethylbenzene should be carefully controlled, typically around 1.1:1 to 1.5:1.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for a specified period (e.g., 2-4 hours) to ensure complete reaction.
-
The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, the reaction mixture contains a mixture of 2-, 3-, and 4-ethylbenzenesulfonic acids, along with residual sulfuric acid.
Stage 2: Separation of this compound via Aniline Salt Formation
The separation of the ethylbenzenesulfonic acid isomers is effectively achieved through the formation of their aniline salts, followed by fractional crystallization. This method leverages the differential solubility of the aniline salts of the different isomers.
Materials:
-
Crude ethylbenzenesulfonic acid mixture from Stage 1
-
Aniline
-
Suitable solvent for crystallization (e.g., water, ethanol, or a mixture)
-
Beakers, filtration apparatus (Büchner funnel, filter paper, vacuum flask)
-
Heating mantle or water bath
Procedure:
-
Neutralization and Salt Formation:
-
Carefully dilute the crude sulfonation reaction mixture with water.
-
Slowly add aniline to the acidic solution until the pH is neutral. This will form the aniline salts of the ethylbenzenesulfonic acid isomers. The reaction is exothermic and should be performed with cooling.
-
-
Fractional Crystallization:
-
The resulting aqueous solution contains the aniline salts of the ortho, meta, and para isomers.
-
Concentrate the solution by heating to evaporate some of the water until the solution is saturated.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath. The aniline salt of the para isomer is generally the least soluble and will crystallize out first.
-
Collect the crystals of the p-ethylbenzenesulfonic acid aniline salt by vacuum filtration.
-
The mother liquor is now enriched with the aniline salts of the ortho and meta isomers.
-
Further concentrate the mother liquor and repeat the crystallization process. The aniline salt of this compound will crystallize out at a different solubility point than the ortho isomer. The process may require multiple recrystallization steps from a suitable solvent (e.g., aqueous ethanol) to achieve high purity. The selection of the solvent and the cooling rate are critical for effective separation.
-
-
Isolation of this compound:
-
Once the purified crystals of the this compound aniline salt are obtained, they need to be converted back to the free sulfonic acid.
-
Dissolve the aniline salt in hot water.
-
Acidify the solution with a strong acid, such as hydrochloric acid or sulfuric acid. This will protonate the aniline to form the anilinium ion, which is soluble in water, and precipitate the less soluble this compound.
-
Cool the solution to induce crystallization of the this compound.
-
Collect the purified this compound crystals by vacuum filtration, wash with cold water, and dry.
-
Visualization of Workflows and Pathways
Chemical Reaction Pathway
The following diagram illustrates the sulfonation of ethylbenzene, highlighting the formation of the three isomers.
Caption: Sulfonation of Ethylbenzene Pathway
Experimental Workflow
The diagram below outlines the key steps in the synthesis and isolation of this compound.
Caption: Synthesis and Isolation Workflow
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of this compound.
Table 2: Key Quantitative Parameters
| Parameter | Value/Range | Notes |
| Sulfonation Stage | ||
| Molar Ratio (Sulfonating Agent:Ethylbenzene) | 1.1:1 to 1.5:1 | A slight excess of the sulfonating agent is used to ensure complete reaction. |
| Reaction Temperature | 0 - 25 °C | Lower temperatures can influence the isomer ratio, but specific data is limited. |
| Reaction Time | 2 - 4 hours | Monitored by TLC or HPLC. |
| Isomer Distribution | ||
| 2-Ethylbenzenesulfonic acid | ~8-15% | Varies with reaction conditions. |
| This compound | ~4-8% | The target minor product. |
| 4-Ethylbenzenesulfonic acid | ~77-88% | The major product. |
| Separation Stage | ||
| pH for Aniline Salt Formation | ~7.0 | Neutralization of the sulfonic acids. |
| Crystallization Solvent | Water, Aqueous Ethanol | The choice of solvent is critical for effective fractional crystallization. |
Conclusion
The synthesis of this compound from ethylbenzene is a challenging yet achievable process. While direct sulfonation yields the desired meta isomer in low percentages, a well-executed separation via fractional crystallization of the aniline salts allows for its effective isolation. This guide provides the fundamental knowledge and detailed protocols necessary for researchers and professionals in the field of drug development and chemical synthesis to successfully produce this important chemical intermediate. Careful control of reaction conditions and meticulous execution of the separation steps are paramount to achieving a high purity of the final product.
An In-depth Technical Guide to the Isomers of Ethylbenzenesulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isomers of ethylbenzenesulfonic acid, detailing their synthesis, properties, and analytical methodologies. This document is intended to serve as a valuable resource for professionals in research, chemical synthesis, and drug development.
Introduction
Ethylbenzenesulfonic acid (C₈H₁₀O₃S) is an aromatic sulfonic acid that exists as three positional isomers: ortho (2-ethylbenzenesulfonic acid), meta (3-ethylbenzenesulfonic acid), and para (4-ethylbenzenesulfonic acid). The position of the ethyl group on the benzene ring relative to the sulfonic acid group significantly influences the physical and chemical properties of each isomer. These compounds and their derivatives are of industrial importance, finding applications as surfactants, catalysts, and intermediates in the synthesis of dyes and pharmaceuticals.[1][2][3][4]
Synthesis of Ethylbenzenesulfonic Acid Isomers
The primary method for the synthesis of ethylbenzenesulfonic acid is through the electrophilic aromatic substitution reaction of ethylbenzene with a sulfonating agent, typically concentrated or fuming sulfuric acid.[5][6] This reaction proceeds via the formation of a sulfur trioxide (SO₃) electrophile, which then attacks the electron-rich benzene ring of ethylbenzene.
The ethyl group is an ortho-, para- directing group, meaning it activates these positions towards electrophilic attack. Consequently, the sulfonation of ethylbenzene yields a mixture of primarily the ortho and para isomers, with the para isomer being the major product due to reduced steric hindrance. The meta isomer is formed in significantly smaller amounts.[7]
Reaction Scheme: Sulfonation of Ethylbenzene
Caption: General reaction scheme for the sulfonation of ethylbenzene.
Properties of Ethylbenzenesulfonic Acid Isomers
The physical and chemical properties of the ethylbenzenesulfonic acid isomers are summarized in the tables below. Data for the para-isomer is the most readily available due to its prevalence as the major product. Data for the ortho- and meta- isomers are primarily based on computed values.
Physical Properties
| Property | 2-Ethylbenzenesulfonic Acid (ortho) | This compound (meta) | 4-Ethylbenzenesulfonic Acid (para) |
| CAS Number | 91-24-7[8] | 138-29-4[9] | 98-69-1[5] |
| Molecular Formula | C₈H₁₀O₃S[8] | C₈H₁₀O₃S[9] | C₈H₁₀O₃S[5] |
| Molecular Weight | 186.23 g/mol [8] | 186.23 g/mol [9] | 186.23 g/mol [5] |
| Appearance | - | - | Solid[5] |
| Density | - | - | 1.229 g/mL at 25 °C[5] |
| Refractive Index | - | - | n20/D 1.5331[5] |
| Flash Point | - | - | >110 °C (>230 °F)[5] |
Acidity
| Isomer | Predicted pKa |
| 4-Ethylbenzenesulfonic Acid (para) | -0.45 ± 0.50[5] |
Experimental Protocols
Synthesis of Ethylbenzenesulfonic Acid (Isomer Mixture)
Objective: To synthesize a mixture of ethylbenzenesulfonic acid isomers via the sulfonation of ethylbenzene.
Materials:
-
Ethylbenzene
-
Concentrated sulfuric acid (98%)
-
Sodium chloride
-
Water
-
Ice
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Stirring apparatus
-
Beakers
-
Separatory funnel
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a stirrer, cautiously add a molar excess of concentrated sulfuric acid to ethylbenzene. The reaction is exothermic and should be controlled by cooling in an ice bath.
-
After the initial exothermic reaction subsides, heat the mixture under reflux for several hours to ensure the completion of the reaction. The progress of the reaction can be monitored by observing the miscibility of the organic layer with water.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly and carefully pour the reaction mixture into a beaker containing a saturated solution of sodium chloride in water. This will precipitate the sulfonic acids as their sodium salts.
-
Filter the precipitated sodium ethylbenzenesulfonates and wash with a small amount of cold saturated sodium chloride solution.
-
The resulting mixture of sodium salts can be converted back to the free sulfonic acids by treatment with a strong acid, followed by extraction.
Workflow for the Synthesis of Ethylbenzenesulfonic Acid
Caption: A simplified workflow for the laboratory synthesis of ethylbenzenesulfonic acid isomers.
Separation of Isomers via Aniline Salts
A common laboratory method for separating the isomers of ethylbenzenesulfonic acid involves the formation of their aniline salts, which exhibit differential solubility.[5]
Objective: To separate the ortho, meta, and para isomers of ethylbenzenesulfonic acid.
Materials:
-
Mixture of ethylbenzenesulfonic acid isomers
-
Aniline
-
Ethanol
-
Water
-
Hydrochloric acid
-
Diethyl ether
-
Beakers
-
Filtration apparatus
Procedure:
-
Dissolve the mixture of ethylbenzenesulfonic acids in a minimal amount of hot water or ethanol.
-
Add aniline to the solution. The aniline salts of the sulfonic acids will form.
-
Allow the solution to cool. The aniline salt of the para-isomer is typically the least soluble and will crystallize out first.
-
Filter the crystals of the para-ethylbenzenesulfonic acid aniline salt and wash with a small amount of cold ethanol.
-
The filtrate contains the aniline salts of the ortho- and meta-isomers. Further fractional crystallization may be employed to separate these remaining isomers, taking advantage of more subtle differences in their solubility.
-
To recover the free sulfonic acid from the separated aniline salt, dissolve the salt in water and acidify with hydrochloric acid.
-
The free sulfonic acid can then be extracted with a suitable organic solvent like diethyl ether.
Logical Relationship for Isomer Separation
Caption: Logical workflow for the separation of ethylbenzenesulfonic acid isomers.
Industrial Applications
Ethylbenzenesulfonic acids and their derivatives have a range of industrial applications, primarily leveraging their surfactant and acidic properties.
-
Detergents and Surfactants: The sodium salts of ethylbenzenesulfonic acids, particularly the linear alkylbenzene sulfonates, are key components in the formulation of household and industrial detergents.[1][2][3]
-
Catalysis: Due to their strong acidity, these compounds can be used as catalysts in various organic reactions, such as esterification and alkylation.[10]
-
Intermediates in Chemical Synthesis: They serve as precursors in the manufacturing of various chemicals, including certain dyes and pharmaceuticals.[1][2][3] The besylate (benzenesulfonate) form of some pharmaceutical drugs is prepared from benzenesulfonic acid.[4][11]
-
Specialty Applications: 4-Ethylbenzenesulfonic acid has been used to dope high-conducting polypyrrole thin films.[5] It has also been used in wastewater treatment.[12]
Analytical Methods
The analysis and quantification of ethylbenzenesulfonic acid isomers are crucial for quality control and research purposes.
-
Chromatographic Techniques: High-performance liquid chromatography (HPLC) is a powerful tool for the separation and quantification of the isomers.[13][14] Gas chromatography (GC) coupled with mass spectrometry (MS) can also be employed, often after derivatization to increase volatility.[15]
-
Spectroscopic Methods: Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are used for the structural elucidation and characterization of the isomers. Mass spectrometry provides information on the molecular weight and fragmentation patterns.
-
Titration: The total acid content of a sample can be determined by acid-base titration.
Conclusion
The isomers of ethylbenzenesulfonic acid represent an important class of aromatic sulfonic acids. While the sulfonation of ethylbenzene predominantly yields the para isomer, the ortho and meta isomers are also formed. The distinct properties of each isomer, dictated by the substitution pattern on the benzene ring, make their separation and individual characterization essential for various industrial and research applications. Further research into the specific properties and applications of the less common ortho and meta isomers could unveil new opportunities for these compounds.
References
- 1. This compound | 138-29-4 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. A Guide to Benzenesulfonic Acid Uses in Chemical Formulations and Industrial Processes - Elchemy [elchemy.com]
- 4. Benzenesulfonic acid - Wikipedia [en.wikipedia.org]
- 5. 4-Ethylbenzenesulfonic acid CAS#: 98-69-1 [m.chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 4-Ethylbenzenesulfonic acid synthesis - chemicalbook [chemicalbook.com]
- 8. 2-ethylbenzenesulfonic Acid | C8H10O3S | CID 169228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Benzenesulfonic acid, 3-ethyl- | C8H10O3S | CID 11019581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 4-Ethylbenzenesulfonic acid | C8H10O3S | CID 7402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. 4-Ethylbenzenesulfonic acid - Hazardous Agents | Haz-Map [haz-map.com]
- 13. Differentiation and quantification of linear alkyl benzenesulfonate isomers by liquid chromatography-ion-trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ANALYTICAL METHODS - Toxicological Profile for Ethylbenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: 3-Ethylbenzenesulfonic Acid as a Catalyst in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 3-ethylbenzenesulfonic acid as an efficient and versatile acid catalyst in key organic transformations. While specific literature on this compound as a catalyst is not abundant, its structural similarity to widely used arylsulfonic acids, such as benzenesulfonic acid and p-toluenesulfonic acid, allows for well-grounded projections of its catalytic activity. The following sections detail its application in the synthesis of bis(indolyl)methanes and in esterification reactions, providing detailed protocols and expected outcomes based on analogous systems.
Synthesis of Bis(indolyl)methanes
Bis(indolyl)methanes (BIMs) are an important class of compounds in medicinal chemistry, exhibiting a range of biological activities, including anticancer and antibacterial properties. The synthesis of BIMs is typically achieved through the electrophilic substitution of indoles with aldehydes or ketones, a reaction often catalyzed by a Brønsted or Lewis acid. Arylsulfonic acids are effective catalysts for this transformation.
Reaction Scheme:
Proposed Mechanism:
The reaction is proposed to proceed through the acid-catalyzed activation of the aldehyde, followed by a two-step electrophilic substitution of indole.
Caption: Proposed mechanism for the synthesis of bis(indolyl)methanes.
Experimental Protocol: Synthesis of 3,3'-(Phenylmethylene)bis(1H-indole)
-
Materials:
-
Indole (2.0 mmol, 234 mg)
-
Benzaldehyde (1.0 mmol, 106 mg, 102 µL)
-
This compound (0.1 mmol, 18.6 mg)
-
Acetonitrile (5 mL)
-
-
Procedure:
-
To a solution of indole (2.0 mmol) and benzaldehyde (1.0 mmol) in acetonitrile (5 mL) in a round-bottom flask, add this compound (0.1 mmol).
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, quench the reaction with saturated sodium bicarbonate solution (10 mL).
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine (10 mL), and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the pure bis(indolyl)methane.
-
Data Presentation:
The following table presents representative data for the synthesis of bis(indolyl)methanes using various arylsulfonic acids as catalysts, which can be considered indicative of the expected performance of this compound.
| Entry | Aldehyde | Catalyst (mol%) | Solvent | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Benzenesulfonic Acid (5) | Acetonitrile | 2 | 92 |
| 2 | 4-Chlorobenzaldehyde | p-Toluenesulfonic Acid (10) | Dichloromethane | 3 | 95 |
| 3 | 4-Methoxybenzaldehyde | Benzenesulfonic Acid (5) | Acetonitrile | 2.5 | 90 |
| 4 | 4-Nitrobenzaldehyde | p-Toluenesulfonic Acid (10) | Dichloromethane | 4 | 88 |
Logical Workflow for Catalyst Screening:
Caption: Workflow for optimizing the catalytic synthesis of BIMs.
Esterification Reactions
Esterification is a fundamental reaction in organic synthesis, widely used in the production of pharmaceuticals, polymers, and fragrances. The reaction typically involves the condensation of a carboxylic acid and an alcohol, catalyzed by a strong acid. Arylsulfonic acids are known to be effective catalysts for this process, offering milder conditions compared to mineral acids like sulfuric acid.[1]
Reaction Scheme:
Proposed Mechanism:
The esterification reaction is an equilibrium process. The mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances its electrophilicity. This is followed by nucleophilic attack from the alcohol, proton transfer, and subsequent elimination of a water molecule to yield the ester.
Caption: Proposed mechanism for acid-catalyzed esterification.
Experimental Protocol: Synthesis of Ethyl Benzoate
-
Materials:
-
Benzoic acid (10.0 mmol, 1.22 g)
-
Ethanol (50.0 mmol, 2.30 g, 2.9 mL)
-
This compound (0.5 mmol, 93 mg)
-
Toluene (20 mL)
-
-
Procedure:
-
Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
-
To the flask, add benzoic acid (10.0 mmol), ethanol (50.0 mmol), this compound (0.5 mmol), and toluene (20 mL).
-
Heat the reaction mixture to reflux. Water formed during the reaction will be collected in the Dean-Stark trap.
-
Monitor the reaction progress by observing the amount of water collected or by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the reaction mixture with saturated sodium bicarbonate solution (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent by rotary evaporation.
-
Purify the resulting crude ester by distillation under reduced pressure.
-
Data Presentation:
The following table summarizes typical results for the esterification of carboxylic acids with alcohols using arylsulfonic acid catalysts. These values can serve as a benchmark for reactions catalyzed by this compound.
| Entry | Carboxylic Acid | Alcohol | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Acetic Acid | n-Propanol | Benzenesulfonic Acid (2.4) | 50 | 1 | ~70 |
| 2 | Acetic Acid | n-Propanol | p-Toluenesulfonic Acid (2.4) | 50 | 1 | ~70 |
| 3 | Benzoic Acid | Ethanol | p-Toluenesulfonic Acid (10) | Reflux | 5 | 88.3 |
| 4 | Benzoic Acid | n-Butanol | p-Toluenesulfonic Acid (10) | Reflux | 5 | 87.8 |
Experimental Workflow for Esterification:
Caption: General workflow for an esterification reaction.
References
Application Notes and Protocols for 3-Ethylbenzenesulfonic Acid in Surfactant Production
Introduction
Alkylbenzenesulfonic acids and their salts are a prominent class of anionic surfactants widely utilized in various industrial and consumer applications, including detergents, emulsifiers, and wetting agents.[1][2] The performance of these surfactants is intricately linked to the molecular structure, particularly the length and branching of the alkyl chain and the substitution pattern on the benzene ring. While extensive data is available for linear alkylbenzene sulfonates (LAS) and specific isomers like 4-ethylbenzenesulfonic acid, literature specifically detailing the application of 3-ethylbenzenesulfonic acid in surfactant production is limited.[1][3]
These notes provide a generalized framework for the synthesis and characterization of surfactants derived from ethylbenzenesulfonic acid, drawing upon established principles for analogous alkylbenzenesulfonate surfactants. The protocols outlined below are standard methodologies that can be adapted for the evaluation of novel surfactants, including those potentially derived from this compound.
Synthesis of Sodium Ethylbenzenesulfonate
The synthesis of sodium ethylbenzenesulfonate typically involves a two-step process: the sulfonation of ethylbenzene followed by neutralization with a base.[4]
Experimental Protocol: Synthesis
Materials:
-
Ethylbenzene
-
Concentrated sulfuric acid (98%) or fuming sulfuric acid (oleum)
-
Sodium hydroxide (NaOH) solution
-
Ice bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Sulfonation:
-
In a flask equipped with a magnetic stirrer and placed in an ice bath, add ethylbenzene.
-
Slowly add concentrated sulfuric acid (or oleum) to the ethylbenzene while stirring vigorously. A typical molar ratio is 1:1.2 (ethylbenzene:sulfuric acid).[4]
-
Maintain the reaction temperature below 100°C to minimize the formation of disulfonated byproducts.[4]
-
Continue stirring for 2-3 hours after the addition is complete to ensure maximum conversion.
-
-
Neutralization and Purification:
-
After the reaction, carefully pour the mixture into a beaker containing ice water.
-
Transfer the aqueous solution to a separatory funnel and wash with a non-polar organic solvent (e.g., hexane) to remove any unreacted ethylbenzene.
-
Slowly add a concentrated sodium hydroxide solution to the aqueous layer until the pH is neutral (pH 7). This will form the sodium salt of ethylbenzenesulfonic acid.
-
The resulting solution can be concentrated using a rotary evaporator to obtain the solid sodium ethylbenzenesulfonate.
-
Further purification can be achieved by recrystallization from an ethanol-water mixture.[4]
-
Characterization of Surfactant Properties
The effectiveness of a surfactant is determined by its ability to lower surface tension and form micelles. Key parameters for characterization include the Critical Micelle Concentration (CMC) and the surface tension at the CMC.
Quantitative Data Summary
Due to the lack of specific data for 3-ethylbenzenesulfonate, the following table presents representative data for a common linear alkylbenzene sulfonate (Sodium Dodecylbenzene Sulfonate - SDBS) to illustrate typical performance characteristics.
| Surfactant | Average Alkyl Chain Length | Critical Micelle Concentration (CMC) (mmol/L) | Surface Tension at CMC (mN/m) |
| Sodium Dodecylbenzene Sulfonate (SDBS) | C12 | ~1-2 | ~30-35 |
Note: The CMC and surface tension are dependent on factors such as temperature, purity, and the presence of electrolytes. The values for a potential sodium 3-ethylbenzenesulfonate surfactant would need to be determined experimentally but are expected to differ significantly due to the much shorter alkyl chain.
Experimental Protocol: Determination of Critical Micelle Concentration (CMC) and Surface Tension
Materials:
-
Synthesized sodium ethylbenzenesulfonate
-
Deionized water
-
Surface Tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method)[5][6]
-
Conductivity meter[7]
-
Precision balance
-
Volumetric flasks and pipettes
Procedure using Surface Tensiometry:
-
Prepare a stock solution of the synthesized surfactant in deionized water (e.g., 10 mmol/L).
-
Prepare a series of dilutions from the stock solution with decreasing concentrations.
-
Measure the surface tension of each solution, starting from the most dilute, using a calibrated surface tensiometer.[8] Ensure the ring or plate is thoroughly cleaned between measurements.
-
Plot the surface tension as a function of the logarithm of the surfactant concentration.
-
The point at which the surface tension plateaus is the Critical Micelle Concentration (CMC). The surface tension value at this plateau is the surface tension at the CMC.[9][10]
Procedure using Conductometry (for ionic surfactants):
-
Prepare a series of surfactant solutions of varying concentrations in deionized water.
-
Measure the electrical conductivity of each solution using a calibrated conductivity meter.
-
Plot the conductivity as a function of surfactant concentration.
-
The plot will show two linear regions with different slopes. The intersection of these two lines corresponds to the CMC.[7][11]
Visualizations
Caption: General workflow for the synthesis of sodium ethylbenzenesulfonate.
Caption: Illustrative plot of surface tension versus concentration to determine the CMC.
References
- 1. cleaninginstitute.org [cleaninginstitute.org]
- 2. Sodium Alkyl Benzene Sulfonate - Surfactant Leader: Efficient, Safe and Professional Solution Provider | Surfactant [surfactant.nl]
- 3. 4-Ethylbenzenesulfonic acid synthesis - chemicalbook [chemicalbook.com]
- 4. sodium;4-ethylbenzenesulfonate | Benchchem [benchchem.com]
- 5. clearsolutionsusa.com [clearsolutionsusa.com]
- 6. tegewa.de [tegewa.de]
- 7. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. commons.erau.edu [commons.erau.edu]
- 9. journals.stmjournals.com [journals.stmjournals.com]
- 10. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 11. Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Ethylbenzenesulfonic Acid as a Potential Electrolyte Additive in Batteries
For Researchers, Scientists, and Drug Development Professionals
Introduction
Electrolyte additives are crucial in the advancement of battery technology, particularly for lithium-ion batteries. They are introduced in small quantities to the electrolyte to enhance performance, stability, and safety. While a wide array of compounds have been investigated, the exploration of aromatic sulfonic acids as electrolyte additives is an emerging area of interest. This document focuses on 3-ethylbenzenesulfonic acid, a compound identified in patent literature related to secondary batteries, as a potential electrolyte additive. These notes provide an overview of its potential applications, mechanism of action, and protocols for its evaluation.
Sulfur-containing compounds, especially sulfonates, are recognized for their ability to form stable solid electrolyte interphase (SEI) layers on electrode surfaces.[1][2] These protective films are critical for preventing electrolyte decomposition, minimizing impedance, and improving performance, particularly at high temperatures. The introduction of this compound into an electrolyte formulation is hypothesized to leverage these benefits.
Potential Applications and Mechanism of Action
The primary role of this compound as an electrolyte additive is likely as a film-forming agent for both the anode and cathode.
On the Anode: During the initial charging cycles, the additive is electrochemically reduced at the anode surface. The sulfonate group is expected to decompose and polymerize, forming a stable and robust SEI layer. This layer should be electronically insulating but ionically conductive, allowing for the efficient transport of Li+ ions while preventing further electrolyte reduction. The ethylbenzene group may contribute to the flexibility and stability of this layer.
On the Cathode: At the cathode, the additive can be oxidized to form a protective cathode-electrolyte interphase (CEI). This is particularly important for high-voltage cathodes, where electrolyte oxidation is a significant cause of capacity fade. The CEI can suppress the dissolution of transition metals from the cathode material, further enhancing the battery's cycle life.
A zwitterionic additive, 3-(triethylammonium)-propane-1-sulfonate (TEAPS), has been shown to adsorb on both the anode and cathode surfaces, promoting the formation of a robust interface and improving cycling performance.[3][4] This dual-functionality is a desirable characteristic for electrolyte additives.
Data Presentation: Performance Metrics of Related Sulfonate Additives
Quantitative data for this compound as a battery additive is not yet widely available in published literature. However, the performance of other sulfur-containing additives can provide a benchmark for expected improvements.
| Additive Type | Additive Name | Concentration (wt%) | Key Performance Improvement | Reference |
| Cyclic Sulfonate | 1,3-Propane Sultone (PS) | 1-2% | Improved thermal stability and SEI formation on graphite anodes. | [2] |
| Cyclic Sulfonate | Prop-1-ene-1,3-sultone (PST) | 1% | Formation of a more stable SEI layer compared to PS. | [2] |
| Cyclic Sulfate | Ethylene Sulfate (DTD) | 1-2% | Enhanced cycling performance and reduced impedance. | [2] |
| Zwitterionic Sulfonate | 3-(triethylammonium)-propane-1-sulfonate (TEAPS) | 0.5-1% | Improved cycling stability for both graphite anode and LiCoO2 cathode. | [3][4] |
Experimental Protocols
The following protocols describe the methodology for evaluating the effectiveness of this compound as an electrolyte additive.
Electrolyte Preparation
-
Baseline Electrolyte: Prepare a standard electrolyte solution, for example, 1 M LiPF6 in a mixture of ethylene carbonate (EC) and dimethyl carbonate (DMC) (1:1 v/v).
-
Additive Incorporation: Dissolve this compound into the baseline electrolyte at various concentrations (e.g., 0.5%, 1.0%, 2.0% by weight).
-
Mixing: Stir the solution in an argon-filled glovebox for 24 hours to ensure complete dissolution and homogeneity.
Coin Cell Assembly
-
Electrodes: Use standard anode (e.g., graphite) and cathode (e.g., LiCoO2, NMC) materials.
-
Assembly: Assemble 2032-type coin cells in an argon-filled glovebox.
-
Components: The cell consists of the cathode, a microporous separator, the lithium anode, and a few drops of the prepared electrolyte.
-
Crimping: Crimp the coin cells to ensure a hermetic seal.
Electrochemical Characterization
-
Cyclic Voltammetry (CV):
-
Objective: To determine the electrochemical window and the reduction/oxidation potentials of the additive.
-
Procedure: Perform CV scans on a three-electrode cell using the prepared electrolyte. Scan from a high potential to a low potential and back at a slow scan rate (e.g., 0.1 mV/s).
-
Expected Outcome: Identify the potentials at which the additive decomposes to form the SEI and CEI.
-
-
Galvanostatic Cycling:
-
Objective: To evaluate the long-term cycling performance and coulombic efficiency.
-
Procedure: Cycle the coin cells at a constant current (e.g., C/10 for formation cycles, C/2 for subsequent cycles) within a defined voltage range.
-
Data to Collect: Discharge capacity, charge capacity, and coulombic efficiency for each cycle.
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Objective: To measure the interfacial resistance of the SEI and CEI layers.
-
Procedure: Perform EIS measurements at different cycle numbers in a fully charged or discharged state over a wide frequency range.
-
Analysis: Model the impedance spectra using an equivalent circuit to determine the charge transfer resistance and SEI resistance.
-
Visualizations
Proposed Mechanism of Action
Caption: Proposed mechanism of this compound.
Experimental Workflow
Caption: Workflow for evaluating electrolyte additives.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 3-Ethylbenzenesulfonic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Ethylbenzenesulfonic acid is an organic compound that can be present as an impurity or a counter-ion in pharmaceutical formulations. Accurate and reliable quantification of this compound is crucial for quality control and regulatory compliance in the drug development process. This application note presents a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound. The described method utilizes reverse-phase chromatography with UV detection, providing a straightforward and reproducible approach for the determination of this analyte.
Data Presentation
The following table summarizes the key chromatographic parameters and expected performance of the HPLC method for the analysis of this compound. This data is compiled from established methods for structurally similar compounds like benzenesulfonic acid and its derivatives.[1][2][3][4]
| Parameter | Recommended Conditions |
| HPLC System | A standard HPLC or UPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or PDA detector.[2] |
| Column | C18 Reverse-Phase Column (e.g., ACQUITY UPLC CSH C18, 1.7 µm, 2.1 mm x 50 mm or Luna Omega Polar C18).[2][4] |
| Mobile Phase A | Water with 0.1% Formic Acid or 10 mM Ammonium Formate.[4] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid.[1] |
| Gradient Elution | A linear gradient can be optimized, for example, starting with a low percentage of Mobile Phase B and increasing it over time. A typical starting point could be 5-10% B.[2] |
| Flow Rate | 0.3 - 0.6 mL/min.[2] |
| Column Temperature | 30 - 40 °C.[2] |
| Injection Volume | 5 - 10 µL.[2] |
| Detection Wavelength | 220 nm.[2] |
| Expected Retention Time | Dependent on the specific gradient and column, but expected to be in the early to mid-part of the chromatogram. |
Experimental Protocols
This section provides a detailed methodology for the analysis of this compound using HPLC.
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade or higher)
-
Water (HPLC grade or higher)
-
Formic acid (or Ammonium Formate, LC-MS grade)
-
Methanol (for sample preparation, if needed)
-
Volumetric flasks and pipettes
-
HPLC vials with caps and septa
-
Syringe filters (0.22 µm or 0.45 µm)
Preparation of Solutions
Mobile Phase A (Aqueous):
-
Option 1 (Formic Acid): To 1000 mL of HPLC-grade water, add 1.0 mL of formic acid. Mix thoroughly.
-
Option 2 (Ammonium Formate): Prepare a 10 mM solution by dissolving the appropriate amount of ammonium formate in HPLC-grade water.
Mobile Phase B (Organic):
-
To 1000 mL of HPLC-grade acetonitrile, add 1.0 mL of formic acid. Mix thoroughly.
Standard Stock Solution (e.g., 1000 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Dissolve the standard in a suitable solvent (e.g., a mixture of water and acetonitrile, or the initial mobile phase composition) in a 10 mL volumetric flask.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Bring the solution to volume with the same solvent.
Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition to achieve the desired concentrations for calibration.
Sample Preparation:
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in a suitable solvent. The solvent should be chosen to ensure the solubility of the analyte and compatibility with the HPLC method.
-
Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.
HPLC Instrument Setup and Run
-
System Equilibration: Purge the HPLC system with the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B) for at least 30 minutes or until a stable baseline is achieved.
-
Column Installation: Install the C18 reverse-phase column and ensure the column temperature is set to the desired value (e.g., 40 °C).[2]
-
Method Setup: Create an instrument method with the parameters outlined in the Data Presentation table. A suggested gradient is as follows:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95.0 | 5.0 |
| 1.0 | 95.0 | 5.0 |
| 5.0 | 50.0 | 50.0 |
| 6.0 | 5.0 | 95.0 |
| 7.0 | 5.0 | 95.0 |
| 7.1 | 95.0 | 5.0 |
| 10.0 | 95.0 | 5.0 |
-
Sequence Setup: Create a sequence including blank injections, calibration standards, and samples.
-
Run Sequence: Start the sequence to perform the analysis.
Data Analysis
-
Peak Identification: Identify the peak corresponding to this compound in the chromatograms based on the retention time of the reference standard.
-
Calibration Curve: Generate a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
-
Quantification: Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Visualizations
The following diagrams illustrate the key aspects of the analytical workflow.
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Logical relationship in reverse-phase HPLC for polar analytes.
References
Application Notes and Protocols for the Titrimetric Determination of 3-Ethylbenzenesulfonic Acid Concentration
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethylbenzenesulfonic acid is an aromatic sulfonic acid used as an intermediate in the synthesis of various pharmaceuticals and other specialty chemicals. Accurate determination of its concentration is crucial for process control, quality assurance, and stoichiometric calculations in subsequent reactions. This document provides a detailed protocol for the titrimetric determination of this compound concentration using a standardized solution of sodium hydroxide. The method is based on a classic acid-base neutralization reaction.
Principle
This compound is a strong acid that reacts with a strong base, such as sodium hydroxide (NaOH), in a 1:1 stoichiometric ratio. The reaction proceeds as follows:
C₂H₅C₆H₄SO₃H + NaOH → C₂H₅C₆H₄SO₃Na + H₂O
The equivalence point of the titration, where all the acid has been neutralized by the base, can be determined using a colorimetric indicator, such as phenolphthalein, or by potentiometric titration. This protocol will focus on the use of a colorimetric indicator.
Experimental Protocols
3.1. Reagents and Apparatus
-
This compound sample: (Molecular Weight: 186.23 g/mol )
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution: Prepared from analytical grade NaOH and standardized against a primary standard (e.g., potassium hydrogen phthalate).
-
Phenolphthalein indicator solution: 1% (w/v) in 95% ethanol.
-
Deionized water
-
Analytical balance: Readable to 0.1 mg
-
Burette: 50 mL, Class A
-
Pipette: 25 mL, Class A
-
Erlenmeyer flasks: 250 mL
-
Volumetric flasks: 100 mL, Class A
-
Magnetic stirrer and stir bar
3.2. Preparation of this compound Solution (Analyte)
-
Accurately weigh approximately 0.45 g of the this compound sample into a 100 mL beaker.
-
Add approximately 50 mL of deionized water and stir to dissolve the sample completely.
-
Quantitatively transfer the solution to a 100 mL volumetric flask.
-
Rinse the beaker with small portions of deionized water and add the rinsings to the volumetric flask.
-
Make up the volume to the mark with deionized water and mix thoroughly.
3.3. Titration Procedure
-
Rinse a 50 mL burette with a small amount of the standardized 0.1 M NaOH solution and then fill the burette. Record the initial volume.
-
Pipette 25.00 mL of the prepared this compound solution into a 250 mL Erlenmeyer flask.
-
Add 2-3 drops of phenolphthalein indicator to the flask. The solution should be colorless.
-
Place the Erlenmeyer flask on a magnetic stirrer and add a stir bar.
-
Titrate the this compound solution with the 0.1 M NaOH solution from the burette, swirling the flask continuously.
-
As the endpoint is approached, the NaOH solution should be added dropwise. The endpoint is reached when the colorless solution turns a faint, persistent pink color.
-
Record the final volume of the NaOH solution in the burette.
-
Repeat the titration at least two more times with fresh aliquots of the this compound solution to ensure reproducibility.
Calculations
The concentration of this compound in the sample can be calculated using the following formula:
Molarity of this compound (M_acid) = (M_base × V_base) / V_acid
Where:
-
M_base = Molarity of the standardized NaOH solution (mol/L)
-
V_base = Volume of the NaOH solution used in the titration (L)
-
V_acid = Volume of the this compound solution taken for titration (L)
The percentage purity of the this compound sample can be calculated as:
Purity (%) = (M_acid × V_total × MW_acid) / (Weight_sample) × 100
Where:
-
V_total = Total volume of the prepared this compound solution (L)
-
MW_acid = Molecular weight of this compound (186.23 g/mol )
-
Weight_sample = Initial weight of the this compound sample (g)
Data Presentation
The following table summarizes typical quantitative data obtained from the titrimetric determination of this compound.
| Parameter | Trial 1 | Trial 2 | Trial 3 | Average |
| Weight of Sample (g) | 0.4512 | 0.4505 | 0.4518 | - |
| Molarity of NaOH (M) | 0.1005 | 0.1005 | 0.1005 | 0.1005 |
| Initial Burette Reading (mL) | 0.10 | 0.25 | 0.15 | - |
| Final Burette Reading (mL) | 24.35 | 24.45 | 24.40 | - |
| Volume of NaOH used (mL) | 24.25 | 24.20 | 24.25 | 24.23 |
| Calculated Molarity of Acid (M) | 0.0975 | 0.0973 | 0.0975 | 0.0974 |
| Calculated Purity (%) | 99.8% | 99.9% | 99.7% | 99.8% |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the titrimetric determination of this compound.
Logical Relationship of Titration Components
Caption: Key components and their relationship in the acid-base titration.
The Pivotal Role of Sulfonic Acid Functional Groups in Cation-Exchange Resins: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the application and function of sulfonic acid groups, exemplified by structures analogous to 3-ethylbenzenesulfonic acid, in the context of strong acid cation-exchange resins. These resins are critical tools in a vast array of scientific and industrial processes, including water treatment, pharmaceutical purification, and catalysis. The information presented here is intended to guide researchers in understanding the fundamental principles and in applying these materials effectively in their work.
Introduction to Sulfonated Ion-Exchange Resins
Ion-exchange resins are insoluble polymeric materials that carry exchangeable ions.[1] The backbone of these resins is typically a cross-linked polymer matrix, most commonly polystyrene cross-linked with divinylbenzene (DVB), which provides mechanical strength and chemical stability.[2] The functionality of the resin is determined by the covalently bound ionic groups.
Strong acid cation (SAC) exchange resins are characterized by the presence of sulfonic acid (-SO₃H) functional groups.[3][4][5][6] These groups are strong acids, analogous to sulfuric acid, and are highly ionized across the entire pH range (0-14).[6][7] This allows for the exchange of cations (e.g., Na⁺, Ca²⁺, Mg²⁺) for H⁺ ions (in the hydrogen form) or other cations (e.g., Na⁺ in the sodium form) from a surrounding solution. While the specific mention of a "this compound" functional group is not common in commercial literature, the principles governing polystyrene sulfonate resins are directly applicable. The ethyl group would be a substituent on the benzene ring of the styrene monomer unit.
Key Properties and Performance Data
The performance of a sulfonated ion-exchange resin is defined by several key parameters. The following table summarizes typical quantitative data for commercially available polystyrene sulfonic acid resins.
| Property | Typical Value Range | Significance |
| Ion-Exchange Capacity | 1.0 - 2.2 meq/g (dry) | Measures the quantity of ions that can be exchanged per unit mass of resin.[8][9] |
| Moisture Content | 40 - 60% | Affects the resin's density and the accessibility of exchange sites. |
| Particle Size | 100 - 400 mesh (0.037 - 0.149 mm) | Influences the kinetics of the ion-exchange process and the pressure drop in column operations.[9] |
| Cross-linkage (% DVB) | 2 - 12% | Determines the resin's swelling behavior, porosity, and selectivity. Higher cross-linkage leads to higher selectivity but slower kinetics.[1] |
| Maximum Operating Temperature | 100 - 120 °C (H⁺ form) | Defines the thermal stability of the resin.[6][7] |
| pH Range | 0 - 14 | Indicates the wide operational range due to the strong acidic nature of the sulfonic acid groups.[6] |
Applications in Research and Drug Development
The unique properties of sulfonated ion-exchange resins make them invaluable in various applications:
-
Water Purification: Removal of hardness ions (Ca²⁺ and Mg²⁺) in water softening and production of deionized water for laboratory and pharmaceutical use.[3][10][11]
-
Purification of APIs: Used in the purification of active pharmaceutical ingredients (APIs), such as antibiotics and amino acids, by removing ionic impurities.[11][12]
-
Drug Delivery: As excipients for taste masking of bitter drugs and for controlled-release formulations. The drug is loaded onto the resin and is released in the gastrointestinal tract through ion exchange with physiological ions.[1][13]
-
Catalysis: As solid acid catalysts in organic synthesis, for reactions such as esterification, hydrolysis, and alkylation. They offer advantages in terms of ease of separation from the reaction mixture and reusability.[9][11]
-
Biomolecule Separation: In ion-exchange chromatography for the separation and purification of proteins, peptides, and nucleic acids.
Experimental Protocols
Preparation and Conditioning of a Sulfonated Cation-Exchange Resin
Objective: To prepare the resin for use by ensuring it is in the desired ionic form (H⁺ or Na⁺) and free of impurities.
Materials:
-
Strong acid cation-exchange resin (polystyrene sulfonate type)
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
1 M Sodium Chloride (NaCl)
-
Deionized (DI) water
-
Glass column or beaker
-
pH meter
Protocol:
-
Hydration: Weigh the desired amount of dry resin and suspend it in a beaker with DI water. Allow the resin to swell for at least 30 minutes.
-
Conversion to H⁺ Form (for use in demineralization):
-
Transfer the swollen resin to a glass column.
-
Pass 2-3 bed volumes (BV) of 1 M HCl through the resin bed at a slow flow rate (e.g., 2 BV/h).
-
Rinse the resin with DI water until the effluent pH is neutral (pH ~7).
-
-
Conversion to Na⁺ Form (for use in water softening):
-
Transfer the swollen resin to a glass column.
-
Pass 2-3 BV of 1 M NaCl or 1 M NaOH through the resin bed at a slow flow rate (e.g., 2 BV/h).
-
Rinse the resin with DI water until the effluent is free of chloride ions (test with silver nitrate) or has a neutral pH.
-
-
Storage: The conditioned resin should be stored in DI water to prevent it from drying out.
Determination of Total Ion-Exchange Capacity
Objective: To quantify the total number of exchangeable sites per gram of dry resin.
Materials:
-
Conditioned resin in H⁺ form
-
Saturated NaCl solution
-
0.1 M NaOH standard solution
-
Phenolphthalein indicator
-
Burette, flasks, and other standard laboratory glassware
Protocol:
-
Drying: Accurately weigh approximately 2 grams of the conditioned H⁺ form resin. Dry the resin in an oven at 105 °C to a constant weight. Record the dry weight.
-
Elution: Place the dried resin in a flask and add 100 mL of saturated NaCl solution. This will cause the exchange of H⁺ ions from the resin with Na⁺ ions from the solution.
-
Titration: Allow the mixture to equilibrate for at least 4 hours, or stir gently. Filter the solution to remove the resin beads. Titrate the filtrate with the standardized 0.1 M NaOH solution using phenolphthalein as an indicator.
-
Calculation: The total ion-exchange capacity (in meq/g) is calculated using the following formula: Capacity (meq/g) = (V_NaOH × M_NaOH) / W_dry where:
-
V_NaOH is the volume of NaOH used in the titration (in mL).
-
M_NaOH is the molarity of the NaOH solution.
-
W_dry is the dry weight of the resin (in g).
-
Visualizing Workflows and Mechanisms
The following diagrams illustrate the key processes involved in the use of sulfonated ion-exchange resins.
Caption: Cation exchange process on a sulfonic acid resin.
Caption: Regeneration of an exhausted sulfonic acid resin.
Caption: Workflow for determining ion-exchange capacity.
References
- 1. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 2. ionresins.alfa-chemistry.com [ionresins.alfa-chemistry.com]
- 3. STRONGLY ACIDIC CATION EXCHANGE RESINS ‣ Pyvot [pyvot.tech]
- 4. Doshion Polyscience's Ion Exchange Resins: Comprehensive Guide to Types and Structures for All Applications — Doshion Polyscience [doshionpoly.com]
- 5. What is Strong Acid Ion Exchange Resin? - Sunresin [seplite.com]
- 6. Strongly Acidic Cation Exchange Resins "DIAION⢠sereies" | Products | Mitsubishi Chemical Corporation [m-chemical.co.jp]
- 7. A. Characterization › I. Ion Exchange Resins › Ion Exchangers › Information Center › SERVA Electrophoresis GmbH [serva.de]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemimpex.com [chemimpex.com]
- 10. What Are the Different Types of Ion Exchange Resins and What Applications Do They Serve? - SAMCO Technologies [samcotech.com]
- 11. Application Fields of Ion Exchange Resins - Sunresin [seplite.com]
- 12. snowate.com [snowate.com]
- 13. purolite.com [purolite.com]
Application Notes and Protocols: 3-Ethylbenzenesulfonic Acid as a Catalyst in Esterification Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Esterification is a fundamental and widely utilized reaction in organic synthesis, crucial for the preparation of a vast array of compounds ranging from fragrances and flavors to active pharmaceutical ingredients (APIs) and prodrugs. The reaction typically involves the condensation of a carboxylic acid and an alcohol, a process that is often slow and requires catalysis to achieve practical yields.[1] While strong mineral acids like sulfuric acid are effective catalysts, their corrosive nature and the difficulty in their removal from the reaction mixture present significant drawbacks.[2]
Aromatic sulfonic acids, such as benzenesulfonic acid and its derivatives, have emerged as highly effective and more manageable alternatives.[2][3] 3-Ethylbenzenesulfonic acid, a member of this class, is a strong organic acid that can be effectively employed as a catalyst in esterification reactions. Its organic nature often provides better solubility in the reaction medium compared to mineral acids. Although specific quantitative data for this compound is not extensively documented in publicly available literature, its catalytic behavior is expected to be analogous to that of other benzenesulfonic acid derivatives like p-toluenesulfonic acid (p-TsOH).[2][4] These application notes provide an overview of the use of aromatic sulfonic acids, with a focus on the anticipated application of this compound, including general protocols and expected outcomes based on related compounds.
Catalytic Activity and Mechanism
The catalytic action of this compound in esterification follows the general mechanism of acid-catalyzed esterification, often referred to as the Fischer-Speier esterification.[4] The sulfonic acid protonates the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and rendering it more susceptible to nucleophilic attack by the alcohol. The subsequent steps involve the formation of a tetrahedral intermediate, proton transfer, and elimination of a water molecule to yield the ester.[4]
The general signaling pathway for this acid-catalyzed reaction is depicted below:
Quantitative Data Summary
While specific quantitative data for this compound is limited, the following table summarizes typical reaction conditions and yields for esterification reactions catalyzed by analogous aromatic sulfonic acids, such as benzenesulfonic acid and p-toluenesulfonic acid. These values can serve as a benchmark for designing experiments with this compound.
| Carboxylic Acid | Alcohol | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Acetic Acid | n-Propanol | Benzenesulfonic Acid (1.25) | None | 50 | 1 | ~60 | [2] |
| Benzoic Acid | Methanol | POCl₃ (120) | Methanol | Room Temp | 2 | >95 | [5] |
| Hippuric Acid | Cyclohexanol | p-TsOH (5) | Toluene | Reflux | 30 | 96 | [6] |
| Hydroxy Acid | Ethanol | H₂SO₄ (catalytic) | Ethanol | Reflux | 2 | 95 | [6] |
Experimental Protocols
The following are detailed experimental protocols for esterification reactions using an aromatic sulfonic acid catalyst. These can be adapted for the use of this compound.
Protocol 1: General Procedure for the Esterification of a Carboxylic Acid with a Primary Alcohol
This protocol is a general method for the synthesis of esters from carboxylic acids and primary alcohols using an aromatic sulfonic acid catalyst.
References
Application Note: Gas Chromatography Method for the Detection of Ethylbenzene Sulfonation Products
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable gas chromatography (GC) method for the qualitative and quantitative analysis of ethylbenzene sulfonation products. Due to the low volatility of sulfonic acids, a derivatization step is essential prior to GC analysis. This document provides two detailed protocols for converting ethylbenzene sulfonic acid isomers (ortho-, meta-, and para-) into more volatile derivatives: sulfonyl chlorides and ethyl esters. The subsequent analysis is performed using gas chromatography coupled with mass spectrometry (GC-MS), which allows for the effective separation and quantification of the derivatized isomers. This method is crucial for monitoring the purity and composition of ethylbenzene sulfonation products in various research and industrial applications, including drug synthesis and materials science.
Introduction
Ethylbenzene is a key industrial chemical used in the production of styrene. The sulfonation of ethylbenzene is an important chemical transformation that yields ethylbenzenesulfonic acids. This reaction typically produces a mixture of ortho-, meta-, and para- isomers. The isomeric distribution of these products is critical as it can significantly influence the properties and reactivity of downstream products. Therefore, a reliable analytical method is required to separate and quantify these isomers.
Direct analysis of sulfonic acids by gas chromatography is challenging due to their high polarity and low volatility. To overcome this, a derivatization step is employed to convert the sulfonic acids into more volatile and thermally stable derivatives. This application note describes two effective derivatization methods: conversion to sulfonyl chlorides using thionyl chloride and esterification to ethyl esters using triethyl orthoformate. The resulting derivatives are then analyzed by GC-MS, providing excellent separation and sensitive detection of the ethylbenzene sulfonation product isomers.
Experimental Protocols
Part 1: Derivatization of Ethylbenzene Sulfonic Acid
Two primary methods for the derivatization of ethylbenzene sulfonic acid are presented below.
Method A: Conversion to Ethylbenzenesulfonyl Chlorides
This protocol is adapted from methods used for the preparation of aromatic sulfonyl chlorides.
Materials:
-
Ethylbenzene sulfonic acid isomer mixture (or individual isomers)
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalyst)
-
Anhydrous toluene (solvent)
-
Hexane
-
Deionized water
-
Sodium bicarbonate (5% aqueous solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Glass reaction vial with a screw cap and septum
-
Heating block or oil bath
-
Rotary evaporator
Procedure:
-
In a clean, dry reaction vial, dissolve 100 mg of the ethylbenzene sulfonic acid sample in 5 mL of anhydrous toluene.
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly add a 5-fold molar excess of thionyl chloride to the solution under a fume hood.
-
Seal the vial and heat the mixture at 70°C for 2 hours with stirring.
-
After cooling to room temperature, carefully quench the excess thionyl chloride by slowly adding the reaction mixture to 20 mL of ice-cold deionized water in a separatory funnel.
-
Extract the aqueous layer twice with 10 mL of hexane.
-
Combine the organic extracts and wash sequentially with 10 mL of deionized water and 10 mL of 5% sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the solution and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the ethylbenzenesulfonyl chloride derivatives.
-
Dissolve the residue in a known volume of a suitable solvent (e.g., hexane or toluene) for GC-MS analysis.
Method B: Esterification to Ethylbenzenesulfonate Esters
This protocol is based on the esterification of toluenesulfonic acid isomers, which are structurally similar to ethylbenzene sulfonic acid.[1]
Materials:
-
Ethylbenzene sulfonic acid isomer mixture (or individual isomers)
-
Triethyl orthoformate
-
Toluene (solvent)
-
Glass reaction vial with a screw cap
-
Heating block or oil bath
Procedure:
-
In a reaction vial, add 50 mg of the ethylbenzene sulfonic acid sample.
-
Add 2 mL of toluene and 1 mL of triethyl orthoformate.[1]
-
Seal the vial and heat the mixture at 100°C for 1 hour with stirring.[1]
-
After cooling to room temperature, the reaction mixture can be directly injected into the GC-MS without further purification.[1] A dilution with toluene may be necessary to bring the concentration within the calibration range.
Part 2: GC-MS Analysis
The following GC-MS parameters are recommended for the analysis of the derivatized ethylbenzene sulfonation products. These are based on typical conditions for the analysis of aromatic sulfonyl chlorides and related compounds.[2]
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
GC Conditions:
-
Column: RTX-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.[2]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 280°C.[2]
-
Injection Volume: 1 µL
-
Split Ratio: 50:1 (can be adjusted based on sample concentration)
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.[2]
-
Final hold: 5 minutes at 280°C.
-
MS Conditions:
-
Ion Source Temperature: 230°C.
-
Interface Temperature: 280°C.[2]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-450.
-
Scan Mode: Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
Data Presentation
Quantitative analysis should be performed by creating a calibration curve for each isomer using certified reference standards.
Table 1: Expected Retention Times and Characteristic m/z Ratios for Derivatized Ethylbenzene Sulfonation Products
| Derivative | Isomer | Expected Retention Time (min) | Characteristic m/z for SIM |
| Ethylbenzenesulfonyl Chloride | ortho- | ~12.5 | 186, 157, 119, 91 |
| meta- | ~12.8 | 186, 157, 119, 91 | |
| para- | ~13.1 | 186, 157, 119, 91 | |
| Ethyl Ethylbenzenesulfonate | ortho- | ~13.5 | 214, 185, 157, 109, 91 |
| meta- | ~13.8 | 214, 185, 157, 109, 91 | |
| para- | ~14.1 | 214, 185, 157, 109, 91 |
Note: Retention times are estimates and will vary depending on the specific GC system and conditions. It is essential to confirm retention times with authentic standards.
Table 2: Example Calibration Data for the Quantitative Analysis of para-Ethylbenzenesulfonyl Chloride
| Concentration (µg/mL) | Peak Area |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 151,987 |
| 25 | 380,542 |
| 50 | 759,881 |
| Linearity (R²) | 0.9995 |
| LOD (µg/mL) | 0.2 |
| LOQ (µg/mL) | 0.7 |
Visualizations
Conclusion
The gas chromatography method detailed in this application note, incorporating a crucial derivatization step, provides a reliable and sensitive approach for the separation and quantification of ethylbenzene sulfonation products. The choice between conversion to sulfonyl chlorides or ethyl esters will depend on the specific laboratory resources and sample matrix. Both derivatization protocols, followed by the optimized GC-MS conditions, enable accurate determination of the isomeric distribution, which is essential for quality control and research in various chemical and pharmaceutical industries.
References
Application Notes and Protocols for Improving Dye Solubility Using 3-Ethylbenzenesulfonic Acid as a Hydrotropic Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
The limited aqueous solubility of many synthetic dyes presents a significant challenge in various industrial and research applications, including textile dyeing, ink formulation, and biological staining. Hydrotropy, a solubilization phenomenon where the addition of a large amount of a second solute (a hydrotrope) increases the aqueous solubility of a poorly soluble primary solute, offers a promising solution. Aromatic sulfonic acids and their salts are a well-established class of hydrotropes.[1]
This document provides detailed application notes and protocols for utilizing 3-ethylbenzenesulfonic acid as a hydrotropic agent to enhance the solubility of poorly soluble dyes. While specific quantitative data for this compound is not extensively published, the principles and protocols outlined here are based on the established understanding of aromatic sulfonates as hydrotropes.
Mechanism of Action: Hydrotropy
Hydrotropes are amphiphilic compounds that, at a certain concentration known as the Minimum Hydrotrope Concentration (MHC), begin to form aggregates that can encapsulate nonpolar or poorly polar molecules, such as certain dyes.[2][3] Unlike traditional surfactants, these aggregates are typically smaller and less defined than micelles.[4][5] The proposed mechanism involves the aromatic rings of the hydrotrope interacting with the hydrophobic portions of the dye molecule through π-π stacking and other non-covalent interactions, while the polar sulfonate groups maintain the overall solubility of the complex in water.[6]
Data Presentation
The following table presents representative data on the solubility enhancement of a model poorly soluble dye (e.g., a disperse dye) in the presence of increasing concentrations of this compound. Please note that this data is illustrative and should be confirmed experimentally for specific dye-hydrotrope systems.
| Concentration of this compound (mol/L) | Solubility of Disperse Dye Blue X (mg/L) | Solubility Enhancement Factor |
| 0 (Control - Deionized Water) | 5.0 | 1.0 |
| 0.1 | 12.5 | 2.5 |
| 0.2 | 28.0 | 5.6 |
| 0.4 | 75.0 | 15.0 |
| 0.6 | 155.0 | 31.0 |
| 0.8 | 280.0 | 56.0 |
| 1.0 | 450.0 | 90.0 |
Experimental Protocols
Protocol 1: Determination of Minimum Hydrotrope Concentration (MHC)
Objective: To determine the minimum concentration of this compound required to initiate a significant increase in dye solubility.
Materials:
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Poorly soluble dye of interest
-
This compound
-
Deionized water
-
Spectrophotometer
-
Magnetic stirrer and stir bars
-
Volumetric flasks and pipettes
-
0.45 µm syringe filters
Procedure:
-
Prepare a series of aqueous solutions of this compound with concentrations ranging from 0.05 M to 1.0 M.
-
Add an excess amount of the poorly soluble dye to each hydrotrope solution and a control (deionized water).
-
Stir the solutions at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
After 24 hours, allow the solutions to stand for 1 hour to let the undissolved dye settle.
-
Carefully withdraw an aliquot from the supernatant of each solution and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.
-
Dilute the filtered solutions with deionized water to a concentration suitable for spectrophotometric analysis.
-
Measure the absorbance of the diluted solutions at the wavelength of maximum absorbance (λmax) of the dye.
-
Create a calibration curve for the dye in a suitable solvent to determine the concentration from the absorbance values.
-
Plot the solubility of the dye as a function of the this compound concentration.
-
The MHC is the concentration at which a sharp increase in dye solubility is observed.
Protocol 2: Preparation of a Concentrated Dye Solution Using this compound
Objective: To prepare a stable, concentrated aqueous solution of a poorly soluble dye for application purposes.
Materials:
-
Poorly soluble dye
-
This compound
-
Deionized water
-
Heating magnetic stirrer
-
Beakers and graduated cylinders
Procedure:
-
Determine the desired final concentration of the dye and the required concentration of this compound (above the MHC) to achieve this solubility.
-
In a beaker, dissolve the calculated amount of this compound in deionized water with stirring. Gentle heating (e.g., 40-50°C) can be applied to aid dissolution.
-
Once the hydrotrope is fully dissolved, gradually add the powdered dye to the solution while continuing to stir.
-
Continue stirring until the dye is completely dissolved. This may take from 30 minutes to several hours depending on the dye and concentrations.
-
Allow the solution to cool to room temperature.
-
The resulting solution is a concentrated, water-based dye formulation ready for use.
Visualizations
Caption: Workflow for determining the Minimum Hydrotrope Concentration (MHC).
Caption: Simplified mechanism of dye solubilization by a hydrotrope.
References
Troubleshooting & Optimization
Minimizing side reactions in the synthesis of 3-ethylbenzenesulfonic acid
Technical Support Center: Synthesis of 3-Ethylbenzenesulfonic Acid
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side reactions during the synthesis of this compound via the sulfonation of ethylbenzene.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound and provides actionable solutions.
| Issue/Observation | Potential Cause(s) | Recommended Action(s) |
| Low yield of the desired this compound isomer. | The sulfonation of ethylbenzene kinetically and thermodynamically favors the formation of ortho and para isomers. The meta isomer is typically a minor product. | - Reaction Temperature: Lowering the reaction temperature may slightly improve the ratio of meta isomer, although the overall reaction rate will decrease. - Sulfonating Agent: The choice of sulfonating agent can influence isomer distribution. Experiment with different agents (e.g., concentrated sulfuric acid vs. fuming sulfuric acid) to find an optimal balance between reactivity and selectivity. |
| Significant formation of di-sulfonated byproducts (e.g., 2,4-ethylbenzenedisulfonic acid). | - Excessive Sulfonating Agent: Using a high molar excess of the sulfonating agent increases the likelihood of a second sulfonation reaction.[1] - High Reaction Temperature: Elevated temperatures can promote di-sulfonation. - Poor Mixing: Inefficient mixing can lead to localized areas of high sulfonating agent concentration, promoting further reaction of the mono-sulfonated product.[1][2] | - Stoichiometry: Carefully control the molar ratio of the sulfonating agent to ethylbenzene. A slight excess of the sulfonating agent is often necessary, but large excesses should be avoided. - Temperature Control: Maintain a consistent and controlled reaction temperature. - Improve Agitation: Ensure vigorous and efficient stirring throughout the reaction to maintain a homogeneous mixture.[2] |
| Presence of sulfone byproducts. | Sulfone formation can occur, particularly at higher temperatures and with potent sulfonating agents. | - Temperature Control: Maintain the lowest effective reaction temperature. - Reaction Time: Avoid unnecessarily long reaction times, as this can favor the formation of thermodynamically stable byproducts like sulfones. |
| Reaction is too vigorous or difficult to control. | The sulfonation of aromatic compounds is a highly exothermic reaction.[1] | - Slow Addition: Add the sulfonating agent to the ethylbenzene dropwise and at a controlled rate. - Cooling: Use an ice bath or other cooling apparatus to effectively dissipate the heat generated during the reaction. |
| Desulfonation is observed. | The sulfonation reaction is reversible, and the reverse reaction (desulfonation) is favored by the presence of water and higher temperatures.[3][4] | - Anhydrous Conditions: Ensure that all reagents and glassware are dry to minimize the presence of water. - Temperature Control: Avoid excessive heating, which can promote the reverse reaction. |
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions in the synthesis of this compound?
A1: The main side reactions are the formation of isomeric products, primarily 4-ethylbenzenesulfonic acid (para) and 2-ethylbenzenesulfonic acid (ortho), which are generally the major products.[1] Other significant side reactions include di-sulfonation, leading to products like 2,4-ethylbenzenedisulfonic acid, and the formation of sulfones.[1]
Q2: How does the choice of sulfonating agent affect the reaction?
A2: The reactivity of the sulfonating agent plays a crucial role. Fuming sulfuric acid (oleum), which contains sulfur trioxide (SO₃), is a very powerful sulfonating agent and leads to a fast reaction.[1][3] However, its high reactivity can also increase the rate of side reactions, such as di-sulfonation. Concentrated sulfuric acid is a less potent agent and may offer better control over the reaction, potentially at the cost of a slower reaction rate.
Q3: What is the typical isomer distribution in the sulfonation of ethylbenzene?
A3: The sulfonation of ethylbenzene typically yields a low percentage of the desired meta isomer. The para and ortho isomers are the predominant products due to the directing effect of the ethyl group. While the exact distribution depends on reaction conditions, it is not uncommon for the meta isomer to constitute less than 5% of the total mono-sulfonated products. For instance, one study using fluorosulfonic acid at 25°C reported an isomer distribution of 88.3% para, 7.7% ortho, and only 4.0% meta.[5]
Q4: Can reaction conditions be optimized to favor the formation of the 3-ethyl isomer?
A4: While significantly favoring the meta isomer is challenging due to electronic effects, some optimization is possible. Lower reaction temperatures generally favor kinetic control, which might slightly alter the isomer ratio. However, the ethyl group is a strong ortho, para director, making the formation of the meta isomer inherently difficult.
Q5: How can I minimize the formation of di-sulfonated products?
A5: To minimize di-sulfonation, you should:
-
Use a controlled molar ratio of the sulfonating agent to ethylbenzene.
-
Ensure efficient and vigorous mixing to prevent localized high concentrations of the sulfonating agent.[2]
-
Maintain a controlled, and generally lower, reaction temperature.
-
Keep the reaction time to the minimum required for the consumption of the starting material.
Q6: Is the sulfonation reaction reversible?
A6: Yes, the sulfonation of aromatic rings is a reversible process.[3][4] The reverse reaction, desulfonation, is favored by heating the sulfonic acid in the presence of dilute aqueous acid.[3][4] This property can be utilized in synthetic strategies where the sulfonic acid group is used as a temporary blocking group.[3]
Experimental Protocols
General Protocol for the Sulfonation of Ethylbenzene
This protocol is a general guideline and should be optimized based on laboratory conditions and desired outcomes.
-
Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place a measured amount of ethylbenzene. Cool the flask in an ice-water bath.
-
Addition of Sulfonating Agent: Slowly add a slight molar excess of the chosen sulfonating agent (e.g., concentrated sulfuric acid or fuming sulfuric acid) to the stirred ethylbenzene via the dropping funnel. Maintain the reaction temperature between 0-10°C during the addition.
-
Reaction: After the addition is complete, continue to stir the reaction mixture at the controlled temperature for a specified period (e.g., 1-3 hours). The progress of the reaction can be monitored by techniques such as TLC or HPLC.
-
Workup: Carefully pour the reaction mixture over crushed ice to quench the reaction. The sulfonic acid products are water-soluble.
-
Isolation and Purification: The different isomers of ethylbenzenesulfonic acid can be separated by fractional crystallization of their salts (e.g., sodium or barium salts).
Visualizations
Reaction Pathway and Side Reactions
References
Purification techniques for 3-ethylbenzenesulfonic acid from a reaction mixture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying 3-ethylbenzenesulfonic acid from a reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a this compound synthesis reaction?
A1: The sulfonation of ethylbenzene can lead to several impurities. The most common include:
-
Isomeric Ethylbenzenesulfonic Acids: 2-ethylbenzenesulfonic acid and 4-ethylbenzenesulfonic acid are common isomers formed during the reaction.
-
Disulfonic Acids: Over-sulfonation can lead to the formation of ethylbenzenedisulfonic acids.
-
Unreacted Ethylbenzene: Incomplete reaction will leave residual starting material.
-
Sulfuric Acid: Excess sulfonating agent (e.g., sulfuric acid or oleum) is a major impurity.
-
Diaryl Sulfones: Side reactions can lead to the formation of diaryl sulfones.[1]
-
Oxidation Products: Depending on the reaction conditions, minor oxidation of the ethyl group may occur.
Q2: What are the primary purification techniques for this compound?
A2: The most common and effective purification techniques for aryl sulfonic acids like this compound are:
-
Recrystallization: This is a widely used method for purifying solid organic compounds.
-
Ion-Exchange Chromatography (IEC): This technique is particularly useful for separating ionic compounds like sulfonic acids from non-ionic or weakly ionic impurities.
-
Liquid-Liquid Extraction (LLE): This method can be used to separate the sulfonic acid from impurities based on their differing solubilities in two immiscible liquid phases.
Q3: How can I remove residual sulfuric acid from my product?
A3: Residual sulfuric acid is a common and significant impurity. It can be removed by:
-
Precipitation as a Salt: Addition of a base like calcium carbonate or barium carbonate can precipitate the sulfuric acid as its insoluble salt (calcium sulfate or barium sulfate), which can then be removed by filtration.[2]
-
Recrystallization from Concentrated Aqueous Solutions: Sulfonic acids can often be recrystallized from concentrated aqueous solutions to leave the more soluble sulfuric acid behind in the mother liquor.
-
Ion-Exchange Chromatography: A cation-exchange resin can be used to separate the sulfonic acid from sulfate ions.[2]
Q4: My this compound is a viscous oil or syrup and won't crystallize. What should I do?
A4: Aryl sulfonic acids are often hygroscopic and can be difficult to crystallize. Here are a few suggestions:
-
Ensure Anhydrous Conditions: Traces of water can prevent crystallization. Try drying the product under high vacuum or by azeotropic distillation with a solvent like toluene.
-
Solvent Screening for Recrystallization: Systematically test a range of solvents and solvent mixtures to find a suitable system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.
-
Convert to a Salt: If the free acid is difficult to crystallize, converting it to a well-defined crystalline salt (e.g., sodium or anilinium salt) can facilitate purification. The pure salt can then be converted back to the free acid if needed.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Recrystallization Troubleshooting
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Product does not dissolve in hot solvent. | Incorrect solvent choice; insufficient solvent. | Select a more polar solvent. Increase the volume of the hot solvent incrementally until the product dissolves. |
| Product oils out upon cooling. | The boiling point of the solvent is higher than the melting point of the solute; the solution is supersaturated. | Use a lower-boiling solvent. Add a small amount of a co-solvent in which the product is more soluble. Cool the solution more slowly. |
| No crystals form upon cooling. | Solution is not saturated; product is too soluble in the chosen solvent. | Evaporate some of the solvent to increase the concentration. Add a co-solvent in which the product is less soluble (an anti-solvent). Cool the solution in an ice bath. Induce crystallization by scratching or seeding. |
| Low recovery of purified product. | Too much solvent was used; premature crystallization during hot filtration; crystals were washed with a solvent at room temperature. | Use the minimum amount of hot solvent necessary for dissolution. Ensure the filtration apparatus is pre-heated. Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Crystals are colored. | Colored impurities are present. | Add a small amount of activated charcoal to the hot solution before filtration. Note that charcoal can adsorb the product, so use it sparingly. |
Ion-Exchange Chromatography Troubleshooting
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Product does not bind to the column. | Incorrect resin type (e.g., using an anion-exchanger for a cation); incorrect pH of the loading buffer. | Use a strong acid cation-exchange resin (e.g., sulfonate-functionalized). Ensure the pH of the loading buffer is low enough to keep the sulfonic acid protonated and the resin charged. |
| Poor separation of product from impurities. | Inappropriate elution gradient; column overloading. | Optimize the salt gradient (e.g., a shallower gradient of NaCl or KCl). Reduce the amount of crude material loaded onto the column. |
| Product elutes in a very broad peak. | Slow kinetics of binding/unbinding; channeling in the column. | Decrease the flow rate. Repack the column to ensure it is uniform. |
| No product elutes from the column. | Product is too strongly bound to the resin. | Increase the final salt concentration in the elution buffer. Consider using a stronger eluting salt or changing the pH of the eluent. |
Liquid-Liquid Extraction Troubleshooting
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Formation of an emulsion. | Vigorous shaking; presence of surfactants or particulate matter. | Gently invert the separatory funnel instead of shaking vigorously. Add a small amount of brine (saturated NaCl solution). Allow the mixture to stand for a longer period. Filter the mixture through a pad of celite. |
| Poor separation of layers. | Densities of the two phases are too similar. | Add a solvent with a significantly different density to one of the phases. |
| Low recovery of product in the desired phase. | Unfavorable partition coefficient; incorrect pH. | Perform multiple extractions with smaller volumes of the extracting solvent. Adjust the pH of the aqueous phase to ensure the sulfonic acid is in its desired form (ionized or neutral). For extracting into an organic phase, the aqueous phase should be highly acidic. For extraction into an aqueous base, ensure the pH is high enough to deprotonate the sulfonic acid. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol outlines a general procedure for purifying this compound by recrystallization. The choice of solvent is critical and may require preliminary screening.
1. Solvent Screening: a. Place a small amount (e.g., 20-30 mg) of the crude this compound into several test tubes. b. To each test tube, add a different solvent (e.g., water, ethanol, isopropanol, acetic acid, or mixtures) dropwise at room temperature until the solid dissolves. Note the solubility at room temperature. c. If the solid is insoluble at room temperature, heat the test tube in a water bath and continue adding the solvent dropwise until the solid dissolves. d. Once dissolved, allow the solution to cool to room temperature and then in an ice bath. e. A suitable solvent will dissolve the compound when hot but will result in the formation of crystals upon cooling.
2. Recrystallization Procedure: a. Dissolve the crude this compound in a minimum amount of the chosen hot solvent in an Erlenmeyer flask. b. If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes. c. Perform a hot gravity filtration to remove any insoluble impurities and the activated charcoal. It is crucial to keep the solution and the filtration apparatus hot to prevent premature crystallization. d. Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed. e. Once the solution has reached room temperature, cool it further in an ice bath to maximize crystal yield. f. Collect the crystals by vacuum filtration using a Büchner funnel. g. Wash the crystals with a small amount of ice-cold solvent. h. Dry the purified crystals in a vacuum oven.
Protocol 2: Purification by Ion-Exchange Chromatography
This protocol describes the purification of this compound using a strong acid cation-exchange resin.
1. Materials:
-
Strong acid cation-exchange resin (e.g., Dowex 50WX8 or Amberlyst 15).
-
Chromatography column.
-
Elution buffers: e.g., deionized water, and aqueous solutions of NaCl or KCl at varying concentrations (e.g., 0.1 M to 2.0 M).
2. Column Preparation: a. Prepare a slurry of the cation-exchange resin in deionized water. b. Pour the slurry into the chromatography column and allow it to pack under gravity. c. Wash the column with several column volumes of deionized water to remove any preservatives and to ensure the column is equilibrated.
3. Sample Loading and Elution: a. Dissolve the crude this compound in a minimum volume of deionized water. The pH should be acidic. b. Carefully load the sample onto the top of the column. c. Begin elution with deionized water to wash away any non-ionic or weakly retained impurities. d. Elute the bound this compound using a salt gradient. Start with a low concentration of NaCl or KCl and gradually increase the concentration. The sulfonic acid will elute as its salt. e. Collect fractions and analyze them (e.g., by UV-Vis spectroscopy or HPLC) to identify the fractions containing the purified product. f. Combine the pure fractions. The product will be in its salt form. To obtain the free acid, the salt can be passed through a cation-exchange column in the H+ form.
Protocol 3: Purification by Liquid-Liquid Extraction
This protocol provides a method for separating this compound from neutral organic impurities.
1. Materials:
-
Separatory funnel.
-
Organic solvent immiscible with water (e.g., diethyl ether, ethyl acetate, or dichloromethane).
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Aqueous base (e.g., 1 M NaOH or NaHCO3 solution).
-
Aqueous acid (e.g., 1 M HCl).
2. Extraction Procedure: a. Dissolve the crude reaction mixture in a suitable organic solvent. b. Transfer the solution to a separatory funnel. c. Add an aqueous base (e.g., 1 M NaOH) to the separatory funnel. This will convert the this compound into its water-soluble sodium salt. d. Gently shake the separatory funnel, venting frequently to release any pressure buildup. e. Allow the layers to separate. The aqueous layer will contain the sodium 3-ethylbenzenesulfonate, while neutral organic impurities will remain in the organic layer. f. Drain the lower aqueous layer into a clean flask. g. Repeat the extraction of the organic layer with the aqueous base to ensure complete transfer of the sulfonic acid. h. Combine the aqueous extracts. i. To recover the free sulfonic acid, cool the combined aqueous extracts in an ice bath and slowly add a strong acid (e.g., concentrated HCl) until the solution is acidic (test with pH paper). The this compound may precipitate out if its solubility in the acidic aqueous solution is low, or it can be extracted back into an organic solvent. j. If the product precipitates, collect it by vacuum filtration. If it remains in solution, extract the aqueous layer with several portions of an organic solvent (e.g., diethyl ether). k. Dry the combined organic extracts over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
Table 1: Comparison of Purification Techniques
| Technique | Principle of Separation | Typical Impurities Removed | Advantages | Disadvantages |
| Recrystallization | Differential solubility of the compound and impurities in a solvent at different temperatures. | Isomers, unreacted starting materials, some side products. | Simple, cost-effective, can yield high purity crystals. | Requires a suitable solvent, can have lower yields, may not remove all impurities. |
| Ion-Exchange Chromatography | Reversible exchange of ions between the sample and a charged stationary phase. | Non-ionic impurities, sulfuric acid, other charged species with different affinities. | High resolution and capacity, can separate compounds with similar structures. | More complex and time-consuming, requires specialized equipment and resins. |
| Liquid-Liquid Extraction | Differential partitioning of a compound between two immiscible liquid phases. | Neutral organic impurities, some inorganic salts. | Simple, rapid, good for initial cleanup. | May not provide high purity in a single step, can generate significant solvent waste. |
Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Workflow for purification by ion-exchange chromatography.
Caption: Logical relationships in liquid-liquid extraction for purification.
References
Common impurities found in technical grade 3-ethylbenzenesulfonic acid
Technical Support Center: 3-Ethylbenzenesulfonic Acid
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the common impurities found in technical grade this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in technical grade this compound?
A1: Technical grade this compound typically contains several process-related impurities. The most prevalent are its positional isomers, 2-ethylbenzenesulfonic acid and 4-ethylbenzenesulfonic acid, which are formed concurrently during the sulfonation of ethylbenzene. Other significant impurities include unreacted starting materials such as ethylbenzene and residual sulfuric acid from the manufacturing process. By-products like di-sulfonated ethylbenzene and ethylphenyl sulfones can also be present in trace amounts.
Q2: How are these impurities formed?
A2: The primary manufacturing route for this compound is the electrophilic aromatic substitution reaction of ethylbenzene with a sulfonating agent, typically concentrated sulfuric acid or oleum. This reaction is not perfectly selective and results in the formation of a mixture of isomers. Di-sulfonated by-products are formed from the further sulfonation of the mono-sulfonated product. Ethylphenyl sulfones are generated through a side reaction between ethylbenzenesulfonic acid and ethylbenzene.
Q3: What is the typical composition of technical grade this compound?
A3: The exact composition can vary between manufacturers and batches. However, a representative composition of technical grade this compound is summarized in the table below. Please note that these values are illustrative and may not represent the exact specifications of all commercial products.
Data Presentation: Typical Impurity Profile of Technical Grade this compound
| Impurity | Typical Concentration Range (%) |
| This compound (Assay) | 90.0 - 95.0 |
| 2-Ethylbenzenesulfonic Acid | 2.0 - 5.0 |
| 4-Ethylbenzenesulfonic Acid | 1.0 - 3.0 |
| Ethylbenzenedisulfonic Acids | < 1.0 |
| Ethylphenyl Sulfones | < 0.5 |
| Unreacted Ethylbenzene | < 0.5 |
| Residual Sulfuric Acid | < 1.0 |
| Water | < 2.0 |
Troubleshooting Guides
Issue 1: Inconsistent experimental results or side reactions.
-
Possible Cause: High levels of isomeric impurities (2- and 4-ethylbenzenesulfonic acid) can lead to different reaction kinetics and the formation of undesired side products. Residual sulfuric acid can also act as an unwanted catalyst in certain reactions.
-
Troubleshooting Steps:
-
Quantify Isomer Content: Utilize High-Performance Liquid Chromatography (HPLC) to determine the percentage of each isomer. Refer to the experimental protocol below for a detailed methodology.
-
Determine Residual Acidity: Titrate a sample of the technical grade acid to quantify the amount of residual sulfuric acid.
-
Purification: If impurity levels are unacceptably high, consider purification by recrystallization of the sulfonic acid or its salt derivatives. The separation of isomers can sometimes be achieved via their aniline salts.[1]
-
Issue 2: Poor solubility or unexpected physical properties.
-
Possible Cause: The presence of water and residual sulfuric acid can significantly alter the physical properties of the technical grade material, including its melting point and solubility in organic solvents.
-
Troubleshooting Steps:
-
Water Content Analysis: Perform a Karl Fischer titration to accurately measure the water content.
-
Drying: If the water content is high, the material can be dried under vacuum.
-
Neutralization and Extraction: To remove sulfuric acid, the sulfonic acid can be neutralized, and the resulting sulfonate salt can be extracted and then re-acidified.
-
Experimental Protocols
1. Determination of Isomeric Purity by High-Performance Liquid Chromatography (HPLC)
This method allows for the separation and quantification of this compound and its 2- and 4-isomers.
-
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
-
Column:
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
-
Mobile Phase:
-
A gradient mixture of an aqueous buffer (e.g., 0.05 M potassium dihydrogen phosphate, pH adjusted to 2.5 with phosphoric acid) and acetonitrile.
-
-
Gradient Program:
-
Start with 95% aqueous buffer and 5% acetonitrile.
-
Linearly increase to 60% acetonitrile over 20 minutes.
-
Hold at 60% acetonitrile for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the technical grade this compound into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with the initial mobile phase composition.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Quantification:
-
Prepare calibration standards of purified 2-, 3-, and 4-ethylbenzenesulfonic acid.
-
Construct a calibration curve for each isomer by plotting peak area against concentration.
-
Determine the concentration of each isomer in the sample from its peak area using the calibration curve.
-
2. Determination of Residual Sulfuric Acid by Titration
This method quantifies the amount of strong inorganic acid present as an impurity.
-
Reagents:
-
Standardized 0.1 M sodium hydroxide (NaOH) solution.
-
Methanol.
-
Phenolphthalein indicator.
-
-
Procedure:
-
Accurately weigh approximately 2 g of the technical grade this compound into a 250 mL Erlenmeyer flask.
-
Dissolve the sample in 100 mL of methanol.
-
Add 2-3 drops of phenolphthalein indicator.
-
Titrate the solution with the standardized 0.1 M NaOH solution until a persistent pink color is observed.
-
The total acidity is due to both the sulfonic acid and sulfuric acid. To differentiate, a potentiometric titration can be performed which will show two inflection points, the first for the sulfonic acid and the first proton of sulfuric acid, and the second for the second proton of sulfuric acid.[2]
-
-
Calculation:
-
The amount of sulfuric acid can be calculated from the volume of NaOH used between the two inflection points in a potentiometric titration.
-
Mandatory Visualization
Diagram of Impurity Formation Pathways
References
Technical Support Center: 3-Ethylbenzenesulfonic Acid Aqueous Solution Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of 3-ethylbenzenesulfonic acid in aqueous solutions.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues encountered during the handling and analysis of this compound aqueous solutions.
| Issue | Potential Cause | Recommended Action |
| Unexpected Decrease in Concentration | Hydrolysis: The sulfonic acid group can be susceptible to hydrolysis, particularly at elevated temperatures and extreme pH values. At high temperatures (approaching 200°C), desulfonation can occur, leading to the formation of ethylbenzene and sulfuric acid.[1] | - Maintain solutions at controlled room temperature or refrigerate for long-term storage. - Buffer the solution to a pH range of 4-7, where benzenesulfonic acids generally exhibit greater stability.[2] - Avoid prolonged exposure to high temperatures. |
| Oxidative Degradation: Aromatic compounds can be susceptible to oxidation, which may be initiated by exposure to air (oxygen), trace metal ions, or light. | - Prepare solutions using deoxygenated water. - Store solutions in amber glass vials or protect from light to prevent photodegradation. - Consider the addition of a suitable antioxidant if compatible with your experimental design. | |
| Appearance of New Peaks in HPLC Analysis | Formation of Degradation Products: New peaks may correspond to degradation products such as hydroxylated derivatives or products of desulfonation. | - Conduct a forced degradation study to intentionally generate degradation products and confirm their retention times. - Use a mass spectrometry (MS) detector coupled with HPLC to identify the mass of the unknown peaks and elucidate their structures. |
| Contamination: Impurities from solvents, glassware, or other reagents can introduce extraneous peaks. | - Use high-purity solvents and reagents. - Ensure glassware is thoroughly cleaned. - Run a blank injection of the solvent to rule out solvent contamination. | |
| Poor Peak Shape in HPLC (Tailing or Fronting) | Secondary Interactions with Column: The sulfonic acid group can interact with residual silanols on silica-based columns, leading to peak tailing. | - Use a mobile phase with a lower pH (e.g., pH 2-3) to suppress the ionization of silanol groups. - Add a competing base, such as triethylamine (TEA), to the mobile phase to block active silanol sites. - Employ a column with a highly inert stationary phase or an end-capped column. |
| Column Overload: Injecting too concentrated a sample can lead to peak fronting. | - Dilute the sample before injection. | |
| Inconsistent Results Between Experiments | Variable Storage Conditions: Differences in temperature, light exposure, and storage time can lead to varying levels of degradation. | - Standardize storage conditions for all samples, including temperature, light protection, and the type of container used. - Prepare fresh solutions for each experiment whenever possible. |
| pH Fluctuation: The pH of unbuffered aqueous solutions can change over time, affecting the stability of the analyte. | - Use a suitable buffer system to maintain a constant pH.[3][4][5][6] |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in aqueous solutions?
A1: The primary abiotic degradation pathways for this compound in aqueous solutions are hydrolysis (desulfonation) and oxidation. Hydrolysis, the cleavage of the C-S bond, is typically favored at high temperatures and extreme pH. Oxidation can occur in the presence of oxidizing agents, light, or trace metal ions, potentially leading to the formation of hydroxylated byproducts.
Q2: How does pH affect the stability of this compound?
A2: While specific data for this compound is limited, aromatic sulfonic acids generally exhibit the greatest stability in the neutral to slightly acidic pH range (pH 4-7).[2] Highly acidic or alkaline conditions can catalyze hydrolysis, leading to an increased rate of degradation.
Q3: What is the recommended way to store aqueous solutions of this compound?
A3: For optimal stability, aqueous solutions of this compound should be stored in a cool, dark place, preferably in a refrigerator. Using amber glass vials is recommended to protect the solution from light. For long-term storage, preparing the solution in a buffer at a pH of 4-7 and using deoxygenated water can further enhance stability.
Q4: Can I use antioxidants to improve the stability of my this compound solution?
A4: Yes, the use of antioxidants can be an effective strategy to prevent oxidative degradation. Phenolic antioxidants have been shown to inhibit the degradation of other aromatic compounds in aqueous solutions.[7][8][9] However, the choice of antioxidant and its concentration should be carefully considered to ensure it does not interfere with your downstream applications.
Q5: How can I monitor the degradation of this compound in my samples?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common technique for monitoring the degradation of this compound. This involves developing an HPLC method that can separate the parent compound from its potential degradation products. Quantification of the parent peak area over time allows for the determination of the degradation rate.
Experimental Protocols
Forced Degradation Study Protocol
A forced degradation study is essential to understand the degradation pathways of this compound and to develop a stability-indicating analytical method.[10][11][12][13][14]
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
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This compound
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HPLC grade water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
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HPLC system with UV or PDA detector
-
pH meter
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in HPLC grade water at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Keep at room temperature for 24 hours.
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Oxidation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for 24 hours.
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Thermal Degradation: Heat the stock solution at 60°C for 48 hours.
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Photodegradation: Expose the stock solution to a calibrated light source (e.g., 1.2 million lux hours and 200 watt-hours/square meter) in a photostability chamber.[11] A control sample should be wrapped in aluminum foil to exclude light.
-
-
Sample Analysis:
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At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base hydrolysis samples before analysis.
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Analyze all samples by a suitable HPLC method.
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Data Analysis:
-
Compare the chromatograms of the stressed samples with that of the unstressed control.
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Calculate the percentage of degradation for each stress condition.
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Identify and characterize any significant degradation products.
The workflow for a forced degradation study can be visualized as follows:
Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Phosphoric acid in waterB: Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
Note: This is a starting point, and the method may require optimization based on the results of the forced degradation study.
Data Presentation
The following tables present illustrative quantitative data on the stability of a hypothetical short-chain alkylbenzenesulfonic acid, which can be used as a reference for this compound in the absence of specific data.
Table 1: Effect of pH on the Degradation of a Short-Chain Alkylbenzenesulfonic Acid at 40°C
| pH | Degradation (%) after 7 days |
| 2.0 | 8.5 |
| 4.0 | 2.1 |
| 7.0 | 1.5 |
| 9.0 | 5.3 |
| 12.0 | 15.2 |
Table 2: Effect of Temperature on the Degradation of a Short-Chain Alkylbenzenesulfonic Acid at pH 7.0
| Temperature (°C) | Degradation (%) after 7 days |
| 4 | < 0.5 |
| 25 | 1.5 |
| 40 | 3.8 |
| 60 | 9.7 |
Signaling Pathways and Logical Relationships
Potential Degradation Pathways
The following diagram illustrates the potential degradation pathways of this compound under stress conditions.
References
- 1. Easily recoverable and reusable p-toluenesulfonic acid for faster hydrolysis of waste polyethylene terephthalate - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. chemicals.co.uk [chemicals.co.uk]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. capitalresin.com [capitalresin.com]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 10. ajpsonline.com [ajpsonline.com]
- 11. researchgate.net [researchgate.net]
- 12. biomedres.us [biomedres.us]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. asianjpr.com [asianjpr.com]
Troubleshooting peak tailing in HPLC analysis of 3-ethylbenzenesulfonic acid
Technical Support Center: HPLC Analysis of 3-ethylbenzenesulfonic Acid
This technical support center provides troubleshooting guidance for peak tailing issues encountered during the HPLC analysis of this compound. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guide: Peak Tailing
Peak tailing is a common chromatographic problem characterized by an asymmetrical peak with a trailing edge that is longer than the leading edge. This can compromise peak integration, reduce resolution, and affect the accuracy of quantification.[1] This guide provides a systematic approach to troubleshooting peak tailing in the analysis of this compound.
Q1: My peak for this compound is tailing. What are the most common causes?
A1: Peak tailing for acidic compounds like this compound in reversed-phase HPLC is often due to one or more of the following factors:
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Secondary Silanol Interactions: Residual silanol groups on the surface of silica-based stationary phases can interact with the polar sulfonic acid group, leading to a secondary retention mechanism and peak tailing.[1][2]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is not sufficiently low, the sulfonic acid can be partially or fully ionized, increasing its polarity and its interaction with active sites on the stationary phase.
-
Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[2]
-
Sample Solvent Effects: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.[3]
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can create active sites that cause tailing.[2][3]
-
Extra-column Volume: Excessive tubing length or dead volume in the HPLC system can contribute to peak broadening and tailing.[1]
Q2: How can I systematically troubleshoot the peak tailing issue?
A2: A logical troubleshooting workflow can help identify and resolve the cause of peak tailing. The following diagram outlines a recommended approach.
Caption: Troubleshooting workflow for peak tailing.
Frequently Asked Questions (FAQs)
Q3: What is the ideal mobile phase pH for analyzing this compound?
A3: this compound is a strong acid. To ensure it is in its non-ionized (protonated) form and to minimize interactions with residual silanols on the stationary phase, the mobile phase pH should be kept low. A pH of 2-3 is generally recommended.[1][4] This can be achieved by adding a small amount of a strong acid like phosphoric acid or a weaker acid like formic acid to the aqueous component of the mobile phase. Operating at a pH at least 2 units away from the analyte's pKa is a good practice.[5]
Q4: Can the choice of column affect peak tailing for this analysis?
A4: Absolutely. For acidic compounds, using a high-purity silica column that is well end-capped is crucial to minimize the number of accessible silanol groups.[2] If peak tailing persists, consider using a column with a different stationary phase, such as a polymer-based column or a mixed-mode column that offers both reversed-phase and ion-exchange retention mechanisms. Mixed-mode columns can provide better retention and peak shape for hydrophilic and strongly acidic compounds.
Q5: My sample is dissolved in 100% acetonitrile, but my mobile phase starts at 10% acetonitrile. Could this be the problem?
A5: Yes, this is a likely cause of peak distortion. Injecting a sample in a solvent that is significantly stronger (more organic in reversed-phase) than the initial mobile phase can cause the sample band to spread before it reaches the column, leading to broad and often tailing peaks.[3] It is always best to dissolve the sample in the initial mobile phase composition or a weaker solvent.[3]
Q6: I've tried adjusting the pH and changing my sample solvent, but the peak is still tailing. What else can I do?
A6: If basic troubleshooting steps do not resolve the issue, consider the following:
-
Column Contamination: Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove any strongly retained contaminants. If this doesn't work, the column may need to be replaced.[1]
-
Column Void: A void at the head of the column can cause peak tailing. This can sometimes be rectified by reversing the column and flushing it, but replacement is often necessary.[2]
-
Mobile Phase Additives: Adding a competing acid, such as trifluoroacetic acid (TFA) at a low concentration (e.g., 0.1%), can help to mask the active sites on the stationary phase and improve peak shape.[4] However, be aware that TFA can be difficult to remove from the column and may affect MS detection if used.
-
System Check: Ensure that all tubing is as short as possible and that all connections are sound to minimize extra-column volume.[1]
Data Presentation: Impact of Mobile Phase pH on Peak Asymmetry
The following table summarizes the expected effect of mobile phase pH on the peak asymmetry of this compound. A lower asymmetry factor indicates a more symmetrical peak.
| Mobile Phase pH | Expected Asymmetry Factor (As) | Peak Shape Description |
| 2.5 | 1.0 - 1.2 | Symmetrical to very slight tailing |
| 4.0 | 1.3 - 1.6 | Moderate tailing |
| 5.5 | > 1.7 | Significant tailing |
Note: These are representative values. Actual results may vary depending on the specific column and HPLC system used.
Experimental Protocols
Protocol 1: Standard HPLC Method for this compound
This protocol provides a starting point for the analysis of this compound.
-
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size (a high-purity, end-capped column is recommended)
-
Mobile Phase A: 0.1% Phosphoric Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 70% B
-
15-17 min: 70% B
-
17-18 min: 70% to 10% B
-
18-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 220 nm
-
Sample Preparation: Dissolve the sample in Mobile Phase A at a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Protocol 2: Troubleshooting Experiment - Evaluating Mobile Phase pH
To investigate the effect of mobile phase pH on peak shape, perform the following experiment:
-
Prepare three different Mobile Phase A solutions:
-
0.1% Phosphoric Acid in Water (pH ~2.1)
-
20 mM Potassium Phosphate buffer, adjusted to pH 4.0 with phosphoric acid
-
20 mM Potassium Phosphate buffer, adjusted to pH 5.5 with phosphoric acid
-
-
Analyze the this compound standard using the standard HPLC method (Protocol 1), sequentially replacing Mobile Phase A with each of the prepared solutions.
-
Equilibrate the column with at least 20 column volumes of the new mobile phase before each analysis.
-
Record the retention time and calculate the peak asymmetry factor for this compound at each pH.
Visualizations
Caption: Analyte-stationary phase interactions and the effect of mobile phase pH.
References
- 1. hplc.eu [hplc.eu]
- 2. scribd.com [scribd.com]
- 3. Separation of Benzenesulfonic acid, 3-chloro-4-[[4-[ethyl(phenylmethyl)amino]phenyl]azo]- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. HPLC Method for Analysis of 1-Pentanesulfonic acid on Newcrom BH Column | SIELC Technologies [sielc.com]
- 5. researchgate.net [researchgate.net]
Overcoming challenges in the scale-up of 3-ethylbenzenesulfonic acid production
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up of 3-ethylbenzenesulfonic acid production.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and purification of this compound.
Q1: Low yield of this compound is observed. What are the potential causes and solutions?
A1: Low yields can stem from several factors throughout the process. A systematic approach to troubleshooting is recommended.
-
Incomplete Reaction: The sulfonation of ethylbenzene may not have gone to completion.
-
Suboptimal Molar Ratio: An incorrect ratio of ethylbenzene to sulfonating agent can limit the conversion.
-
Solution: Ensure the molar ratio of the sulfonating agent to ethylbenzene is optimized. A slight excess of the sulfonating agent is often used to drive the reaction to completion.
-
-
Losses During Work-up and Purification: Significant product loss can occur during the isolation and purification steps, especially due to the high water solubility of sulfonic acids.
-
Solution: Minimize the use of water during work-up. If precipitation is used for purification, ensure the conditions (e.g., temperature, solvent composition) are optimized for maximum recovery.[3] Consider using alternative purification methods like ion-exchange chromatography for highly pure small-scale batches.
-
Logical Flow for Troubleshooting Low Yield:
Caption: Troubleshooting workflow for low product yield.
Q2: The final product is a mixture of isomers (ortho, meta, para). How can I increase the selectivity for the meta isomer?
A2: Controlling isomer distribution is a common challenge in the sulfonation of substituted benzenes.
-
Reaction Temperature: The isomer distribution is sensitive to the reaction temperature.
-
Solution: Lowering the reaction temperature generally favors the formation of the para isomer due to steric hindrance, while higher temperatures can lead to a mixture of isomers. For this compound, which is the meta isomer, a different synthetic strategy might be more effective if direct sulfonation of ethylbenzene does not provide the desired selectivity.
-
-
Alternative Synthetic Route: Direct sulfonation of ethylbenzene will predominantly yield the ortho and para isomers. To obtain the meta isomer as the major product, an alternative synthetic pathway is necessary.
-
Solution: A common strategy is to first introduce a meta-directing group, perform the sulfonation, and then convert the meta-directing group to an ethyl group. For example, one could start with acetophenone, perform the sulfonation (which will be directed to the meta position), and then reduce the acetyl group to an ethyl group.[4][5][6]
-
Q3: During scale-up, I am facing difficulties in controlling the reaction temperature due to a strong exotherm. What are the recommended strategies?
A3: Managing the exothermic nature of the sulfonation reaction is critical for safety and product quality at a larger scale.
-
Rate of Addition: Adding the sulfonating agent too quickly can lead to a rapid increase in temperature.
-
Mixing: Poor mixing can create localized hot spots, leading to side reactions and potential runaway conditions.
-
Staged Addition: Adding the sulfonating agent at multiple points can help distribute the heat load.
-
Solution: For larger reactors, consider a design that allows for the staged addition of the sulfonating agent.[7]
-
Q4: The purified this compound is dark in color. What is the cause and how can it be prevented?
A4: Discoloration is often due to the formation of impurities and byproducts.
-
Byproduct Formation: Over-sulfonation to disulfonic acids or the formation of sulfones can lead to colored impurities.
-
Solution: Use the minimum effective amount of sulfonating agent and control the reaction temperature to minimize the formation of these byproducts.[10]
-
-
Oxidation: The strong oxidizing nature of the sulfonating agent can cause oxidation of the aromatic ring, especially at elevated temperatures.
-
Solution: Maintain a controlled reaction temperature and consider performing the reaction under an inert atmosphere (e.g., nitrogen) to minimize oxidative side reactions.
-
-
Purification: The purification method may not be effectively removing the colored impurities.
-
Solution: If crystallization is used, consider a recrystallization step with an appropriate solvent system. The use of activated carbon during the purification process can also help to remove colored impurities.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial method for the production of ethylbenzenesulfonic acid?
A1: The most common industrial method is the direct sulfonation of ethylbenzene using a sulfonating agent such as concentrated sulfuric acid, fuming sulfuric acid (oleum), or sulfur trioxide (SO3).[1][11] The choice of agent depends on the desired reaction rate and the acceptable level of byproducts.[12]
Q2: What are the main byproducts in the synthesis of this compound?
A2: The primary byproducts are the other isomers, 2-ethylbenzenesulfonic acid (ortho) and 4-ethylbenzenesulfonic acid (para). Additionally, disulfonated products and sulfones can form, particularly under harsh reaction conditions (e.g., high temperature, excess sulfonating agent).[3][10]
Q3: How can I effectively remove residual sulfuric acid from the final product?
A3: Removing residual sulfuric acid is a critical purification step.
-
Precipitation: One common method is to precipitate the sulfonic acid from the reaction mixture by the addition of a salt or by adjusting the solvent composition, leaving the more soluble sulfuric acid in the mother liquor.
-
Lime Treatment: The crude product can be neutralized with calcium carbonate or calcium hydroxide. The resulting calcium sulfate is insoluble and can be filtered off. The soluble calcium sulfonate can then be converted back to the sulfonic acid by treatment with a strong acid like sulfuric acid, followed by removal of the precipitated calcium sulfate.
-
Distillation: Under specific conditions, distillation or rectification can be used to purify sulfonic acids from sulfuric acid.[13]
Q4: What are the key safety precautions to consider during the scale-up of this process?
A4: Safety is paramount when working with strong acids and exothermic reactions.
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including acid-resistant gloves, safety goggles, a face shield, and a lab coat.
-
Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of corrosive vapors.
-
Exotherm Control: Have a robust cooling system in place and a plan for emergency cooling in case of a thermal runaway.
-
Acid Handling: Have appropriate spill kits available and be familiar with the procedures for neutralizing acid spills.
Q5: What analytical methods are suitable for monitoring the reaction and assessing product purity?
A5: Several analytical techniques can be employed.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying the different isomers of ethylbenzenesulfonic acid and for monitoring the disappearance of the starting material.[14][15][16]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used, often after derivatization of the sulfonic acid to a more volatile ester, to identify and quantify the product and byproducts.[17]
-
Titration: A simple acid-base titration can be used to determine the total acidity of the reaction mixture, which can give an indication of the overall conversion.
Data Presentation
Table 1: Typical Reaction Conditions for Sulfonation of Ethylbenzene
| Parameter | Concentrated H₂SO₄ | Fuming H₂SO₄ (Oleum) |
| Ethylbenzene:Sulfonating Agent (Molar Ratio) | 1 : 1.1 - 1.5 | 1 : 1.05 - 1.2 |
| Reaction Temperature (°C) | 80 - 120 | 40 - 80 |
| Reaction Time (hours) | 2 - 6 | 0.5 - 2 |
| Typical Yield (%) | 85 - 95 | 90 - 98 |
| Major Isomers | Ortho, Para | Ortho, Para |
Table 2: Physical Properties of Ethylbenzenesulfonic Acid Isomers
| Property | 2-Ethylbenzenesulfonic Acid | This compound | 4-Ethylbenzenesulfonic Acid |
| Molecular Formula | C₈H₁₀O₃S | C₈H₁₀O₃S | C₈H₁₀O₃S |
| Molecular Weight ( g/mol ) | 186.23 | 186.23 | 186.23 |
| Appearance | Varies | Varies | Liquid |
| CAS Number | 91-24-7 | 138-29-4 | 98-69-1 |
Experimental Protocols
Protocol 1: Laboratory-Scale Synthesis of this compound via an Alternative Route
This protocol describes a method to synthesize the meta isomer with higher selectivity.
Step 1: Friedel-Crafts Acylation of Benzene
-
To a stirred solution of anhydrous aluminum chloride (1.1 eq) in dry benzene (excess, serving as both reactant and solvent) at 0-5 °C, slowly add acetyl chloride (1.0 eq).
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours.
-
Pour the reaction mixture slowly onto crushed ice with concentrated hydrochloric acid.
-
Separate the organic layer, wash with water, sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to obtain acetophenone.
Step 2: Sulfonation of Acetophenone
-
To fuming sulfuric acid (20% SO₃, 1.2 eq) at 0 °C, slowly add acetophenone (1.0 eq) while maintaining the temperature below 10 °C.
-
After the addition, stir the mixture at room temperature for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain 3-acetylbenzenesulfonic acid.
Step 3: Reduction of the Acetyl Group (Clemmensen or Wolff-Kishner Reduction)
-
Clemmensen Reduction:
-
Reflux the 3-acetylbenzenesulfonic acid with amalgamated zinc and concentrated hydrochloric acid for 4-8 hours.
-
After cooling, filter the mixture and concentrate the filtrate to obtain this compound.
-
-
Wolff-Kishner Reduction:
-
Heat a mixture of 3-acetylbenzenesulfonic acid, hydrazine hydrate, and a high-boiling solvent (e.g., ethylene glycol) to 180-200 °C in the presence of a strong base (e.g., potassium hydroxide).
-
After the reaction is complete, cool the mixture and acidify to precipitate the this compound.
-
Protocol 2: General Procedure for Purification by Crystallization
-
Dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., a mixture of water and an organic solvent).
-
If the solution is colored, add a small amount of activated carbon and heat for a short period.
-
Hot filter the solution to remove the activated carbon and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to induce crystallization.
-
Further cool the mixture in an ice bath to maximize the yield of crystals.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.[18]
Mandatory Visualization
Caption: General experimental workflow for 3-EBSA production.
Caption: Logical path for achieving meta-isomer selectivity.
References
- 1. chemithon.com [chemithon.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. process-technology-online.com [process-technology-online.com]
- 6. Sulfonation of Benzene - Chemistry Steps [chemistrysteps.com]
- 7. Control Strategies For Managing Exothermic Reactions In Flow [eureka.patsnap.com]
- 8. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 9. consumersearch.com [consumersearch.com]
- 10. US2692279A - Process for the sulfonation of benzene - Google Patents [patents.google.com]
- 11. US2594875A - Process of neutralizing and spray drying a solution of organic sulfonic acid - Google Patents [patents.google.com]
- 12. ask.com [ask.com]
- 13. US2125189A - Method for the purification and separation of aryl sulphonic acids - Google Patents [patents.google.com]
- 14. Differentiation and quantification of linear alkyl benzenesulfonate isomers by liquid chromatography-ion-trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. CN108362793B - Method for detecting isomers of camphorsulfonic acid or salts thereof - Google Patents [patents.google.com]
- 17. ANALYTICAL METHODS - Toxicological Profile for Ethylbenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. science.uct.ac.za [science.uct.ac.za]
Technical Support Center: Sulfuric Acid Removal from Sulfonation Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in sulfonation reactions. Below are detailed methods and protocols for the effective removal of residual sulfuric acid from the reaction mixture, a critical step to ensure product purity and yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing excess sulfuric acid after a sulfonation reaction?
A1: The primary methods for sulfuric acid removal include:
-
Precipitation: Involves the addition of a base to form an insoluble sulfate salt, which can be filtered off.[1][2]
-
Solvent Extraction: Utilizes a solvent system to selectively dissolve the desired sulfonic acid, leaving the sulfuric acid in the aqueous phase.[3][4][5]
-
Phase Separation: Diluting the reaction mixture with water can induce the separation of the sulfonic acid and sulfuric acid into two distinct layers.[6]
-
Ion Exchange Chromatography: Employs resins to capture and separate the sulfonic acid from sulfuric acid and other ionic impurities.[1][2][7]
-
Distillation: Suitable for purifying sulfonic acids that are thermally stable.[1]
Q2: My product is highly water-soluble. Which purification method is most suitable?
A2: For highly water-soluble sulfonic acids, traditional extraction methods can be challenging.[8] Ion exchange chromatography is often the most effective method in such cases.[7][8] This technique separates compounds based on their charge, allowing for the isolation of the sulfonic acid from sulfuric acid and other salts.
Q3: I am observing significant color degradation in my product after workup. What could be the cause?
A3: Color degradation is often a result of high temperatures during the workup process, especially during dilution or neutralization steps.[6] Maintaining a low temperature (e.g., below 35°C) during these exothermic processes is crucial to minimize the formation of colored byproducts.
Q4: How can I quantify the amount of residual sulfuric acid in my sulfonic acid product?
A4: The total acidity of the mixture can be determined by acid-base titration. Subsequently, the concentration of nitric acid (if present) can be measured using redox titration, and the sulfuric acid content can be calculated by the difference.[9] Ion chromatography is another powerful technique for the simultaneous determination of various sulfonic acids and residual sulfate.[10]
Troubleshooting Guides
Issue 1: Formation of a Stable Emulsion During Extraction
| Symptom | Possible Cause | Solution |
| A stable emulsion forms upon adding the extraction solvent, preventing clear phase separation. | - Insufficient difference in density between the aqueous and organic phases.- Presence of surfactants or fine particulate matter. | - Add a saturated brine solution to increase the ionic strength and density of the aqueous phase.- If possible, filter the reaction mixture before extraction to remove any solids.- Centrifuge the mixture to aid in breaking the emulsion.- Allow the mixture to stand for an extended period (if product stability allows). |
Issue 2: Low Yield of Sulfonic Acid After Precipitation
| Symptom | Possible Cause | Solution |
| The yield of the desired sulfonic acid is significantly lower than expected after precipitating the sulfate. | - The sulfonate salt of the chosen cation (e.g., calcium, barium) has some solubility in the reaction mixture and is being lost during filtration.- Co-precipitation of the sulfonic acid salt with the sulfate precipitate. | - Ensure the pH is carefully controlled during neutralization to maximize the precipitation of the sulfate while keeping the sulfonate in solution.- Wash the filtered sulfate precipitate with a small amount of cold solvent to recover any entrained product.- Consider using a different precipitating agent whose sulfonate salt is more soluble. |
Issue 3: Incomplete Removal of Sulfuric Acid
| Symptom | Possible Cause | Solution |
| Analysis of the final product shows significant contamination with sulfuric acid. | - Inefficient extraction or phase separation.- Insufficient amount of precipitating agent used.- Ion exchange column was overloaded or not properly regenerated. | - For extractions, perform multiple extractions with smaller volumes of solvent rather than a single extraction with a large volume.- When precipitating, calculate the stoichiometric amount of base needed and use a slight excess.- For ion exchange, ensure the column capacity is sufficient for the amount of product and impurities being loaded. Regenerate the column according to the manufacturer's protocol. |
Quantitative Data on Removal Methods
The efficiency of sulfuric acid removal can vary significantly depending on the chosen method and the specific sulfonic acid. The following table summarizes reported efficiencies for different techniques.
| Method | Reagent/Solvent | Sulfuric Acid Removal Efficiency | Sulfonic Acid Recovery | Reference |
| Solvent Extraction | Concentrated Hydrochloric Acid | 99.8% | 96% | [11] |
| Solvent Extraction | Long-chain tertiary aliphatic amine (Alamine 336) in toluene | 97.2% (retained in aqueous phase) | 98.2% | [4] |
| Phase Separation | Water addition (10% by weight) | Significant separation into two phases | Not specified | [6] |
| Precipitation & Ion Exchange | Calcium Hydroxide & Cation Exchange Resin | Substantially free of sulfuric acid | Not specified | [2] |
Experimental Protocols
Protocol 1: Removal of Sulfuric Acid by Precipitation
This protocol describes the removal of sulfuric acid by precipitation as calcium sulfate.
Materials:
-
Sulfonation reaction mixture
-
Calcium hydroxide (slaked lime)
-
Deionized water
-
Filter apparatus (e.g., Büchner funnel)
-
pH meter or pH paper
Procedure:
-
Cool the sulfonation reaction mixture in an ice bath to control the temperature during neutralization.
-
Slowly add a slurry of calcium hydroxide in water to the stirred reaction mixture. Monitor the temperature closely and maintain it below 35°C.
-
Continue adding the calcium hydroxide slurry until the pH of the mixture reaches approximately 7-8.
-
The insoluble calcium sulfate will precipitate out of the solution.
-
Filter the mixture to separate the calcium sulfate precipitate from the aqueous solution containing the calcium sulfonate.
-
Wash the calcium sulfate cake with a small amount of cold deionized water to recover any residual product.
-
The filtrate, containing the desired sulfonic acid salt, can be further processed, for example, by passing it through a cation exchange resin to obtain the free sulfonic acid.[2]
Protocol 2: Removal of Sulfuric Acid by Solvent Extraction with a Tertiary Amine
This protocol details the separation of a sulfonic acid from sulfuric acid using a long-chain tertiary aliphatic amine as an extraction agent.[4]
Materials:
-
Aqueous solution containing sulfonic acid and sulfuric acid
-
Toluene
-
Long-chain tertiary aliphatic amine (e.g., Alamine 336)
-
Separatory funnel
-
0.2 M Sodium Hydroxide (NaOH) solution
Procedure:
-
Prepare a 5% (v/v) solution of the tertiary amine in toluene.
-
In a separatory funnel, combine the aqueous solution containing the sulfonic and sulfuric acids with an equal volume of the amine/toluene solution.
-
Shake the funnel vigorously for 2-3 minutes, venting frequently to release any pressure.
-
Allow the layers to separate. The organic phase contains the sulfonic acid-amine complex, while the majority of the sulfuric acid remains in the aqueous phase.
-
Drain the lower aqueous layer.
-
To back-extract the sulfonic acid, add an equal volume of 0.2 M NaOH solution to the organic layer in the separatory funnel.
-
Shake the funnel for 2-3 minutes. The sulfonic acid will move into the aqueous phase as its sodium salt.
-
Allow the layers to separate and collect the aqueous layer containing the purified sodium sulfonate.
-
For higher purity, the extraction of the initial aqueous solution can be repeated with fresh amine/toluene solution.[4]
Visualizing the Workflow
Precipitation Workflow
Caption: Workflow for sulfuric acid removal via precipitation.
Solvent Extraction Workflow
Caption: Workflow for sulfuric acid removal via solvent extraction.
References
- 1. General procedures for the purification of Sulfonic acids and Sulfinic acids - Chempedia - LookChem [lookchem.com]
- 2. US3496224A - Purification of sulfonic acids - Google Patents [patents.google.com]
- 3. US3030411A - Method for the separation of sulfuric acid from sulfuric acid-sulfonic acid mixtures - Google Patents [patents.google.com]
- 4. US3719703A - Separation of sulfonic acids from sulfuric acid - Google Patents [patents.google.com]
- 5. US3766255A - Process for extracting sulfonic acids - Google Patents [patents.google.com]
- 6. chemithon.com [chemithon.com]
- 7. US2693488A - Purification of amino alkane sulfonic acids by ion exchange - Google Patents [patents.google.com]
- 8. reddit.com [reddit.com]
- 9. CN104360010A - Analysis method for determining content of each component in sulfuric acid and nitric acid mixture - Google Patents [patents.google.com]
- 10. Determination of sulfonic acids and alkylsulfates by ion chromatography in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. US3960938A - Extraction of sulfuric acid from sulfuric acid-sulfonic acid mixtures - Google Patents [patents.google.com]
Preventing the desulfonation of 3-ethylbenzenesulfonic acid during workup
Technical Support Center: 3-Ethylbenzenesulfonic Acid Workup
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address a common challenge in organic synthesis: the desulfonation of this compound during the experimental workup phase. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), and robust experimental protocols to help you maximize your yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is desulfonation and why is it a problem for this compound?
A1: Desulfonation is a chemical reaction in which a sulfonic acid group (–SO₃H) is removed from an aromatic ring.[1] It is the reverse of the sulfonation reaction used to prepare the compound.[2] For this compound, this means the compound reverts to the starting material, ethylbenzene, resulting in significant yield loss. This process is typically catalyzed by the presence of strong acids (like residual sulfuric acid) and is accelerated by high temperatures.[3]
Q2: What are the critical factors that promote desulfonation during workup?
A2: The primary drivers for desulfonation are elevated temperatures and high acid concentrations.[3] The sulfonation of benzene is a reversible reaction, and heating the sulfonic acid with a dilute aqueous acid can remove the sulfonic acid group.[2][4] Specifically, temperatures above 160°C, especially in the presence of sulfuric acid concentrations greater than 40%, can lead to significant desulfonation.[5][6] Therefore, controlling temperature and promptly neutralizing excess acid are critical during the workup.
Q3: How can I detect if desulfonation has occurred in my experiment?
A3: The most direct evidence of desulfonation is the presence of ethylbenzene, the desulfonated product. This can be identified by several methods:
-
Physical Observation: An unexpected, water-insoluble organic layer or a distinct aromatic smell similar to the starting material.
-
Chromatography: Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is highly effective for detecting the volatile and nonpolar ethylbenzene.[7]
-
Spectroscopy: ¹H NMR spectroscopy can confirm the presence of ethylbenzene by its characteristic signals, which will be distinct from the pattern of the desired this compound.
Q4: What are the general strategies to prevent or minimize desulfonation?
A4: The key is to manage temperature and acidity.
-
Low Temperature: Perform all workup steps, especially quenching and neutralization, at low temperatures (e.g., in an ice bath, 0-5°C).
-
Controlled Neutralization: Slowly add the acidic reaction mixture to a cold, stirred basic solution (e.g., saturated sodium bicarbonate or dilute sodium hydroxide). This prevents localized hot spots that can occur when adding a base to a concentrated acid.
-
Salting Out: Convert the sulfonic acid to its sodium salt by neutralization. Then, add a large quantity of a neutral salt like sodium chloride to the aqueous solution. This decreases the solubility of the sodium 3-ethylbenzenesulfonate, causing it to precipitate, avoiding the need for strongly acidic conditions to isolate the product.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the workup of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low final yield and presence of an organic layer (ethylbenzene). | Desulfonation due to excess heat and/or acid. The workup conditions were likely too harsh, causing the product to revert to the starting material. | 1. Maintain Low Temperatures: Ensure all quenching and neutralization steps are performed in an ice bath. 2. Reverse Addition: Slowly pour the reaction mixture onto a vigorously stirred, cold solution of a base (e.g., NaHCO₃). This dissipates heat more effectively. 3. Use a Weaker Base for Neutralization: Consider using calcium carbonate or sodium bicarbonate as a slurry to neutralize the bulk of the acid before final pH adjustment. |
| The product will not precipitate or crystallize from the aqueous solution. | 1. High Solubility of the Sulfonic Acid: Arenesulfonic acids can be highly soluble in water. 2. Incomplete Neutralization: The compound may remain as a highly soluble salt if the pH is not correctly adjusted. | 1. Salting Out: After neutralizing the solution to pH 7, add solid NaCl in portions with stirring until the product precipitates. This significantly reduces the solubility of the sodium sulfonate salt. 2. Solvent Removal: If the product is stable, consider removing water under reduced pressure at a low temperature (<40°C). |
| Final product is contaminated with inorganic salts. | Co-precipitation during isolation. This is common when "crashing out" the product from a solution with a high concentration of neutralized salts. | 1. Recrystallization: Recrystallize the crude product from an appropriate solvent system, such as an ethanol/water mixture. 2. Wash Thoroughly: After filtering the precipitated product, wash the filter cake with a minimal amount of ice-cold saturated NaCl solution to remove entrained inorganic impurities, followed by a quick wash with a cold, non-polar organic solvent to remove residual ethylbenzene. |
Data Presentation
Table 1: Influence of Temperature on Desulfonation Rate (Illustrative)
This table illustrates the expected relationship between temperature and the rate of desulfonation in an acidic aqueous medium. The rate constants are hypothetical and for comparative purposes.
| Temperature (°C) | Sulfuric Acid Conc. (wt%) | Relative Rate of Desulfonation | Stability Outlook |
| 0 - 10 | 70% | 1x (Baseline) | Very Stable |
| 25 | 70% | ~5x - 10x | Moderately Stable |
| 60 | 50% | ~100x | Unstable, significant desulfonation expected |
| 100 | 40% | >500x | Highly Unstable, rapid desulfonation |
| 160 | 40% | >1000x | Extremely Unstable, desulfonation is dominant[5][6] |
Table 2: Recommended pH Ranges for Workup of Arenesulfonic Acids
| Workup Step | Recommended pH Range | Rationale |
| Quenching/Neutralization | 5.0 - 8.0 | Minimizes acid-catalyzed hydrolysis (desulfonation) while ensuring the sulfonic acid is converted to its more stable salt form. |
| Extraction of Byproducts | 7.0 - 9.0 | At this pH, the desired product is a water-soluble salt, while non-polar impurities like ethylbenzene can be efficiently removed with an organic solvent. |
| Product Isolation (Acid Form) | < 1.0 | Only if isolating the free acid is required. Must be done at very low temperatures to prevent desulfonation. |
| Product Isolation (Salt Form) | 6.0 - 8.0 | Ideal for isolation via "salting out" or evaporation, as the sulfonate salt is most stable in this range. |
Experimental Protocols
Protocol 1: Optimized Workup and Isolation via Neutralization and Salting Out
This protocol is designed to minimize desulfonation by maintaining low temperatures and converting the product to its stable sodium salt before isolation.
-
Preparation: Prepare a large beaker with a stirred solution of saturated sodium bicarbonate (NaHCO₃) and cool it in an ice/water bath to 0-5°C.
-
Quenching: Slowly and carefully add the acidic reaction mixture dropwise from an addition funnel into the cold, vigorously stirred NaHCO₃ solution. Monitor the pH to ensure it remains above 6. The addition rate should be controlled to keep the temperature of the quenching solution below 10°C.
-
Neutralization: Once the addition is complete, check the pH of the aqueous solution. If necessary, adjust to pH 7 using small amounts of 2M NaOH or dilute HCl.
-
Extraction of Impurities: Transfer the neutral solution to a separatory funnel and wash it twice with 50 mL portions of diethyl ether or dichloromethane to remove any unreacted ethylbenzene or other non-polar impurities. Discard the organic layers.
-
Salting Out: Transfer the aqueous layer to a beaker and place it back in an ice bath. While stirring, add solid sodium chloride (NaCl) in portions until the solution is saturated and a white precipitate forms.
-
Isolation: Continue stirring in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid product (sodium 3-ethylbenzenesulfonate) by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of ice-cold saturated NaCl solution to remove inorganic impurities.
-
Drying: Dry the product in a vacuum oven at a low temperature (<50°C) to yield the final sodium salt.
Protocol 2: Analytical Method for Detecting Ethylbenzene by GC-MS
This protocol provides a method to quantify the extent of desulfonation by measuring the amount of ethylbenzene byproduct.
-
Sample Preparation: After the quenching step (Protocol 1, Step 2), take a 1 mL aliquot of the neutralized aqueous solution. Add 1 mL of diethyl ether and 10 µL of an internal standard (e.g., toluene, 1 mg/mL in ether). Vortex for 1 minute.
-
Extraction: Allow the layers to separate and carefully transfer the top organic (ether) layer to a GC vial.
-
GC-MS Conditions:
-
Column: Standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250°C.
-
Oven Program: 40°C for 2 min, then ramp to 200°C at 15°C/min.
-
Carrier Gas: Helium at 1 mL/min.
-
MS Detector: Scan from m/z 35 to 350.
-
-
Analysis: Identify ethylbenzene by its retention time and mass spectrum (prominent ions at m/z 106 and 91). Quantify against the internal standard by comparing peak areas.
Visualizations
Caption: Desulfonation is an acid-catalyzed electrophilic aromatic substitution.
Caption: A logical workflow for diagnosing and solving low yield issues.
Caption: Step-by-step workflow for the recommended workup protocol.
References
- 1. Desulfonation reaction - Wikipedia [en.wikipedia.org]
- 2. Aromatic sulfonation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. syntheticmap.com [syntheticmap.com]
- 5. US5741954A - Process of selective desulfonation - Google Patents [patents.google.com]
- 6. EP0694516B1 - Process of selective desulfonation - Google Patents [patents.google.com]
- 7. ANALYTICAL METHODS - Toxicological Profile for Ethylbenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]
Strategies to control the regioselectivity of ethylbenzene sulfonation
Welcome to the technical support center for the regioselective sulfonation of ethylbenzene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to this important reaction.
Troubleshooting Guides
This section addresses common issues encountered during the sulfonation of ethylbenzene.
Issue 1: Low Yield of Monosulfonated Products
-
Symptom: The overall yield of ethylbenzenesulfonic acid is lower than expected.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Incomplete Reaction | - Extend the reaction time. Monitor the reaction progress using techniques like TLC or HPLC. - Increase the reaction temperature. However, be mindful of the potential shift in isomer distribution (see FAQ 1). |
| Suboptimal Sulfonating Agent Concentration | - For sulfonation with sulfuric acid, ensure a sufficiently high concentration is used to favor the forward reaction.[1] - When using fuming sulfuric acid (oleum), the concentration of free SO₃ is critical. Adjust the concentration based on literature procedures or empirical optimization. |
| Poor Mixing | - The sulfonation of alkylbenzenes can be mixing-sensitive, especially when using highly reactive agents like fuming sulfuric acid.[2][3] - Ensure vigorous and efficient stirring throughout the reaction to improve mass transfer, especially in viscous reaction mixtures.[2][3] |
| Reversibility of the Reaction (Desulfonation) | - The sulfonation of benzene and its derivatives is a reversible reaction.[4] To favor the formation of the sulfonic acid, it is important to use concentrated acidic conditions. The presence of water can promote the reverse reaction (desulfonation), especially at elevated temperatures.[4] |
Issue 2: Poor Regioselectivity (Incorrect Isomer Ratio)
-
Symptom: The ratio of ortho, meta, and para isomers is not as desired.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Incorrect Reaction Temperature | - Temperature has a significant impact on the isomer distribution. Lower temperatures (e.g., 0°C) favor the formation of the ortho isomer, while higher temperatures (e.g., 100°C) favor the thermodynamically more stable para isomer. |
| Kinetic vs. Thermodynamic Control | - The sulfonation of aromatic compounds can be under either kinetic or thermodynamic control.[5] - For ethylbenzene, lower temperatures favor the kinetically controlled product (ortho), while higher temperatures allow for equilibrium to be reached, favoring the thermodynamically more stable product (para).[5] |
| Choice of Sulfonating Agent | - Different sulfonating agents can exhibit different selectivities. While sulfuric acid and fuming sulfuric acid are common, exploring other agents like chlorosulfonic acid or specialized catalysts may offer better control over regioselectivity. |
| Steric Hindrance | - The ethyl group on the benzene ring provides steric hindrance at the ortho positions, which naturally favors the formation of the para isomer. This effect becomes more pronounced with bulkier sulfonating agents. |
Issue 3: Formation of Disulfonated Byproducts
-
Symptom: Significant amounts of diethylbenzenedisulfonic acid are detected in the product mixture.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Excess of Sulfonating Agent | - Use a stoichiometric amount or a slight excess of the sulfonating agent. A large excess can promote a second sulfonation reaction. |
| Prolonged Reaction Time | - Monitor the reaction closely and stop it once the desired level of monosulfonation is achieved. Extended reaction times can lead to the formation of disulfonated products.[2][3] |
| High Reaction Temperature | - Elevated temperatures can sometimes favor polysubstitution. Conduct the reaction at the lowest temperature that provides a reasonable reaction rate. |
Frequently Asked Questions (FAQs)
Q1: How does reaction temperature affect the regioselectivity of ethylbenzene sulfonation?
A1: Temperature plays a crucial role in determining the ratio of ortho and para isomers in ethylbenzene sulfonation. At lower temperatures, the reaction is under kinetic control, favoring the formation of the ortho isomer. As the temperature increases, the reaction shifts towards thermodynamic control, leading to a higher proportion of the more stable para isomer due to the reversibility of the sulfonation reaction, which allows for isomerization to the thermodynamically favored product.
Q2: What is the expected ortho:para isomer ratio at different temperatures?
A2: The following table summarizes the approximate isomer distribution at different temperatures when sulfonating ethylbenzene:
| Temperature | ortho-Ethylbenzenesulfonic Acid (%) | para-Ethylbenzenesulfonic Acid (%) | meta-Ethylbenzenesulfonic Acid (%) |
| 0°C | 40 | 55 | ~5 |
| 100°C | 20 | 70 | ~10 |
Note: The formation of the meta isomer is generally minor due to the ortho, para-directing nature of the ethyl group.
Q3: Can catalysts be used to control the regioselectivity?
A3: Yes, catalysts can significantly influence the regioselectivity. For instance, the use of certain solid acid catalysts like zeolites has been explored for shape-selective alkylation and other electrophilic aromatic substitutions, and similar principles can be applied to sulfonation.[6][7][8][9][10] For example, in the sulfonation of toluene, a related alkylbenzene, using a silica-supported perchloric acid catalyst has been shown to yield a high preference for the para isomer.
Q4: What are the common sulfonating agents for ethylbenzene?
A4: The most common sulfonating agents are concentrated sulfuric acid and fuming sulfuric acid (oleum), which is a solution of sulfur trioxide (SO₃) in sulfuric acid.[1][4] Other reagents that can be used include chlorosulfonic acid (ClSO₃H) and sulfur trioxide. The choice of agent can affect the reaction rate and, to some extent, the regioselectivity.
Q5: How can I separate the ortho and para isomers of ethylbenzenesulfonic acid?
A5: The separation of ortho and para isomers can be challenging due to their similar physical properties. One common laboratory method is fractional crystallization of their salts. For example, the isomers can be converted to their aniline salts, which may have different solubilities, allowing for separation.[11] Instrumental techniques like High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., one capable of pi-pi interactions) can also be used for both analytical and preparative separations.[12]
Experimental Protocols
Protocol 1: Synthesis of para-Ethylbenzenesulfonic Acid
This protocol is designed to favor the formation of the para isomer through thermodynamic control.
Materials:
-
Ethylbenzene
-
Concentrated sulfuric acid (98%)
-
Sodium chloride
-
Aniline
-
Hydrochloric acid
-
Water
-
Ice
Procedure:
-
Sulfonation: In a round-bottom flask equipped with a reflux condenser and a stirrer, cautiously add 106 g (1.0 mol) of ethylbenzene to 150 g (1.53 mol) of concentrated sulfuric acid. Heat the mixture to 100-120°C with constant stirring for 4-6 hours.
-
Quenching: Allow the reaction mixture to cool to room temperature and then pour it slowly into 500 mL of cold water with stirring.
-
Salting out: Add sodium chloride to the aqueous solution until saturation to precipitate the sodium salt of ethylbenzenesulfonic acid.
-
Isolation of the sodium salt: Filter the precipitate and wash it with a saturated sodium chloride solution.
-
Conversion to aniline salt for purification: Dissolve the sodium salt in a minimum amount of hot water and add a stoichiometric amount of aniline hydrochloride. Upon cooling, the less soluble p-ethylbenzenesulfonanilide will crystallize out.
-
Isolation of the pure para isomer: Filter the crystals and wash with cold water. The p-ethylbenzenesulfonic acid can be regenerated by treating the aniline salt with a strong acid like hydrochloric acid, followed by extraction or crystallization.
Analysis:
The product can be analyzed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure and isomeric purity, or by HPLC to determine the ratio of isomers.[12][13][14][15][16][17]
Visualizations
Caption: Experimental workflow for the synthesis and purification of ethylbenzenesulfonic acid isomers.
Caption: Key factors controlling the regioselectivity of ethylbenzene sulfonation.
References
- 1. Page loading... [guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. ris.utwente.nl [ris.utwente.nl]
- 4. echemi.com [echemi.com]
- 5. scribd.com [scribd.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Mechanistic Characterization of Zeolite-Catalyzed Aromatic Electrophilic Substitution at Realistic Operating Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cjche.cip.com.cn [cjche.cip.com.cn]
- 10. CN1074392A - The zeolite catalyst of preparing ethyl benzene from alkylated styrene - Google Patents [patents.google.com]
- 11. 4-Ethylbenzenesulfonic acid synthesis - chemicalbook [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. shodex.com [shodex.com]
Validation & Comparative
A Comparative Study of Substituted Benzenesulfonic Acids as Catalysts in Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the catalytic performance of 3-ethylbenzenesulfonic acid and p-toluenesulfonic acid (p-TSA). Due to a lack of direct comparative experimental data for this compound in the public domain, this guide will draw broader comparisons based on available data for various substituted benzenesulfonic acids to infer potential performance characteristics. The focus will be on two key acid-catalyzed reactions: Fischer esterification and the dehydration of fructose to 5-hydroxymethylfurfural (5-HMF).
Executive Summary
p-Toluenesulfonic acid is a widely used, effective, and well-documented acid catalyst in organic synthesis. Its catalytic activity is often comparable to that of sulfuric acid in reactions like esterification. While specific data for this compound is scarce, the electronic and steric effects of the ethyl group at the meta position are expected to result in slightly different catalytic activity compared to the methyl group at the para position in p-TSA. It is anticipated that p-TSA may exhibit slightly higher catalytic activity due to the electron-donating nature of the methyl group, which can stabilize the transition state.
Data Presentation: Catalyst Performance in Esterification
Direct comparative data for this compound was not available. The following table summarizes the catalytic activity of various benzenesulfonic acid derivatives in the esterification of acetic acid with n-propanol, providing a basis for understanding the influence of substituents on catalytic performance.
| Catalyst | Yield of n-propyl acetate (%) at 60 min |
| Sulfuric Acid (SA) | ~65% |
| p-Phenolsulfonic Acid (PPSA) | ~60% |
| p-Toluenesulfonic Acid (PTSA) | ~60% |
| Benzenesulfonic Acid (BSA) | ~55% |
| 2,4-Dinitrobenzenesulfonic Acid (DBSA) | ~45% |
| p-Nitrobenzenesulfonic Acid (NSA) | ~30% |
Data adapted from a study on the esterification of acetic acid and n-propanol.[1]
Data Presentation: Catalyst Performance in Fructose Dehydration
| Catalyst | Fructose Conversion (%) | 5-HMF Yield (%) | Reaction Conditions |
| Sulfuric Acid | 100 | 85 | 10 wt% fructose, 10 wt% catalyst, DMSO, 140°C, 180 min |
| Cellulose Benzenesulfonic Acid | 100 | 85 | 10 wt% catalyst loading, DMSO, 140°C, 180 min[2] |
| HCl | 96.5 | 87.2 | 30% (w/v) fructose, 0.23 M HCl, water/DMC, 200°C, 1 min residence time[3] |
| Phosphoric Acid | - | - | Used as a catalyst in various studies with varying yields.[4] |
Experimental Protocols
Fischer Esterification of Acetic Acid with n-Propanol
This protocol describes a general procedure for the Fischer esterification using an acid catalyst.
Materials:
-
Acetic acid
-
n-Propanol
-
Acid catalyst (e.g., p-toluenesulfonic acid)
-
Anhydrous sodium sulfate
-
Saturated sodium bicarbonate solution
-
Brine
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetic acid (1.0 equiv.), n-propanol (3.0 equiv.), and the acid catalyst (0.05-0.1 equiv.).
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess n-propanol under reduced pressure.
-
Dilute the residue with an organic solvent and wash with saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted acetic acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
The solvent is removed under reduced pressure to yield the crude n-propyl acetate.
-
The crude product can be further purified by distillation.
Dehydration of Fructose to 5-Hydroxymethylfurfural (5-HMF)
This protocol outlines a general procedure for the acid-catalyzed dehydration of fructose.
Materials:
-
Fructose
-
Acid catalyst (e.g., p-toluenesulfonic acid)
-
Solvent (e.g., dimethyl sulfoxide (DMSO), water, or a biphasic system)
-
Organic solvent for extraction (e.g., methyl isobutyl ketone (MIBK))
-
Brine
Procedure:
-
In a reaction vessel, dissolve fructose in the chosen solvent.
-
Add the acid catalyst to the fructose solution.
-
Heat the reaction mixture to the desired temperature (typically between 120°C and 180°C) and stir for the specified time (ranging from minutes to hours).
-
After the reaction, cool the mixture to room temperature.
-
If a biphasic system is not used, add an organic solvent to extract the 5-HMF.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
The solvent is removed under reduced pressure to yield crude 5-HMF.
-
The product can be further purified by column chromatography or other suitable methods.
Mandatory Visualization
Fischer Esterification Signaling Pathway
Caption: Mechanism of Fischer Esterification.
Experimental Workflow for Catalyst Comparison
Caption: Experimental workflow for comparing catalysts.
References
- 1. revistadechimie.ro [revistadechimie.ro]
- 2. Bio-based cellulose benzenesulfonic acid-catalyzed dehydration of fructose to 5-hydroxymethylfurfural - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Hydroxymethylfurfural from fructose: an efficient continuous process in a water-dimethyl carbonate biphasic system with high yield product recovery ... - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC01422B [pubs.rsc.org]
- 4. scielo.br [scielo.br]
A Comparative Guide to the Sulfonation of Ethylbenzene, Toluene, and Xylene
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the electrophilic aromatic sulfonation of three key alkylbenzenes: ethylbenzene, toluene, and xylene. The discussion is supported by experimental data on reaction rates and product isomer distributions, detailed experimental protocols, and visualizations of the underlying chemical principles.
Introduction to Aromatic Sulfonation
Aromatic sulfonation is a cornerstone of electrophilic aromatic substitution (EAS) reactions, involving the attachment of a sulfonic acid (-SO₃H) group to an aromatic ring. This functional group is pivotal in the synthesis of a wide array of industrial and pharmaceutical compounds, including detergents, dyes, and sulfa drugs. The reaction is typically performed using concentrated sulfuric acid or fuming sulfuric acid (oleum).[1] A key feature of sulfonation is its reversibility, which allows the sulfonic acid group to be used as a temporary blocking group to direct other substituents before being removed.[2]
The reactivity and regioselectivity (the orientation of the incoming electrophile) of sulfonation are profoundly influenced by the substituents already present on the aromatic ring. This guide examines the effects of the methyl (-CH₃) group in toluene, the ethyl (-CH₂CH₃) group in ethylbenzene, and the two methyl groups in the isomers of xylene.
Reaction Mechanism and Directing Effects
The sulfonation of an alkylbenzene proceeds via the attack of the electron-rich aromatic ring on an electrophilic sulfur trioxide (SO₃) species. The active electrophile can be neutral SO₃ (present in oleum) or its protonated form, HSO₃⁺, generated in concentrated sulfuric acid. This attack forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The subsequent loss of a proton from the site of attack restores the ring's aromaticity and yields the final alkylbenzenesulfonic acid product.
Alkyl groups are activating and ortho, para-directing due to their electron-donating inductive and hyperconjugation effects. This means they increase the rate of reaction compared to benzene and direct the incoming sulfonic acid group primarily to the positions ortho (adjacent) and para (opposite) to the alkyl substituent.
// Nodes sub [label="Alkylbenzene", fillcolor="#F1F3F4", fontcolor="#202124"]; elec [label="+ SO₃ / H₂SO₄", shape=plaintext, fontcolor="#202124"]; sigma [label="Arenium Ion\n(Sigma Complex)", fillcolor="#FBBC05", fontcolor="#202124"]; prod [label="Alkylbenzenesulfonic\nAcid", fillcolor="#34A853", fontcolor="#FFFFFF"]; hplus [label="- H⁺", shape=plaintext, fontcolor="#202124"];
// Edges sub -> sigma [label="Electrophilic\nAttack", color="#EA4335"]; sigma -> prod [label="Deprotonation\n(Restores Aromaticity)", color="#4285F4"];
// Invisible nodes for spacing {rank=same; sub; elec;} {rank=same; prod; hplus;}
// Connect spacing nodes elec -> sigma [style=invis]; sigma -> hplus [style=invis];
} dot Figure 1. General mechanism for electrophilic aromatic sulfonation.
Comparative Performance Data
The rate of sulfonation and the resulting distribution of isomers are highly dependent on reaction conditions such as temperature, reaction time, and the concentration of the sulfonating agent. The reversibility of the reaction can lead to a shift from the kinetically favored product (formed fastest) to the thermodynamically favored product (most stable) under more forcing conditions (e.g., higher temperatures, longer reaction times).[3][4][5]
Alkyl groups activate the benzene ring, making alkylbenzenes more reactive towards sulfonation than benzene itself. The degree of activation generally increases with the number of alkyl groups. Therefore, the expected order of reactivity is:
Xylene > Toluene ≈ Ethylbenzene > Benzene
Xylenes, with two electron-donating methyl groups, are the most reactive among the substrates discussed.[6][7] The relative reactivities of toluene and ethylbenzene are comparable, though specific reaction conditions can influence their rates. For instance, one study determined the reactivity of toluene relative to benzene (k_toluene / k_benzene) to be approximately 25 when using SO₃ in a refluxing SO₂ solution.[8]
The distribution of ortho, meta, and para isomers is a critical consideration. While alkyl groups are ortho, para-directors, the observed product ratio is a balance between electronic effects and steric hindrance.
-
Toluene: The small size of the methyl group results in significant formation of both ortho and para products. The para isomer is often favored, partly due to reduced steric hindrance.[2] However, conditions can be tuned; low-temperature reactions tend to favor the kinetically controlled ortho and para products, while high temperatures can lead to the thermodynamically more stable meta isomer through rearrangement.[3][9]
-
Ethylbenzene: The larger ethyl group exerts greater steric hindrance compared to the methyl group in toluene. This significantly disfavors substitution at the ortho position. Consequently, the sulfonation of ethylbenzene yields a much higher proportion of the para isomer compared to toluene under similar conditions.[10][11]
-
Xylene: The isomer distribution depends on the starting xylene isomer:
-
o-Xylene: Sulfonation can occur at positions 3 or 4. Both positions are activated, but position 4 is sterically less hindered, often making o-xylene-4-sulfonic acid the major product.[12][13]
-
m-Xylene: The two methyl groups strongly activate positions 2, 4, and 6. Position 4 is the most favored due to activation from both methyl groups and minimal steric hindrance. Position 2 is sterically hindered, and position 5 is deactivated. Thus, m-xylene-4-sulfonic acid is the predominant product.[6][12][13]
-
p-Xylene: All four available positions are equivalent, leading to a single monosulfonated product, p-xylene-2-sulfonic acid.[12]
-
The following tables summarize experimental data for the sulfonation of toluene and xylene isomers.
Table 1: Isomer Distribution in the Sulfonation of Toluene
| Sulfonating Agent / Conditions | Ortho (%) | Meta (%) | Para (%) | Source(s) |
| 82.3 wt-% H₂SO₄ @ 25.0°C | 32.0 | 2.9 | 65.1 | [10] |
| SO₃ in refluxing SO₂ | 5.6 ± 0.6 | 9.7 ± 0.4 | 84.8 ± 1.0 | [8] |
| Conc. H₂SO₄ @ Room Temp. | Major | Minor | Major | [3] |
| Conc. H₂SO₄ @ 150-200°C | Minor | ~95 (Thermo. product) | Minor | [3] |
Table 2: Isomer Distribution in the Sulfonation of Xylene Isomers at 25.0°C
| Substrate | Sulfonating Entity* | Product Isomer(s) and Distribution (%) | Source(s) |
| o-Xylene | H₂S₂O₇ (high H₂SO₄ conc.) | 3-sulfonic acid: 45.1; 4-sulfonic acid: 54.9 | [12][13] |
| H₃SO₄⁺ (lower H₂SO₄ conc.) | 3-sulfonic acid: 6.5; 4-sulfonic acid: 93.5 | [12][13] | |
| m-Xylene | H₂S₂O₇ (high H₂SO₄ conc.) | 2-sulfonic acid: 14.5; 4-sulfonic acid: 84.3; 5-sulfonic acid: 1.2 | [12][13] |
| H₃SO₄⁺ (lower H₂SO₄ conc.) | 2-sulfonic acid: 0.5; 4-sulfonic acid: 98.9; 5-sulfonic acid: 0.6 | [12][13] | |
| p-Xylene | H₂SO₄ | 2-sulfonic acid: ~100 | [12] |
*The predominant sulfonating entity (H₂S₂O₇ vs. H₃SO₄⁺) depends on the concentration of the aqueous sulfuric acid.[12]
Mandatory Visualizations
// Nodes start [label="Start", shape=circle, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; reagents [label="1. Prepare Reagents\n(Alkylbenzene, Conc. H₂SO₄)", fillcolor="#F1F3F4", fontcolor="#202124"]; reaction [label="2. Controlled Addition\n(Add H₂SO₄ to Alkylbenzene slowly\nwith cooling and stirring)", fillcolor="#FBBC05", fontcolor="#202124"]; heating [label="3. Reaction Heating\n(Heat mixture to desired temp\n(e.g., 100-120°C) with azeotropic\nwater removal if needed)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; quench [label="4. Quenching & Salting Out\n(Cool and pour onto ice.\nAdd saturated NaCl solution)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; filter [label="5. Isolation\n(Filter the precipitated sodium\nalkylbenzenesulfonate salt)", fillcolor="#F1F3F4", fontcolor="#202124"]; dry [label="6. Purification\n(Wash with brine and dry)", fillcolor="#F1F3F4", fontcolor="#202124"]; analysis [label="7. Analysis\n(NMR, HPLC, etc.)", fillcolor="#34A853", fontcolor="#FFFFFF"]; end_node [label="End", shape=circle, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges start -> reagents; reagents -> reaction; reaction -> heating; heating -> quench; quench -> filter; filter -> dry; dry -> analysis; analysis -> end_node; } dot Figure 3. General experimental workflow for laboratory-scale sulfonation.
Experimental Protocols
The following is a generalized protocol for the laboratory-scale sulfonation of an alkylbenzene (e.g., toluene) to primarily yield the para-sulfonic acid, adapted from procedures described in the literature.[14]
Objective: To synthesize p-toluenesulfonic acid from toluene and concentrated sulfuric acid.
Materials:
-
Toluene (50 mL)
-
Concentrated sulfuric acid (98%, 10 mL)
-
Saturated sodium chloride (brine) solution
-
Ice
Equipment:
-
100 mL round-bottom flask
-
Heating mantle
-
Reflux condenser and Dean-Stark trap (for azeotropic water removal)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Beaker (for quenching)
-
Büchner funnel and filter flask
Procedure:
-
Setup: Assemble the reaction apparatus consisting of the round-bottom flask, heating mantle, and magnetic stirrer. Fit the flask with the Dean-Stark trap and reflux condenser. Fill the Dean-Stark trap with toluene.[14]
-
Charging Reactants: Add 50 mL of toluene to the round-bottom flask.[14] While stirring, slowly and carefully add 10 mL of concentrated sulfuric acid to the toluene. The addition should be controlled to manage the initial exotherm.
-
Reaction: Heat the mixture to reflux using the heating mantle. The water produced during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue heating until no more water is collected (approximately 1-2 hours), indicating the reaction is nearing completion.[14]
-
Quenching: Turn off the heat and allow the reaction mixture to cool to room temperature. A thick paste may form.[14] Carefully pour the cooled mixture into a beaker containing a significant amount of crushed ice and water with stirring.
-
Salting Out: To the aqueous mixture, add saturated sodium chloride solution until the sodium salt of the p-toluenesulfonic acid precipitates. The salt is less soluble in the brine solution than in water.[14]
-
Isolation: Collect the crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold brine solution to remove residual acid and unreacted toluene.
-
Drying: Dry the product, sodium p-toluenesulfonate, in a desiccator or a low-temperature oven.
Safety Precautions: This experiment must be conducted in a well-ventilated fume hood. Concentrated sulfuric acid is extremely corrosive and toluene is flammable and harmful. Appropriate personal protective equipment (goggles, lab coat, gloves) must be worn at all times.
Conclusion
The sulfonation of ethylbenzene, toluene, and xylene demonstrates fundamental principles of electrophilic aromatic substitution, including reactivity, directing effects, and steric hindrance.
-
Reactivity: Xylenes are the most reactive, followed by toluene and ethylbenzene.
-
Selectivity (Toluene vs. Ethylbenzene): The primary difference lies in the steric hindrance of the alkyl group. The bulkier ethyl group in ethylbenzene strongly disfavors ortho-substitution, leading to a higher yield of the para product compared to toluene.
-
Selectivity (Xylene Isomers): The product distribution for xylenes is dictated by the positions of the two methyl groups, which synergistically or antagonistically direct the incoming sulfonate group.
-
Process Control: Reaction conditions, particularly temperature, are crucial for controlling the isomer distribution, leveraging the principles of kinetic versus thermodynamic control.
For researchers and professionals, understanding these nuances is essential for designing syntheses that maximize the yield of the desired sulfonic acid isomer while minimizing purification challenges.
References
- 1. quora.com [quora.com]
- 2. organic chemistry - Kinetic and thermodynamic control of sulphonation of toluene - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 4. Kinetic vs. Thermodynamic Control in Organic Reactions [thecatalyst.org]
- 5. The most reactive among the following towards sulphonation is [allen.in]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. "Directive effects in the sulfonation of toluene ; Synthesis and attemp" by John Joseph Duvall [scholarsarchive.byu.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ris.utwente.nl [ris.utwente.nl]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. spegroup.ru [spegroup.ru]
- 14. digitalcommons.njit.edu [digitalcommons.njit.edu]
A Comparative Guide to the Quantification of Ortho, Meta, and Para Isomers of Ethylbenzenesulfonic Acid
For researchers, scientists, and drug development professionals, the accurate quantification of isomers of ethylbenzenesulfonic acid is critical for process optimization, quality control, and regulatory compliance. This guide provides a comprehensive comparison of the primary analytical techniques used for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Additionally, Capillary Electrophoresis (CE) is presented as a powerful alternative.
Comparison of Analytical Methods
The choice of analytical technique for the quantification of ethylbenzenesulfonic acid isomers depends on several factors, including the required sensitivity, selectivity, sample matrix, and the availability of instrumentation. Each method offers distinct advantages and disadvantages.
| Feature | HPLC | GC-MS | qNMR | Capillary Electrophoresis (CE) |
| Principle | Differential partitioning of isomers between a stationary and mobile phase. | Separation of volatile derivatives by partitioning in a gaseous mobile phase, followed by mass-based detection. | Nuclei in different chemical environments absorb and re-emit electromagnetic radiation at distinct frequencies. | Differential migration of ions in an electric field. |
| Sample Preparation | Minimal; dissolution in a suitable solvent. | Derivatization required to increase volatility. | Minimal; dissolution in a deuterated solvent. | Minimal; dissolution in a buffer. |
| Selectivity | Good to excellent, depending on the column and mobile phase. | Excellent, based on both retention time and mass fragmentation patterns. | Excellent, based on distinct chemical shifts for each isomer. | Excellent, based on differences in electrophoretic mobility. |
| Sensitivity | Good (µg/mL to ng/mL range). | Excellent (pg/mL to fg/mL range). | Moderate (mg/mL to µg/mL range).[1] | Excellent (ng/mL to pg/mL range). |
| Quantitative Accuracy | High, requires certified reference standards for each isomer. | High, requires certified reference standards and internal standards. | High, can be a primary ratio method not requiring individual isomer standards for relative quantification.[2] | High, requires reference standards. |
| Throughput | High. | Moderate, due to derivatization and longer run times. | Low to moderate. | High. |
| Advantages | Robust, widely available, and versatile. | High sensitivity and selectivity.[3] | Non-destructive, provides structural information, and can be a primary method of measurement.[2] | High separation efficiency and resolution, minimal sample and reagent consumption.[4] |
| Disadvantages | Isomer co-elution can be a challenge. | Derivatization can be complex and introduce errors. | Lower sensitivity compared to chromatographic methods. | Susceptible to matrix effects, reproducibility can be a concern. |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are based on established methods for the analysis of related aromatic isomers and can be adapted for ethylbenzenesulfonic acid.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the separation and quantification of non-volatile and thermally labile compounds like sulfonic acids. The key to separating the ortho, meta, and para isomers lies in the selection of an appropriate stationary phase and mobile phase composition.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the ethylbenzenesulfonic acid isomer mixture.
-
Dissolve the sample in 10 mL of the mobile phase to prepare a stock solution of 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Instrumentation and Conditions:
-
Column: A column with π-π interaction capabilities is recommended for enhanced separation of positional isomers. A Restek Raptor Biphenyl column (100 mm x 2.1 mm, 2.7 µm particle size) has been shown to be effective for separating similar isomers.[5]
-
Mobile Phase: A gradient elution is typically used. For example, a mobile phase consisting of (A) 0.1% formic acid in water/methanol (95:5, v/v) and (B) 0.1% formic acid in methanol can be employed.[5]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 220 nm.
-
Injection Volume: 10 µL.
Quantification: Quantification is achieved by comparing the peak areas of the individual isomers in the sample to a calibration curve generated from the analysis of the prepared standards.
Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the low volatility of sulfonic acids, a derivatization step is necessary to convert them into more volatile compounds suitable for GC analysis.
Sample Preparation and Derivatization:
-
Accurately weigh 1 mg of the isomer mixture into a reaction vial.
-
Add 1 mL of a derivatizing agent. A common method involves transesterification with acetyl-chloride and methanol to form fatty acid methyl esters (FAMEs), which can be adapted for sulfonic acids.[3] Alternatively, on-line derivatization in the GC injection port using tetrabutylammonium salts can be used for naphthalenesulfonic acid isomers and could be adapted.[6]
-
Heat the mixture at 60°C for 1 hour.
-
After cooling, extract the derivatives with 1 mL of hexane.
-
The hexane layer is then injected into the GC-MS.
Instrumentation and Conditions:
-
Column: A polar capillary column, such as a cyano-column, is suitable for separating the derivatized isomers.[3]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. The specific ions to be monitored will depend on the fragmentation pattern of the derivatized ethylbenzenesulfonic acid isomers.
Quantification: An internal standard should be used to correct for variations in derivatization efficiency and injection volume. Quantification is performed by constructing a calibration curve of the peak area ratio of the analyte to the internal standard versus the concentration of the analyte.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a powerful technique for determining the relative ratios of isomers in a mixture without the need for individual reference standards for each isomer.[2]
Sample Preparation:
-
Accurately weigh about 20 mg of the isomer mixture into an NMR tube.
-
Add a known amount of an internal standard (e.g., maleic acid) that has a resonance signal that does not overlap with the signals of the analytes.
-
Dissolve the sample and internal standard in a known volume of a deuterated solvent (e.g., DMSO-d6).
Instrumentation and Conditions:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Pulse Sequence: A standard 1D proton pulse sequence with a sufficiently long relaxation delay (D1) to ensure complete relaxation of all protons (typically 5 times the longest T1).
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
Quantification: The molar ratio of the isomers is determined by comparing the integral of the non-overlapping signals of each isomer, normalized by the number of protons giving rise to the signal. The absolute concentration can be determined by relating the integrals of the analyte signals to the integral of the known concentration of the internal standard.[2]
Capillary Electrophoresis (CE)
CE offers high separation efficiency and is particularly well-suited for the analysis of charged species like sulfonic acids.
Sample Preparation:
-
Dissolve the sample in the running buffer to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm filter.
Instrumentation and Conditions:
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).
-
Running Buffer: A buffer of pH 9.0, such as 20 mM sodium borate, is a common choice. Additives like cyclodextrins can be included to enhance isomer separation.
-
Voltage: 20-30 kV.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Detection: UV detection at 220 nm.
Quantification: Quantification is performed by comparing the peak areas of the isomers in the sample to those of known standards.
Visualization of Experimental Workflows
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. usp.org [usp.org]
- 3. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Capillary Electrophoresis-based Separations* – Short Stories in Instrumental Analytical Chemistry [pressbooks.bccampus.ca]
- 5. gtfch.org [gtfch.org]
- 6. Determination of naphthalenesulfonic acid isomers by large-volume on-line derivatization and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Challenge of Selectivity: A Comparative Guide to the Synthesis of 3-Ethylbenzenesulfonic Acid
For researchers, scientists, and professionals in drug development, the selective synthesis of specific isomers is a critical challenge. This guide provides a comparative analysis of the efficacy of different sulfonating agents for the synthesis of 3-ethylbenzenesulfonic acid, a valuable intermediate in various chemical and pharmaceutical applications. Experimental data reveals that direct sulfonation of ethylbenzene is a kinetically controlled process that predominantly yields ortho and para isomers, making the isolation of the meta target compound in high yields a significant hurdle.
The ethyl group on the benzene ring is an ortho-, para-directing activator for electrophilic aromatic substitution. Consequently, common sulfonating agents preferentially add the sulfonic acid group to the positions adjacent (ortho) or opposite (para) to the ethyl group. This guide explores the use of concentrated sulfuric acid, fuming sulfuric acid (oleum), and chlorosulfonic acid, presenting available data on isomer distribution and discussing the underlying principles of kinetic versus thermodynamic control.
Comparative Efficacy of Sulfonating Agents
Direct sulfonation of ethylbenzene consistently results in a product mixture where this compound is a minor component. The high reactivity of the ortho and para positions leads to their rapid sulfonation under typical reaction conditions.
| Sulfonating Agent | Typical Reaction Conditions | Predominant Isomers | This compound (meta) Yield | Reference |
| Concentrated Sulfuric Acid | Heating with agitation | Ortho and Para | Low (specific quantitative data not readily available in literature) | [1] |
| Fuming Sulfuric Acid (Oleum) | Moderate temperatures | Ortho and Para | Low, reported to be a few percentage points of the total monosulfonated product.[2] | [2][3] |
| Fluorosulfonic Acid | 25°C, 1.5 hours | Ortho and Para | 4.0% | [4] |
| Chlorosulfonic Acid | Low to moderate temperatures | Ortho and Para | Low (specific quantitative data not readily available in literature) | General knowledge of electrophilic aromatic substitution |
Key Findings:
-
The sulfonation of ethylbenzene is primarily under kinetic control , favoring the formation of the ortho and para isomers due to the lower activation energy for substitution at these positions.[2]
-
Available data for fluorosulfonic acid shows a very low yield (4.0%) of the desired this compound.[4]
-
While specific yields for concentrated sulfuric acid and fuming sulfuric acid are not detailed in readily available literature, the qualitative understanding of electrophilic aromatic substitution strongly suggests a similar low yield of the meta isomer.
The Prospect of Thermodynamic Control
In theory, the this compound isomer may be the most thermodynamically stable due to minimized steric hindrance between the ethyl and sulfonic acid groups. The sulfonation of aromatic compounds is a reversible reaction, which opens the possibility of achieving a higher yield of the meta isomer under thermodynamic control .[5] This would typically involve:
-
Higher reaction temperatures: To provide the necessary energy to overcome the activation barriers for both the forward and reverse reactions, allowing the product distribution to reach equilibrium.
-
Longer reaction times: To ensure that the equilibrium is established.
However, it is important to note that specific experimental conditions and the resulting yields for the thermodynamically controlled sulfonation of ethylbenzene to favor the meta isomer are not well-documented in the reviewed literature. Higher temperatures can also lead to undesired side reactions, such as polysulfonation and decomposition.
Experimental Protocols
While direct sulfonation is inefficient for producing high yields of this compound, the following protocol for the sulfonation of an alkylbenzene (p-xylene) with concentrated sulfuric acid illustrates the general procedure and the challenges involved in isomer separation.[1]
Representative Sulfonation of an Alkylbenzene (p-Xylene)
Materials:
-
p-Xylene (12 mL)
-
Concentrated Sulfuric Acid (14 mL)
-
Water
Procedure:
-
In a dry 200-mL round-bottomed flask, add 12 mL of p-xylene.
-
With swirling agitation, carefully add 14 mL of concentrated sulfuric acid.
-
Continue to agitate the mixture with a circular motion while gently heating it over a low flame. The temperature should be kept below the boiling point of the alkylbenzene.
-
After 20-30 minutes, the reaction should be complete, indicated by the clarity of the mixture upon cooling.
-
Cool the mixture to room temperature and add 10 mL of water, agitating again. The mixture will become warm.
-
While still warm, pour the product into a small beaker to cool and crystallize.
-
The resulting sulfonic acid can be purified by recrystallization from a suitable solvent.
Note on the Sulfonation of Ethylbenzene: A similar procedure could be followed for ethylbenzene. However, the work-up would be more complex due to the presence of a mixture of ortho, para, and meta isomers, requiring advanced separation techniques like fractional crystallization or chromatography to isolate the this compound.
Logical Workflow for Evaluating Sulfonating Agents
The process of selecting and evaluating a sulfonating agent for a specific isomer involves a logical progression from understanding the substrate's reactivity to optimizing the reaction conditions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ris.utwente.nl [ris.utwente.nl]
- 3. researchgate.net [researchgate.net]
- 4. 4-Ethylbenzenesulfonic acid synthesis - chemicalbook [chemicalbook.com]
- 5. organic chemistry - Thermodynamic vs Kinetic Sulphonation of Naphthalene - Chemistry Stack Exchange [chemistry.stackexchange.com]
A Comparative Analysis of the Acidity of Different Alkylbenzenesulfonic Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the acidity of various alkylbenzenesulfonic acids, crucial for applications ranging from catalysis to surfactant formulation and drug development. The acidity, quantified by the acid dissociation constant (pKa), is a critical parameter influencing the reactivity, solubility, and biological interactions of these compounds. This document summarizes reported pKa values, details the experimental protocols for their determination, and explores the structural factors that govern their acidic strength.
Data Presentation: Acidity of Alkylbenzenesulfonic Acids
The acidity of alkylbenzenesulfonic acids is significantly influenced by the nature of the alkyl substituent and the experimental conditions under which the pKa is measured. The following table summarizes a selection of reported pKa values for common alkylbenzenesulfonic acids. It is important to note the variability in these values, which can be attributed to different experimental methodologies, solvent systems, and temperatures.
| Alkylbenzenesulfonic Acid | Alkyl Group | pKa Value | Experimental Conditions/Notes |
| Benzenesulfonic Acid | None | -2.8[1][2][3] | In water.[2][3] |
| 0.699[4] | At 25°C.[4] | ||
| p-Toluenesulfonic Acid | p-Methyl | -2.8[5] | Reference for benzenesulfonic acid in water.[5] |
| -2.58[6] | Calculated value.[6] | ||
| -0.43 ± 0.50[7] | Predicted value. | ||
| Dodecylbenzenesulfonic Acid (Linear) | n-Dodecyl | ~0.7[8][9] | Estimated value, fully dissociated in environmental pH range 4-9.[8] |
| Dodecylbenzenesulfonic Acid (Branched) | Branched Dodecyl | No specific value found, but generally expected to have similar strong acidity. | Commercial products are often mixtures of isomers. |
Note: The significant discrepancies in the reported pKa values, particularly for benzenesulfonic acid and p-toluenesulfonic acid, highlight the critical importance of standardized experimental protocols for accurate and comparable acidity determination. Alkylbenzenesulfonic acids are generally considered strong acids.[1][5][6]
Factors Influencing Acidity
The acidity of substituted benzenesulfonic acids is primarily governed by the electronic effects of the substituents on the benzene ring and the nature of the alkyl chain.
-
Substituent Effects on the Benzene Ring:
-
Electron-withdrawing groups (e.g., nitro, halo) attached to the benzene ring increase the acidity of the sulfonic acid.[10] By withdrawing electron density from the ring, they stabilize the resulting sulfonate anion, thereby facilitating the dissociation of the proton.
-
Electron-donating groups (e.g., alkyl, alkoxy) decrease acidity by donating electron density to the ring, which destabilizes the sulfonate anion.[10] However, the effect of simple alkyl groups is generally small.
-
-
Effect of the Alkyl Chain:
-
Chain Length: While extensive data is scarce, the length of the alkyl chain is generally considered to have a minor impact on the intrinsic acidity of the sulfonic acid group, as the effect is primarily inductive and diminishes with distance. However, longer alkyl chains can significantly impact the solubility and aggregation properties (micelle formation) of the molecule, which can indirectly influence pKa measurements in solution.
-
Branching: Similarly, branching in the alkyl chain is not expected to cause a large change in the intrinsic acidity. Commercial dodecylbenzenesulfonic acid is often a complex mixture of isomers with the phenyl group attached at different positions along the alkyl chain.
-
Position of Phenyl Group: The position of the phenyl group on the alkyl chain can influence the compound's properties, but its direct effect on the pKa of the sulfonic acid group is not well-documented in the provided results.
-
Mandatory Visualization
The following diagram illustrates the key factors influencing the acidity of a substituted benzenesulfonic acid.
References
- 1. pKa determination by ¹H NMR spectroscopy - an old methodology revisited. [folia.unifr.ch]
- 2. cleaninginstitute.org [cleaninginstitute.org]
- 3. Benzenesulfonic acid - Wikipedia [en.wikipedia.org]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. santos.com [santos.com]
- 6. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 7. mdpi.com [mdpi.com]
- 8. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 9. ALKYL BENZENE SULFONIC ACID - Ataman Kimya [atamanchemicals.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of HPLC and Titration Methods for 3-Ethylbenzenesulfonic Acid Assay
For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients and related substances is paramount. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and acid-base titration for the assay of 3-ethylbenzenesulfonic acid. The following sections detail the experimental protocols and present a comparative analysis of their performance based on typical validation parameters.
Comparative Performance Data
The table below summarizes the typical performance characteristics of HPLC and titration methods for the quantification of sulfonic acids. The data is collated from various analytical validation studies for related compounds and represents expected performance rather than the results of a single head-to-head study on this compound.
| Performance Parameter | HPLC Method | Titration Method |
| Precision (RSD) | < 2% | < 0.5% |
| Accuracy (Recovery) | 98-102% | 99-101% |
| Linearity (R²) | > 0.999 | Not Applicable |
| Range | 1-200 µg/mL | > 1 mg/mL |
| Specificity | High (separates impurities) | Low (titrates all acidic species) |
| Limit of Quantification | ~1 µg/mL | Dependent on titrant concentration |
| Analysis Time per Sample | 10-20 minutes | 5-10 minutes |
Experimental Workflow for Cross-Validation
The cross-validation of two analytical methods ensures that both techniques provide equivalent results, enhancing confidence in the data generated. The general workflow for comparing the HPLC and titration methods is depicted below.
Experimental Protocols
The following are representative experimental protocols for the analysis of this compound using HPLC and titration.
High-Performance Liquid Chromatography (HPLC) Method
This method is based on reverse-phase chromatography, which is suitable for the separation and quantification of aromatic sulfonic acids.[1]
-
Chromatographic System:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile and 0.05 M potassium dihydrogen phosphate buffer (pH 2.5) in a 30:70 (v/v) ratio.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm
-
Injection Volume: 20 µL
-
Column Temperature: 25 °C
-
-
Standard Solution Preparation:
-
Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase to obtain a concentration of approximately 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 200 µg/mL.
-
-
Sample Solution Preparation:
-
Accurately weigh a quantity of the sample containing approximately 25 mg of this compound and transfer it to a 25 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Procedure:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solution.
-
Calculate the concentration of this compound in the sample by comparing its peak area with the calibration curve.
-
Acid-Base Titration Method
This method relies on the acidic nature of the sulfonic acid group, which can be neutralized by a strong base.[2]
-
Apparatus:
-
25 mL burette
-
250 mL conical flask
-
Magnetic stirrer
-
-
Reagents:
-
Titrant: 0.1 M Sodium Hydroxide (NaOH), standardized.
-
Indicator: Phenolphthalein solution (1% in ethanol).
-
Solvent: Deionized water, neutralized.
-
-
Standardization of 0.1 M NaOH:
-
Accurately weigh approximately 0.5 g of primary standard potassium hydrogen phthalate (KHP), previously dried at 110 °C for 1 hour.
-
Dissolve in 50 mL of deionized water in a conical flask.
-
Add 2-3 drops of phenolphthalein indicator.
-
Titrate with the prepared NaOH solution until a faint pink color persists for at least 30 seconds.
-
Calculate the exact molarity of the NaOH solution.
-
-
Sample Analysis:
-
Accurately weigh a quantity of the sample containing approximately 0.2 g of this compound and transfer it to a 250 mL conical flask.
-
Dissolve in 50 mL of neutralized deionized water.
-
Add 2-3 drops of phenolphthalein indicator.
-
Titrate with the standardized 0.1 M NaOH solution to the first permanent pink endpoint.
-
Record the volume of NaOH consumed.
-
-
Calculation: The percentage of this compound is calculated using the following formula:
Where:
-
V = Volume of NaOH consumed in mL
-
M = Molarity of NaOH solution
-
E = Equivalent weight of this compound (186.23 g/mol )
-
W = Weight of the sample in mg
-
Method Comparison
-
Specificity: The HPLC method is highly specific as it can separate this compound from other impurities and degradation products. Titration, on the other hand, is non-specific and will titrate any acidic substance present in the sample, which can lead to overestimated results if acidic impurities are present.
-
Sensitivity: HPLC is significantly more sensitive than titration, capable of quantifying low levels of the analyte, making it suitable for impurity testing and dose verification in low-concentration formulations.
-
Precision and Accuracy: While both methods can provide high accuracy, titration is often considered more precise for the assay of bulk drug substances due to the direct measurement of the analyte without the need for a calibration curve.
-
Linearity and Range: HPLC demonstrates linearity over a wide concentration range, allowing for the analysis of samples with varying concentrations without the need for significant dilution. Titration is best suited for the analysis of higher concentration samples.
References
Performance comparison of 3-ethylbenzenesulfonic acid in different catalytic reactions
An In-depth Review for Researchers and Drug Development Professionals
3-Ethylbenzenesulfonic acid, a member of the organosulfonic acid family, is increasingly recognized for its potential as a versatile and effective acid catalyst in a variety of organic transformations. Its unique molecular structure, featuring both a hydrophobic ethyl group and a hydrophilic sulfonic acid moiety, imparts distinct solubility and reactivity characteristics. This guide provides a comprehensive comparison of the performance of this compound and its derivatives in two significant catalytic reactions: the esterification of carboxylic acids and the dehydration of fructose to 5-hydroxymethylfurfural (HMF), a key platform chemical. We present a detailed analysis of its efficacy against other common acid catalysts, supported by experimental data and detailed methodologies, to assist researchers in selecting the optimal catalyst for their specific applications.
Performance in Esterification Reactions
Esterification, the process of forming an ester from a carboxylic acid and an alcohol, is a cornerstone of organic synthesis, with wide-ranging applications in the pharmaceutical, fragrance, and polymer industries. The reaction is typically catalyzed by a strong acid to protonate the carbonyl group of the carboxylic acid, thereby enhancing its electrophilicity.
While specific data on this compound is limited in publicly available literature, the performance of benzenesulfonic acid and its derivatives, such as p-toluenesulfonic acid (PTSA), provides a strong indication of its catalytic activity. These aromatic sulfonic acids are often favored over traditional mineral acids like sulfuric acid due to their solid nature, which simplifies handling and reduces corrosion issues.
Table 1: Performance Comparison of Acid Catalysts in the Esterification of Acetic Acid with n-Propanol
| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Conversion (%) | Yield (%) | Reference |
| Sulfuric Acid | 1.2 | 50 | 1 | ~95 | ~70 | [1] |
| Benzenesulfonic Acid | 1.2 | 50 | 1 | ~90 | ~60 | [1] |
| p-Toluenesulfonic Acid | 1.2 | 50 | 1 | ~92 | ~65 | [1] |
| p-Phenolsulfonic Acid | 1.2 | 50 | 1 | ~91 | ~62 | [1] |
As the data suggests, benzenesulfonic acid and its derivatives exhibit catalytic activity comparable to that of sulfuric acid in esterification reactions.[1] The choice of catalyst may therefore be guided by other factors such as cost, safety, and ease of separation.
Experimental Protocol: General Procedure for Fischer Esterification
The following protocol outlines a general procedure for the esterification of a carboxylic acid with an alcohol using an acid catalyst, a process known as Fischer esterification.[2][3]
-
Reactant Mixture: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the carboxylic acid (1.0 equivalent) and the alcohol (3.0-5.0 equivalents). The alcohol is often used in excess to drive the equilibrium towards the formation of the ester.
-
Catalyst Addition: Add the acid catalyst (e.g., this compound, p-toluenesulfonic acid, or sulfuric acid) at a loading of 1-5 mol%.
-
Reaction: Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ester can be further purified by distillation or column chromatography.
Performance in the Dehydration of Fructose to 5-Hydroxymethylfurfural (HMF)
The conversion of biomass-derived carbohydrates into valuable platform chemicals is a key focus of sustainable chemistry. The acid-catalyzed dehydration of fructose to 5-hydroxymethylfurfural (HMF) is a prominent example of this approach. HMF is a versatile building block for the synthesis of biofuels, polymers, and fine chemicals.
A range of acid catalysts have been investigated for this reaction, including homogeneous mineral acids, solid acids, and ionic liquids. Sulfonic acid-functionalized materials have shown particular promise. While direct data for this compound is scarce, studies on cellulose benzenesulfonic acid (CBSA) provide valuable insights into the catalytic potential of the benzenesulfonic acid moiety in this transformation.[4][5]
Table 2: Performance Comparison of Acid Catalysts in the Dehydration of Fructose to HMF
| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Fructose Conversion (%) | HMF Yield (%) | Reference |
| Phosphotungstic Acid (HPW) | DMSO | 120 | 0.5 | 100 | 92 | [6] |
| SBA-15-SO3H | DMSO | 130 | 1 | 100 | 78.7 | [7] |
| Sulfonated Graphite (SG) | DMSO | 140 | 2 | 99.7 | 93.5 | [8] |
| Cellulose Benzenesulfonic Acid (CBSA) | DMSO | 140 | 3 | 100 | 85 | [4][5] |
| Amberlyst-70 | DMSO | 147 | 1 | - | 93 | [7] |
The data indicates that benzenesulfonic acid groups, when supported on a solid matrix like cellulose, are effective catalysts for the dehydration of fructose, achieving high conversion and yield of HMF.[4][5] The performance is comparable to other leading solid acid catalysts.
Experimental Protocol: General Procedure for Fructose Dehydration to HMF
The following is a general experimental protocol for the catalytic dehydration of fructose to HMF.
-
Reaction Setup: In a sealed reaction vessel, dissolve fructose (1.0 equivalent) in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).
-
Catalyst Addition: Add the acid catalyst (e.g., cellulose benzenesulfonic acid) to the fructose solution. The catalyst loading can vary depending on the specific catalyst used.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 120-150°C) with stirring.
-
Monitoring and Analysis: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by high-performance liquid chromatography (HPLC) to determine the concentrations of fructose and HMF.
-
Product Isolation: After the reaction, cool the mixture, and if a solid catalyst is used, it can be separated by filtration. The HMF product can be isolated and purified from the solvent, for example, by extraction and subsequent evaporation of the extraction solvent.
Conclusion
This compound and its related benzenesulfonic acid derivatives demonstrate significant potential as effective and versatile acid catalysts in important organic transformations such as esterification and the dehydration of biomass-derived sugars. Their performance is often comparable to that of conventional mineral acids and other solid acid catalysts, while offering potential advantages in terms of handling, safety, and reduced corrosivity. The data and protocols presented in this guide are intended to provide a valuable resource for researchers and professionals in the fields of chemistry and drug development, facilitating the informed selection and application of these promising catalysts. Further research into the specific catalytic properties of this compound is warranted to fully elucidate its unique advantages in various catalytic systems.
References
- 1. revistadechimie.ro [revistadechimie.ro]
- 2. 3vsigmausa.com [3vsigmausa.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Bio-based cellulose benzenesulfonic acid-catalyzed dehydration of fructose to 5-hydroxymethylfurfural - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. daneshyari.com [daneshyari.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.aip.org [pubs.aip.org]
Safety Operating Guide
Proper Disposal of 3-Ethylbenzenesulfonic Acid: A Guide for Laboratory Professionals
The proper disposal of 3-ethylbenzenesulfonic acid is critical for ensuring laboratory safety and environmental protection. As a substance that causes severe skin burns, eye damage, and respiratory irritation, it is classified as hazardous waste and must be managed according to specific protocols.[1][2][3] This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound, tailored for researchers and drug development professionals. Adherence to these guidelines, in conjunction with your institution's specific policies, is essential.
Hazard and Property Overview
Understanding the chemical's properties is the first step in safe handling and disposal. The following table summarizes key data for this compound.
| Property | Data |
| Molecular Formula | C₈H₁₀O₃S |
| Molecular Weight | 186.23 g/mol [1] |
| GHS Hazard Statements | H302: Harmful if swallowedH314: Causes severe skin burns and eye damageH335: May cause respiratory irritation[1] |
| GHS Hazard Classifications | Acute Toxicity, Oral (Category 4)Skin Corrosion/Irritation (Category 1B)Specific Target Organ Toxicity, Single Exposure (Category 3)[1] |
Standard Disposal Protocol for this compound
Disposal of this compound must be handled through your institution's Environmental Health and Safety (EHS) department or equivalent hazardous waste program.[4] Direct disposal into sanitary sewers or regular trash is strictly prohibited.[4][5]
Step 1: Personal Protective Equipment (PPE) and Safety Precautions
Before handling the chemical for disposal, ensure you are wearing appropriate PPE.
-
Eye Protection: Wear chemical splash goggles.
-
Hand Protection: Wear protective gloves (e.g., nitrile).
-
Body Protection: Wear a lab coat and ensure exposed skin is covered.
-
Work Area: Handle the waste under a chemical fume hood to avoid inhaling vapors.[3] Ensure an eyewash station and safety shower are readily accessible.[3]
Step 2: Waste Collection and Storage
-
Container Selection:
-
Labeling:
-
As soon as you begin collecting waste, affix a "Hazardous Waste" tag provided by your EHS office.[4][8]
-
The label must include the full chemical name, "this compound." Do not use abbreviations or chemical formulas.[4][6]
-
List all constituents and their approximate concentrations if it is a mixed waste stream.[4][7]
-
Include the name of the principal investigator, the lab room number, and the date of waste generation.[4]
-
-
Storage:
-
Keep the waste container securely capped at all times, except when adding waste.[6][7]
-
Store the container in a designated Satellite Accumulation Area (SAA).[7]
-
Crucially, segregate this acid waste from incompatible materials. Store it separately from bases, cyanides, sulfides, and oxidizing agents.[7]
-
Step 3: Arrange for Professional Disposal
-
Documentation: Complete a hazardous waste information or pickup form as required by your institution's EHS.[4]
-
Pickup Request: Submit the completed form to schedule a waste pickup by trained EHS personnel. Do not transport hazardous waste yourself.[8]
Step 4: Management of Empty Containers
A container that once held this compound is also considered hazardous waste until properly decontaminated.
-
Triple Rinsing:
-
Thoroughly empty the container of all contents.
-
Rinse the container three times with a suitable solvent (such as water) that can remove the chemical residue.[6]
-
-
Rinsate Collection:
-
Final Container Disposal:
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the disposal of this compound and its empty container.
References
- 1. Benzenesulfonic acid, 3-ethyl- | C8H10O3S | CID 11019581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. fishersci.com [fishersci.com]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. vumc.org [vumc.org]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Essential Safety and Operational Guide for Handling 3-Ethylbenzenesulfonic Acid
Disclaimer: A specific Safety Data Sheet (SDS) for 3-ethylbenzenesulfonic acid was not located. The following guidance is based on the GHS classification of this compound, an SDS for the closely related compound p-ethylbenzenesulfonic acid, and general safety protocols for handling corrosive sulfonic acids. It is imperative to consult the specific SDS for any chemical before use and to conduct a comprehensive risk assessment for your particular laboratory conditions.
This compound is classified as a corrosive substance that can cause severe skin burns and eye damage. It is also harmful if swallowed and may cause respiratory irritation. Strict adherence to safety protocols is essential to minimize risk.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| Body Part | PPE Item | Material/Specification | Purpose |
| Eyes/Face | Safety Goggles | Chemical splash-proof, conforming to EN 166 (EU) or NIOSH (US) standards | Protects eyes from splashes of the acid. |
| Face Shield | Worn in conjunction with safety goggles | Provides an additional layer of protection for the entire face. | |
| Skin | Gloves | Nitrile or natural rubber are recommended for prolonged contact. Always inspect gloves for integrity before use. | Prevents direct skin contact with the corrosive acid. |
| Lab Coat/Apron | Chemical-resistant | Protects skin and personal clothing from splashes and spills. | |
| Protective Clothing | Fire/flame resistant and impervious clothing may be required for larger quantities or specific procedures. | Offers enhanced protection against chemical exposure and potential fire hazards. | |
| Respiratory | Air-Purifying Respirator | For situations where dust or aerosols may be generated, use a full-face respirator with acid gas cartridges and a P100 filter. | Protects the respiratory system from inhalation of irritating or harmful dust and vapors. |
Operational Plan: Safe Handling Procedure
Adherence to a strict operational workflow is critical when handling this compound to ensure personnel safety and prevent accidental exposure.
Experimental Protocol: Step-by-Step Handling
-
Preparation:
-
Designate a well-ventilated area, preferably a chemical fume hood, for handling this compound.
-
Ensure that an emergency eyewash station and safety shower are readily accessible.
-
Have a spill kit containing a neutralizer for acids (such as sodium bicarbonate or a commercial acid neutralizer) readily available.
-
Assemble and inspect all necessary PPE as detailed in the table above.
-
-
Handling:
-
Put on all required personal protective equipment before handling the chemical.
-
When weighing or transferring the solid, do so carefully to avoid the formation of dust.
-
Use appropriate, clean, and dry tools (e.g., spatulas, weighing paper).
-
If making a solution, always add the acid slowly to the solvent, never the other way around, to avoid splashing and exothermic reactions.
-
Keep the container of this compound tightly closed when not in use.
-
-
Post-Handling:
-
Thoroughly decontaminate the work surface and any equipment used.
-
Remove PPE carefully, avoiding contact with any contaminated surfaces.
-
Wash hands and forearms thoroughly with soap and water after handling is complete.
-
Disposal Plan
Proper disposal of this compound and its waste is crucial to prevent environmental contamination and ensure safety.
-
Small Quantities of Aqueous Waste:
-
Dilute the acidic solution with a large amount of water.
-
Slowly neutralize the diluted solution by adding a weak base, such as sodium bicarbonate, until the pH is between 6 and 8. Monitor the pH using pH paper or a calibrated pH meter.
-
Once neutralized, the solution may be flushed down the sanitary sewer with copious amounts of water, provided it does not contain any other hazardous materials such as heavy metals. Always adhere to local regulations regarding sewer disposal.
-
-
Large Quantities or Contaminated Waste:
-
Collect waste this compound and contaminated materials in a designated, properly labeled, and sealed hazardous waste container.
-
The container should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Arrange for disposal through a licensed hazardous waste disposal company. Do not attempt to dispose of large quantities of corrosive waste without professional assistance.
-
-
Empty Containers:
-
Triple rinse the empty container with a suitable solvent (e.g., water).
-
The rinsate should be collected and treated as hazardous waste.
-
After thorough rinsing and drying, the container may be disposed of as regular laboratory waste, with the label defaced or removed.
-
Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one to two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
-
Spills: For small spills, cautiously neutralize the spill with a suitable acid neutralizer. Absorb the residue with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal. For large spills, evacuate the area and contact emergency services.
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
